molecular formula C18H26N2O7 B610245 Alkyne-PEG4-maleimide CAS No. 1609651-90-2

Alkyne-PEG4-maleimide

Cat. No.: B610245
CAS No.: 1609651-90-2
M. Wt: 382.41
InChI Key: GHEBECZRHJXPTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propargyl-PEG4-Maleimide is a heterobifunctional reagent featuring a propargyl group and a maleimide group, connected by a hydrophilic tetraethylene glycol (PEG4) spacer. This structure enables precise, two-step conjugation strategies for bioconjugation and material science. The maleimide group selectively reacts with thiol groups (-SH) on cysteine residues in proteins, peptides, and other biomolecules to form stable thioether bonds. The terminal propargyl group (alkyne) readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a classic "click chemistry" reaction, with azide-containing molecules to form a stable triazole linkage. The incorporation of the PEG4 spacer is critical for enhancing the solubility of conjugate complexes in aqueous media, which is essential for working with biological systems. Furthermore, the PEG linker improves bioavailability and can reduce aggregation and immunogenicity of modified biomolecules, making it a valuable tool for developing therapeutic conjugates. This reagent is widely applied in diverse research areas, including the synthesis of Antibody-Drug Conjugates (ADCs), the site-specific modification of proteins and peptides, and the development of functionalized biomaterials for drug delivery and tissue engineering. Its utility in creating well-defined glycoconjugate vaccines has also been demonstrated, highlighting its role in advancing novel vaccine technologies. The product is offered for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O7/c1-2-8-24-10-12-26-14-15-27-13-11-25-9-6-19-16(21)5-7-20-17(22)3-4-18(20)23/h1,3-4H,5-15H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEBECZRHJXPTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Alkyne-PEG4-Maleimide: A Versatile Tool in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Alkyne-PEG4-maleimide has emerged as a pivotal heterobifunctional crosslinker in the field of bioconjugation, offering a powerful and versatile platform for the precise engineering of complex biomolecular architectures.[1] Its unique tripartite structure, consisting of a maleimide (B117702) group, a terminal alkyne, and a hydrophilic four-unit polyethylene (B3416737) glycol (PEG) spacer, enables a sequential and controlled conjugation strategy that is leveraged across a multitude of research and therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the core applications, experimental methodologies, and quantitative data associated with the use of this compound.

Core Principles and Applications

The utility of this compound is rooted in the distinct reactivity of its two functional ends, allowing for a two-step bioconjugation process.[3]

  • Maleimide Group: This moiety exhibits high reactivity and selectivity towards the sulfhydryl (thiol) groups of cysteine residues within proteins and peptides.[1] This Michael addition reaction proceeds efficiently under mild physiological conditions (pH 6.5-7.5) to form a stable thioether bond, enabling site-specific modification of biomolecules.[1][4]

  • Alkyne Group: The terminal alkyne serves as a versatile handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] This highly efficient and bio-orthogonal reaction allows for the covalent attachment of an azide-functionalized molecule of interest, such as a therapeutic drug, an imaging agent, or another biomolecule.[5]

  • PEG4 Spacer: The hydrophilic PEG linker enhances the aqueous solubility and stability of the resulting conjugate, reduces aggregation, and minimizes steric hindrance between the conjugated molecules.[2][6]

This unique combination of features makes this compound an invaluable tool in a variety of research and development areas:

  • Antibody-Drug Conjugates (ADCs): A primary application is in the construction of ADCs, where potent cytotoxic drugs are linked to monoclonal antibodies for targeted delivery to cancer cells.[1][2]

  • Protein Labeling: Researchers utilize this linker to attach fluorescent dyes, biotin, or other reporter molecules to proteins for use in imaging, diagnostics, and proteomics.[3][7][8]

  • Drug Delivery Systems: The linker facilitates the development of advanced drug delivery systems by conjugating drugs to targeting ligands or polymers.[7]

  • PROTACs: this compound can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[9]

  • Vaccine Development: It is being explored in vaccine formulations to enhance immune responses by effectively conjugating antigens.[7]

  • Polymer Chemistry: This compound is used in the synthesis of functionalized polymers for applications such as hydrogels in tissue engineering.[7]

Quantitative Data in Bioconjugation

The efficiency and kinetics of the reactions involving this compound are critical for successful bioconjugation. The following tables summarize key quantitative data.

Table 1: Thiol-Maleimide Reaction Parameters

ParameterValueConditionsBiomoleculeReference
Conjugation Efficiency84 ± 4%30 min, room temperature, 10 mM HEPES pH 7.0, 2:1 maleimide:thiol ratiocyclic peptide cRGDfK[1]
Conjugation Efficiency58 ± 12%2 h, room temperature, PBS pH 7.4, 5:1 maleimide:protein ratio11A4 nanobody[1]
Reaction Rate~1000x faster than with aminespH 7.0General[1]
Optimal pH Range6.5 - 7.5General[1][4]

Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Parameters

ParameterValueConditionsReference
Rate Acceleration10⁷ to 10⁸ foldCompared to uncatalyzed reaction[1]
Optimal pH Range4 - 12Aqueous conditions[1]

Table 3: Mass Spectrometry Data for Characterization

Analysis TypeExpected ResultPurposeReference
Intact Mass Analysis (LC-MS)Mass shift corresponding to the addition of one or more this compound molecules (382.4 Da per linker)Confirms successful conjugation and allows for the determination of the number of conjugated linkers[10]
Peptide Mapping (LC-MS/MS)Identification of the specific cysteine-containing peptide with a mass modification of 382.4 DaPinpoints the exact site of conjugation[10]

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following are generalized protocols for the key experimental steps involving this compound.

Protocol 1: Maleimide Labeling of a Thiol-Containing Protein

This protocol outlines the steps for conjugating this compound to a protein containing accessible cysteine residues.

Materials:

  • Thiol-containing protein (e.g., antibody)

  • This compound

  • Degassed reaction buffer (e.g., Phosphate-Buffered Saline (PBS) with 1-5 mM EDTA, pH 6.5-7.5)[4]

  • Reducing agent (e.g., TCEP - Tris(2-carboxyethyl)phosphine) (optional, for reducing disulfide bonds)[11]

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., N-acetylcysteine) (optional)[2]

  • Purification system (e.g., size-exclusion chromatography (SEC) column like a PD-10 desalting column, or dialysis cassette)[3]

Methodology:

  • Protein Preparation: Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[11] If necessary, reduce disulfide bonds by adding a 10-100 fold molar excess of TCEP and incubating for 20-60 minutes at room temperature.[4]

  • Linker Preparation: Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO or DMF.[10]

  • Conjugation Reaction: Add a 5-20 fold molar excess of the this compound solution to the protein solution.[1][2] The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.[1]

  • Incubation: Gently mix the reaction and incubate at 4°C overnight or at room temperature for 2-4 hours.[1][10]

  • Quenching (Optional): To stop the reaction, a small molecule thiol such as N-acetylcysteine can be added to quench any unreacted maleimide groups.[2][4]

  • Purification: Remove excess, unreacted this compound and other small molecules using a size-exclusion chromatography column or by dialysis against a suitable buffer.[3]

  • Characterization: Confirm successful conjugation via methods such as mass spectrometry to determine the degree of labeling.[10] The reaction progress can also be monitored by techniques like HPLC or SDS-PAGE.[1]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate an azide-functionalized molecule to the alkyne-modified protein from Protocol 1.

Materials:

  • Alkyne-modified protein

  • Azide-functionalized molecule (e.g., drug, dye)

  • Degassed reaction buffer (e.g., PBS, pH 7.4)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper ligand (e.g., THPTA)

  • Reducing agent (e.g., Sodium Ascorbate (B8700270), freshly prepared)

Methodology:

  • Reagent Preparation: Prepare stock solutions of the azide-functionalized molecule, CuSO₄, THPTA, and sodium ascorbate in suitable solvents (e.g., DMSO or water).[3]

  • Reaction Setup: In a reaction vessel, combine the alkyne-modified protein and the azide-functionalized molecule in the degassed reaction buffer.

  • Catalyst Addition: Add the copper ligand to the reaction mixture, followed by the copper(II) sulfate solution.[1]

  • Reaction Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[1]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.[1]

  • Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove excess reagents and byproducts.[5]

Visualizing Workflows and Pathways

Diagrams created using the DOT language provide a clear visual representation of the experimental processes and underlying chemical reactions.

G cluster_step1 Step 1: Maleimide-Thiol Conjugation cluster_step2 Step 2: CuAAC Click Chemistry Protein_CysSH Protein with Cysteine (Thiol) Alkyne_Protein Alkyne-Modified Protein Protein_CysSH->Alkyne_Protein pH 6.5-7.5 Alkyne_PEG4_Maleimide This compound Alkyne_PEG4_Maleimide->Alkyne_Protein Final_Conjugate Final Bioconjugate Alkyne_Protein->Final_Conjugate Cu(I) catalyst (CuSO4 + NaAsc) Azide_Molecule Azide-Functionalized Molecule (e.g., Drug) Azide_Molecule->Final_Conjugate G cluster_workflow Experimental Workflow for ADC Synthesis Antibody Monoclonal Antibody Reduction Disulfide Bond Reduction (e.g., TCEP) Antibody->Reduction Reduced_Ab Reduced Antibody with free Thiols Reduction->Reduced_Ab Conjugation1 Conjugation with This compound Reduced_Ab->Conjugation1 Alkyne_Ab Alkyne-Modified Antibody Conjugation1->Alkyne_Ab Purification1 Purification (SEC) Alkyne_Ab->Purification1 Purified_Alkyne_Ab Purified Alkyne-Ab Purification1->Purified_Alkyne_Ab Conjugation2 CuAAC Click Reaction with Azide-Drug Purified_Alkyne_Ab->Conjugation2 ADC Antibody-Drug Conjugate Conjugation2->ADC Purification2 Final Purification (SEC) ADC->Purification2 Final_ADC Purified ADC Purification2->Final_ADC

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility of Alkyne-PEG4-Maleimide in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility characteristics of Alkyne-PEG4-maleimide in aqueous buffers. This critical crosslinker, pivotal in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates, possesses a unique structure that balances reactivity with biocompatibility. Understanding its behavior in aqueous solutions is paramount for successful and reproducible bioconjugation.

Core Principles of this compound Solubility

This compound is a heterobifunctional linker featuring a terminal alkyne for "click" chemistry, a maleimide (B117702) group for selective reaction with thiols, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][2] This PEG4 spacer is the primary determinant of the molecule's aqueous solubility.[3][4][5] The repeating ethylene (B1197577) glycol units of the PEG chain are hydrophilic, which imparts greater water solubility to the entire molecule, a crucial feature for bioconjugation reactions that are typically performed in aqueous environments.[3][5] While many organic crosslinkers require a significant percentage of organic co-solvents that can be detrimental to protein structure, the PEG spacer of this compound enhances its solubility in common aqueous buffers.[1]

While specific quantitative data on the maximum solubility of this compound in various buffers is not extensively published, manufacturer information and scientific literature consistently describe it as having good solubility in water and aqueous solutions. It is also soluble in common organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), which are often used to prepare concentrated stock solutions before dilution into the final aqueous reaction buffer.

Quantitative Data on this compound and its Use

The following table summarizes key properties and common reaction conditions for this compound, derived from technical datasheets and bioconjugation protocols.

ParameterValue/RangeNotes
Molecular Weight 382.41 g/mol ---
Physical Form Colorless to yellow oil or liquid---
Solubility (Qualitative) Good in water, DMF, DMSOThe hydrophilic PEG spacer enhances aqueous solubility.
Recommended Reaction pH 6.5 - 7.5Optimal for maleimide-thiol conjugation to minimize maleimide hydrolysis and reaction with amines.
Recommended Buffers Phosphate-Buffered Saline (PBS), Tris, HEPESBuffers should be free of extraneous thiols.
Typical Stock Solution 10 mM in anhydrous DMSO or DMFPrepared immediately before use.
Working Concentration 5-20 fold molar excess over the thiol-containing biomoleculeThe final concentration of the organic solvent should generally be kept below 10% to avoid protein denaturation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in bioconjugation.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Vortex briefly to ensure complete dissolution.

  • This stock solution should be used promptly, as the maleimide group can be susceptible to hydrolysis in the presence of moisture.

Protocol 2: General Procedure for Protein Labeling with this compound

Objective: To conjugate this compound to a cysteine-containing protein.

Materials:

  • Thiol-containing protein (e.g., antibody, peptide)

  • Degassed reaction buffer (e.g., PBS, pH 7.2)

  • This compound stock solution (10 mM in DMSO or DMF)

  • (Optional) Reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), if disulfide bonds need to be reduced.

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.

    • If necessary, reduce disulfide bonds by adding a 10-20 fold molar excess of TCEP and incubating for 30-60 minutes at room temperature. The excess TCEP may need to be removed depending on the subsequent steps.

  • Conjugation Reaction:

    • Add the freshly prepared this compound stock solution to the protein solution to achieve a 5-20 fold molar excess. Add the reagent dropwise while gently stirring.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove excess, unreacted this compound using a size-exclusion chromatography column (e.g., a desalting column) or through dialysis against a suitable buffer.

Visualizing the Workflow

experimental_workflow Experimental Workflow for Protein Labeling cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (1-10 mg/mL in degassed buffer, pH 6.5-7.5) conjugate Add Linker to Protein (5-20x molar excess) prep_protein->conjugate prep_linker Prepare 10 mM this compound in anhydrous DMSO/DMF prep_linker->conjugate incubate Incubate (2-4h at RT or overnight at 4°C) conjugate->incubate purify Purify Conjugate (Size-Exclusion Chromatography) incubate->purify analyze Characterize Labeled Protein purify->analyze

Caption: Workflow for labeling a thiol-containing protein with this compound.

Signaling Pathways and Logical Relationships

The utility of this compound is predicated on a two-step bioconjugation strategy. This logical relationship is visualized below.

logical_relationship Two-Step Bioconjugation Strategy cluster_step1 Step 1: Thiol-Maleimide Conjugation cluster_step2 Step 2: Click Chemistry protein Thiol-Containing Biomolecule (e.g., Protein) step1_reaction Michael Addition (pH 6.5-7.5) protein->step1_reaction linker This compound linker->step1_reaction azide_molecule Azide-Functionalized Molecule (e.g., Drug, Dye) step2_reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) azide_molecule->step2_reaction alkyne_protein Alkyne-Modified Biomolecule step1_reaction->alkyne_protein alkyne_protein->step2_reaction final_conjugate Final Bioconjugate step2_reaction->final_conjugate

Caption: Logical flow of the two-step conjugation using this compound.

References

Alkyne-PEG4-Maleimide: A Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of Alkyne-PEG4-maleimide, a heterobifunctional crosslinker essential for researchers, scientists, and professionals in drug development. The document details its chemical properties, outlines a key experimental protocol for its application in antibody-drug conjugation, and provides a visual representation of the experimental workflow.

Core Properties of this compound

This compound is a versatile reagent widely used in bioconjugation. It features a terminal alkyne group for click chemistry reactions and a maleimide (B117702) group for covalent linkage to thiol-containing molecules such as proteins and peptides. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and provides flexibility.

A summary of its key quantitative data is presented below:

PropertyValueReferences
Molecular Formula C₁₈H₂₆N₂O₇[1][2][3][4]
Molecular Weight 382.41 g/mol [1][2][3][4]
Purity >95% (HPLC)[2][3]
Appearance Slightly yellow oil or white crystalline solid[2][4]
Solubility Soluble in DMSO, DMF, DCM, THF, and Chloroform[2][3]
Storage Conditions -20°C, desiccated[2][3][5]

Experimental Protocol: Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines a general procedure for the synthesis of an antibody-drug conjugate using this compound as a linker.

Materials:

  • Antibody with available cysteine residues

  • This compound

  • Azide-modified cytotoxic drug

  • Reducing agent (e.g., TCEP)

  • Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate)

  • Ligand for copper (e.g., TBTA)

  • Reaction buffers (e.g., PBS)

  • Size exclusion chromatography system for purification

Procedure:

  • Antibody Reduction:

    • Dissolve the antibody in a suitable buffer (e.g., PBS).

    • Add a 10-fold molar excess of a reducing agent like TCEP to reduce the interchain disulfide bonds and expose free thiol groups.

    • Incubate for 1-2 hours at 37°C.

    • Remove the excess reducing agent using a desalting column.

  • Maleimide Conjugation:

    • Immediately after desalting, add a 5 to 10-fold molar excess of this compound (dissolved in DMSO) to the reduced antibody solution.

    • Incubate for 1-2 hours at room temperature or 4°C overnight with gentle stirring.

    • Remove the excess this compound using a desalting column.

  • Click Chemistry Reaction:

    • To the alkyne-modified antibody, add a 3 to 5-fold molar excess of the azide-modified cytotoxic drug.

    • In a separate tube, prepare the copper(I) catalyst by mixing CuSO₄ and sodium ascorbate (B8700270) in a 1:5 molar ratio with a copper ligand like TBTA.

    • Add the catalyst solution to the antibody-drug mixture.

    • Incubate for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification:

    • Purify the resulting ADC using size exclusion chromatography to remove unreacted drug, catalyst, and other small molecules.

    • Collect the fractions corresponding to the purified ADC.

  • Characterization:

    • Characterize the ADC using techniques such as UV-Vis spectroscopy (to determine drug-to-antibody ratio), SDS-PAGE, and mass spectrometry to confirm successful conjugation and purity.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of an antibody-drug conjugate using this compound.

ADC_Synthesis_Workflow Antibody Antibody Reduced_Ab Reduced Antibody (Exposed Thiols) Antibody->Reduced_Ab Reduction (TCEP) Alkyne_Ab Alkyne-Modified Antibody Reduced_Ab->Alkyne_Ab Maleimide Conjugation Alkyne_Linker This compound Alkyne_Linker->Alkyne_Ab ADC Antibody-Drug Conjugate (ADC) Alkyne_Ab->ADC Click Chemistry (CuAAC) Azide_Drug Azide-Modified Drug Azide_Drug->ADC Purification Purification (SEC) ADC->Purification Characterization Characterization Purification->Characterization

Caption: Workflow for Antibody-Drug Conjugate Synthesis.

References

The Pivotal Role of the PEG4 Spacer in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to Bioconjugation and the Need for Spacers

Bioconjugation is the chemical strategy of linking two or more molecules, at least one of which is a biomolecule, to form a single, functional hybrid.[1] This technique is fundamental to the development of targeted therapeutics like antibody-drug conjugates (ADCs), diagnostics, and advanced research tools.[1] A critical component in the design of these conjugates is the "linker" or "spacer" that connects the constituent parts. The choice of linker is pivotal, as it can significantly influence the stability, solubility, pharmacokinetics (PK), and pharmacodynamics (PD) of the final conjugate.[1]

Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as an invaluable tool.[1] Specifically, short, monodisperse PEG chains like tetraethylene glycol (PEG4) have become a cornerstone in modern bioconjugate design.[1] This guide provides an in-depth examination of the role of PEG4 spacers, detailing their fundamental properties, impact on bioconjugate performance, and the experimental methodologies for their application.

Core Physicochemical Properties of the PEG4 Spacer

A PEG4 spacer is a discrete, hydrophilic chain composed of four repeating ethylene (B1197577) oxide units.[1] Its defined structure and molecular weight ensure batch-to-batch consistency, which is a crucial factor for manufacturing and regulatory approval.[2][3] This homogeneity is a key advantage over traditional polydisperse PEGs.[2] The structure imparts several advantageous properties critical for successful bioconjugation.

  • Hydrophilicity : The primary and most impactful property of a PEG4 spacer is its hydrophilicity.[1] The repeating ether oxygen atoms in the PEG backbone form hydrogen bonds with water, creating a "hydration shell" around the linker and any attached molecule.[1][4][5] This property is essential for counteracting the hydrophobicity of many small-molecule drugs.[1]

  • Biocompatibility and Low Immunogenicity : Polyethylene glycol is well-established as a biologically inert, non-toxic, and non-immunogenic polymer.[1][6] When used as a spacer, it can mask antigenic sites on a therapeutic, reducing the likelihood of an immune response.[1][7]

  • Flexibility : The PEG4 chain is highly flexible, allowing it to act as a dynamic spacer.[1][6] This flexibility enables the conjugated molecules to maintain their native conformation and function and can be crucial for optimizing the binding orientation of a therapeutic to its target.[6][8]

  • Defined Length : The discrete length of the PEG4 spacer (approximately 1.4 nm) provides critical and consistent spatial separation between the conjugated molecules.[2][3] This prevents steric hindrance, for instance, by stopping a cytotoxic payload from interfering with an antibody's binding site.[2][3]

Figure 1: Core Properties of PEG4 Spacers and Their Advantages cluster_attributes Core Properties cluster_advantages Resulting Advantages A1 Hydrophilicity B1 Enhanced Solubility & Reduced Aggregation A1->B1 Creates hydration shell B2 Improved Pharmacokinetics (Longer Half-Life) A1->B2 Increases hydrodynamic volume B3 Reduced Immunogenicity A1->B3 Masks epitopes A2 Defined Length & Monodispersity B4 Overcomes Steric Hindrance A2->B4 Provides optimal spacing B5 Batch-to-Batch Consistency A2->B5 Ensures homogeneity A3 Flexibility A3->B4 Allows favorable orientation A4 Biocompatibility A4->B3 Biologically inert

Figure 1: Logical relationships of PEG4 spacer properties and their advantages.

Quantitative Impact on Bioconjugate Performance

The incorporation of a PEG4 spacer has profound effects on the overall performance of a bioconjugate, addressing many challenges associated with conjugating hydrophobic payloads to large biomolecules.[1] The tables below summarize the typical impact of using a PEG4 spacer compared to a non-PEGylated, hydrophobic linker.[1]

Table 1: Impact of PEG4 Spacer on Physicochemical Properties of Bioconjugates
PropertyConjugate with Hydrophobic LinkerConjugate with PEG4 SpacerRationale
Aqueous Solubility Low to ModerateHighThe hydrophilic nature of PEG increases the overall solubility of the conjugate.[1][9]
Aggregation Tendency High, especially at high DARLowPEG's hydration shell and steric hindrance prevent intermolecular hydrophobic interactions.[1][3]
Achievable DAR Limited (typically ≤ 4)Higher (can exceed 4)PEG spacers mitigate aggregation issues caused by hydrophobic payloads, allowing for higher drug loading.[1][7]
Homogeneity VariableHighMonodisperse PEG4 linkers ensure consistent conjugate assembly and a more homogeneous final product.[1]
DAR: Drug-to-Antibody Ratio
Table 2: Impact of PEG4 Spacer on In Vivo Properties of Bioconjugates
PropertyConjugate with Hydrophobic LinkerConjugate with PEG4 SpacerRationale
Circulation Half-Life ShorterLongerIncreased hydrodynamic volume from the PEG hydration shell reduces renal clearance.[1][4]
Non-Specific Clearance HigherLowerThe PEG shield reduces non-specific uptake by organs like the liver and spleen.[1]
Immunogenicity Potential for higher immunogenicityReducedPEG can mask immunogenic epitopes on the protein surface, reducing the risk of an immune response.[1][7]
Tumor Penetration Potentially limited by aggregationImprovedEnhanced solubility and stability allow for more efficient delivery to the target site.[1]

Key Applications: ADCs and PROTACs

PEG4 spacers are crucial in the efficacy of advanced bioconjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[2]

  • In ADCs , the PEG4 spacer enhances the solubility of hydrophobic payloads and improves the pharmacokinetic profile of the conjugate.[3][7] This allows for higher drug loading without causing aggregation, leading to a more potent therapeutic.[7]

  • In PROTACs , which are heterobifunctional molecules, the linker is a critical determinant of efficacy.[10] A PEG spacer provides the necessary flexibility and length to connect the target protein ligand and the E3 ligase ligand, facilitating the formation of a productive ternary complex for protein degradation.[8][10]

Figure 2: PROTAC-Mediated Protein Degradation Pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (Warhead-PEG4-E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Degradation Protein Degradation Proteasome->Degradation Leads to

Figure 2: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The successful implementation of PEG4 spacers relies on well-defined experimental protocols.[2] Below are detailed methodologies for two common bioconjugation reactions involving PEG4 linkers.

Protocol 1: Amine-Reactive Conjugation using NHS-Ester-PEG4 Linker

This method targets primary amines, such as those on lysine (B10760008) residues and the N-terminus of a protein, to form stable amide bonds.[1][11]

Materials:

  • Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0).[2]

  • NHS-PEG4-Linker (e.g., NHS-PEG4-Biotin).[2]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[2]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[2]

  • Desalting column or dialysis cassette for purification.[2]

Procedure:

  • Prepare Protein: Ensure the protein solution is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into a suitable reaction buffer like PBS.[2]

  • Prepare Linker Stock Solution: Immediately before use, dissolve the NHS-PEG4-Linker in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.[2] NHS esters are moisture-sensitive.[3]

  • Conjugation Reaction: Add a calculated molar excess (e.g., 5- to 20-fold) of the linker stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.[1]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[2]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.[3]

  • Purification: Remove unreacted linker and quenching buffer by purifying the conjugate using a desalting column (e.g., Sephadex G-25) or by dialysis against PBS.[3]

Figure 3: Workflow for NHS-Ester-PEG4 Conjugation P1 Prepare Protein in Amine-Free Buffer (pH 7.2-8.0) P3 Add Molar Excess of Linker to Protein P1->P3 P2 Dissolve NHS-PEG4-Linker in DMSO or DMF P2->P3 P4 Incubate at RT (30-60 min) or 4°C (2h) P3->P4 P5 Quench Reaction (e.g., with Tris buffer) P4->P5 P6 Purify Conjugate (SEC or Dialysis) P5->P6 P7 Characterize Conjugate (HPLC, MS, etc.) P6->P7

Figure 3: Workflow for NHS-Ester-PEG4 conjugation to primary amines.
Protocol 2: Thiol-Reactive Conjugation using Maleimide-PEG4 Linker

This method targets free sulfhydryl (thiol) groups from cysteine residues to form stable thioether bonds.[9] Often, this requires the controlled reduction of native disulfide bonds in the protein.

Materials:

  • Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 6.5-7.5).[11]

  • Reducing agent (e.g., TCEP).[11]

  • Maleimide-PEG4-Linker.[11]

  • Anhydrous DMF or DMSO.[2]

  • Quenching solution (e.g., free cysteine or N-acetyl cysteine).[1][9]

  • Desalting column or dialysis cassette.[2]

Procedure:

  • Protein Reduction (if necessary): To generate free thiols, incubate the antibody with a controlled molar excess of a reducing agent like TCEP for 1-2 hours.[1]

  • Remove Reducing Agent: Immediately remove the excess reducing agent using a desalting column to prevent re-oxidation and interference with the maleimide (B117702) reaction.[1]

  • Prepare Linker Stock Solution: Immediately before use, dissolve the Maleimide-PEG4-Linker in anhydrous DMF or DMSO.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG4 stock solution to the reduced, purified protein.[2]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C in the dark.[1][9]

  • Quenching: Add a quenching reagent like N-acetyl cysteine at a concentration several times that of the maleimide linker to cap any unreacted maleimide groups.[1]

  • Purification: Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted materials.[9]

Figure 4: Workflow for Maleimide-PEG4 Conjugation P1 Reduce Antibody Disulfide Bonds (e.g., with TCEP) P2 Remove Reducing Agent (Desalting Column) P1->P2 P4 Add Molar Excess of Linker to Reduced Antibody (pH 6.5-7.5) P2->P4 P3 Dissolve Maleimide-PEG4-Linker in DMSO or DMF P3->P4 P5 Incubate at RT (1-4h) or 4°C (overnight) P4->P5 P6 Quench Reaction (e.g., with free Cysteine) P5->P6 P7 Purify Conjugate (SEC or Dialysis) P6->P7 P8 Characterize Conjugate (HPLC, MS, etc.) P7->P8

Figure 4: Workflow for Maleimide-PEG4 conjugation to sulfhydryl groups.

Purification and Characterization of PEG4-Conjugates

Purification of the bioconjugate is essential to remove unreacted starting materials and byproducts.[2]

  • Size-Exclusion Chromatography (SEC): This is a common method that separates molecules based on their hydrodynamic radius, which is significantly increased upon PEGylation.[2][12]

  • Ion-Exchange Chromatography (IEX): This technique can also be employed, as the PEG chains can shield the protein's surface charges, altering its interaction with the IEX resin.[2]

Characterization of the final conjugate is critical to confirm successful conjugation and determine key properties like the drug-to-antibody ratio (DAR).[2]

  • High-Performance Liquid Chromatography (HPLC): Often coupled with mass spectrometry (MS), HPLC is a powerful tool for this purpose.[2] Reversed-phase HPLC (RP-HPLC) can be used to separate the conjugate from unreacted protein and payload.[2]

  • Mass Spectrometry (MS): MS provides accurate mass determination of the conjugate, allowing for the confirmation of the number of attached PEG-payload moieties.[2][13]

Conclusion

The PEG4 spacer, though a relatively small component, plays a disproportionately large role in the success of a bioconjugate.[2] By providing a discrete, hydrophilic, and flexible linkage, it addresses fundamental challenges in drug development, including solubility, stability, aggregation, and pharmacokinetics.[2][11] The strategic selection of a PEG4 spacer, supported by robust experimental protocols and thorough characterization, is a critical step in the design and development of next-generation therapeutics and advanced research tools.[2]

References

Alkyne-PEG4-Maleimide: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alkyne-PEG4-maleimide is a heterobifunctional crosslinker integral to advancements in bioconjugation and the development of targeted therapeutics, such as antibody-drug conjugates (ADCs).[1][2] This molecule features a terminal alkyne for use in click chemistry reactions and a maleimide (B117702) group for covalent attachment to thiol-containing molecules like cysteine residues in proteins.[2][3][4] The polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity, reduces aggregation, and provides a flexible connection between conjugated molecules.[3][4][5] While specific safety data for this compound is not extensively documented in dedicated Safety Data Sheets (SDS), a thorough understanding of its constituent functional groups allows for the establishment of robust safety and handling protocols. This guide synthesizes available data to provide researchers with the necessary precautions for the safe and effective use of this reagent.

Hazard Identification and General Precautions

The primary chemical hazard associated with this compound stems from the reactivity of the maleimide group. Maleimides are potent thiol-reactive agents and can act as irritants.[6] The toxicological properties of the complete molecule have not been fully investigated.[7] Therefore, it is prudent to handle this compound with care, assuming it may be harmful if inhaled, ingested, or comes into contact with skin or eyes.

General safety principles for handling laboratory chemicals should be strictly followed.[8] This includes planning experiments in advance to assess potential hazards, minimizing exposure through the use of engineering controls and personal protective equipment (PPE), and not underestimating the risks associated with a substance of unknown comprehensive toxicity.[8]

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure, a comprehensive PPE strategy is essential.[7] The following should be worn when handling this compound:

  • Eye Protection: Safety goggles or a face shield with side shields are necessary to protect against splashes.[7][9]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. Gloves should be inspected for integrity before use and changed frequently, especially if contamination is suspected.[6][7]

  • Body Protection: A laboratory coat is required to prevent contamination of personal clothing.[6][7]

  • Respiratory Protection: Handling should be performed in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.[6][7]

Quantitative Data Summary

While a specific, publicly available Safety Data Sheet (SDS) with quantitative toxicity data for this compound is not available, the table below summarizes key physical and chemical properties, along with recommended handling parameters derived from supplier information and data on similar compounds.

ParameterValue/GuidelineRationale and References
Chemical Formula C₁₈H₂₆N₂O₇[3][10]
Molecular Weight 382.41 g/mol [3][5][10]
Appearance Slightly yellow oil or white crystalline solid[5][10]
Storage Temperature -20°CTo prevent degradation, particularly hydrolysis of the maleimide ring.[3][4][5][6][11]
Storage Conditions Desiccate, protect from light and moisture.To maintain the stability of the reactive functional groups.[4][6]
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform. Good solubility in water.The hydrophilic PEG spacer aids aqueous solubility.[4][5]
Maleimide-Thiol Reaction pH 6.5 - 7.5Optimal pH for specific reaction with sulfhydryl groups while minimizing hydrolysis of the maleimide.[12][13]
Stability in Aqueous Solution Limited; prepare fresh solutions before use.The maleimide group is susceptible to hydrolysis, especially at higher pH.[6][12]

Experimental Protocols

General Handling and Storage Protocol
  • Receiving and Storage: Upon receipt, inspect the container for damage. Store the compound at -20°C in a tightly sealed container, protected from light and moisture.[4][6][11]

  • Equilibration: Before use, allow the container to warm to room temperature before opening to prevent moisture condensation, which can hydrolyze the maleimide group.[7]

  • Solution Preparation: Prepare solutions immediately before use.[12] Use anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) for stock solutions.[1]

  • Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations for chemical waste.[6][14]

Protocol for Protein Labeling via Thiol-Maleimide Conjugation

This protocol provides a general guideline for conjugating this compound to a cysteine-containing protein.

  • Protein Preparation:

    • Dissolve the protein in a suitable buffer at a pH of 6.5-7.5. Common buffers include phosphate-buffered saline (PBS).

    • If the target cysteine residues are in disulfide bonds, reduction will be necessary. Add a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before adding the maleimide reagent.[1]

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution.[1]

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the maleimide reagent over the protein.[1]

    • Gently mix the reaction. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to maintain protein stability.[12]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C. The optimal time and temperature may need to be determined empirically for each specific protein.[1]

  • Quenching the Reaction:

    • To stop the reaction and consume any excess maleimide, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 1-2 mM.[1]

    • Incubate for 15-30 minutes.[1]

  • Purification:

    • Remove the excess labeling reagent and byproducts by methods such as dialysis, size-exclusion chromatography, or spin filtration.

Spill Management and First Aid

  • Spill Management: In case of a spill, absorb the material with an inert substance and dispose of it as chemical waste.[6] Clean the affected area with an appropriate solvent. Ensure adequate ventilation and wear appropriate PPE during cleanup.[14] Do not let the product enter drains.[14]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[14][15]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14][15]

    • Inhalation: Move the person to fresh air.[14][15]

    • Ingestion: Rinse mouth with water.[14]

    • In all cases of exposure or if symptoms persist, seek medical attention.[14][15]

Visualized Workflows and Pathways

The following diagrams illustrate key processes related to the safe handling and application of this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal receive Receive & Inspect store Store at -20°C (Desiccated, Dark) receive->store equilibrate Equilibrate to Room Temp store->equilibrate prep_solution Prepare Fresh Solution (e.g., in DMSO) equilibrate->prep_solution experiment Perform Experiment (e.g., Conjugation) prep_solution->experiment ppe Don PPE (Gloves, Goggles, Lab Coat) ppe->experiment quench Quench Excess Reagent experiment->quench dispose_solid Dispose of Solid Waste experiment->dispose_solid dispose_liquid Dispose of Liquid Waste quench->dispose_liquid decontaminate Decontaminate Glassware & Work Area dispose_liquid->decontaminate dispose_solid->decontaminate

Caption: A workflow diagram illustrating the key safety steps for handling this compound.

G Thiol-Maleimide Conjugation Pathway protein Protein-SH Cysteine Residue conjugate Alkyne-PEG4-Protein Stable Thioether Bond protein->conjugate Michael Addition (pH 6.5-7.5) linker This compound Maleimide PEG4 Alkyne linker:maleimide->conjugate

Caption: The reaction pathway for conjugating a thiol-containing protein with this compound.

References

An In-depth Technical Guide to the Maleimide-Thiol Reaction for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent modification of biomolecules is a foundational technique in modern biotechnology and pharmaceutical science. Among the array of chemical strategies available, the reaction between a maleimide (B117702) and a thiol group stands out for its high selectivity, efficiency, and mild reaction conditions.[1] This makes it an indispensable tool for creating precisely engineered bioconjugates, from fluorescently labeled proteins for research to complex antibody-drug conjugates (ADCs) for targeted cancer therapy.[2]

This technical guide provides a comprehensive exploration of the core principles governing the maleimide-thiol reaction, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deep and practical understanding of this critical bioconjugation method.

Core Principle: The Michael Addition Reaction

The fundamental mechanism of the maleimide-thiol reaction is a Michael addition.[1] In this reaction, a thiol (sulfhydryl) group, typically from a cysteine residue within a protein or peptide, acts as a nucleophile.[] It attacks one of the electron-deficient carbons of the double bond within the maleimide ring.[4] This process results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[4][5]

A key feature of this reaction is its high efficiency in aqueous buffers under physiological conditions, proceeding rapidly without the need for a catalyst.[1][6]

G cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_product Product Thiol Protein-SH (Thiol Group) Intermediate Thiolate Anion Attacks Maleimide Double Bond Thiol->Intermediate Nucleophilic Attack Maleimide Maleimide Reagent Maleimide->Intermediate Product Stable Thioether Bond (Thiosuccinimide Linkage) Intermediate->Product Protonation

Mechanism of the thiol-maleimide Michael addition reaction.

Key Factors Influencing the Reaction

The success and specificity of maleimide-thiol conjugation are critically dependent on several experimental parameters. Careful control of these factors is essential to maximize yield and minimize unwanted side reactions.

pH: The Critical Parameter

The pH of the reaction buffer is the most significant factor.[7]

  • Optimal Range (pH 6.5 - 7.5): This range provides the best balance of reaction rate and selectivity.[6][8] Within this window, the thiol group (R-SH) is in equilibrium with its more reactive thiolate anion (R-S⁻), which is the primary nucleophile.[4] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines (e.g., from lysine (B10760008) residues), ensuring high chemoselectivity.[9]

  • Below pH 6.5: The concentration of the reactive thiolate anion is significantly reduced, leading to a much slower reaction rate.[7][8]

  • Above pH 7.5: The reaction becomes less specific as the deprotonated amino groups of lysine residues become more competitive nucleophiles.[8][9] Furthermore, the maleimide group itself becomes increasingly susceptible to hydrolysis, rendering it inactive.[9]

Influence of pH on reaction outcomes.

Other Important Factors
  • Stoichiometry: A molar excess of the maleimide reagent is typically used to drive the reaction to completion. For protein labeling, a 10- to 20-fold molar excess of the maleimide is a common starting point, though this should be optimized for each specific application.[6][10] For smaller molecules, the optimal ratio may be lower; for example, a 2:1 maleimide-to-thiol ratio was found to be optimal for the peptide cRGDfK.[5]

  • Temperature: The reaction is usually performed at room temperature (20-25°C) for 1-2 hours or at 4°C overnight.[6][10] Lower temperatures can be used to slow down the reaction and potentially minimize side reactions with sensitive proteins.

  • Buffer Composition: Amine-free buffers such as PBS, HEPES, or Tris are recommended to avoid competitive reactions.[10][11] The buffer should be degassed to prevent oxidation of free thiols.[5]

Quantitative Data Summary

The following tables summarize key quantitative data to provide a basis for comparison and optimization of the maleimide-thiol reaction.

Table 1: Key Parameters for Maleimide-Thiol Conjugation

Parameter Optimal Range/Value Effect on Reaction Citations
pH 6.5 - 7.5 Balances reaction rate and selectivity for thiols over amines. [6][7][8]
Temperature 4°C to 25°C Lower temperatures slow the reaction but can improve stability for sensitive proteins. [6][10]
Molar Ratio 10-20x excess (protein) Drives the reaction to completion. Ratio should be optimized. [6][10]

| Solvent | Aqueous buffers (PBS, HEPES) | Polar solvents facilitate the formation of the reactive thiolate anion. |[12] |

Table 2: Stability and Side Reactions of Maleimide Conjugates

Reaction Conditions Favoring Reaction Consequence Mitigation Strategy Citations
Maleimide Hydrolysis pH > 7.5 Inactivates maleimide reagent before conjugation can occur. Maintain pH between 6.5-7.5; prepare maleimide solutions fresh. [4][9]
Retro-Michael Reaction Physiological conditions (presence of other thiols like glutathione) Deconjugation of the payload, leading to off-target effects. Promote post-conjugation hydrolysis to the stable ring-opened form. [13][14][15]
Reaction with Amines pH > 7.5 Loss of selectivity, non-specific labeling of lysine residues. Maintain pH between 6.5-7.5. [8][9]

| Thiazine (B8601807) Rearrangement | N-terminal Cysteine, pH ≥ 7.3 | Formation of a stable, rearranged product. | Perform conjugation at a more acidic pH (~5.0) to protonate the N-terminal amine. |[8][16][17] |

Stability and Competing Side Reactions

While the thioether bond is generally stable, the resulting thiosuccinimide ring is susceptible to two competing pathways, particularly in vivo: a stabilizing hydrolysis reaction and a destabilizing retro-Michael reaction.[14][18]

  • Retro-Michael Reaction (Deconjugation): This is the reversal of the initial conjugation reaction.[13] In the physiological environment of the bloodstream, abundant thiols like glutathione (B108866) can facilitate this exchange, leading to premature release of the conjugated payload.[13] This deconjugation can reduce efficacy and cause off-target toxicity, a major concern for ADCs.[14][19]

  • Thiosuccinimide Ring Hydrolysis (Stabilization): The succinimide (B58015) ring of the conjugate can undergo hydrolysis to form a stable, ring-opened succinamic acid derivative.[14] This ring-opened product is no longer susceptible to the retro-Michael reaction, effectively locking the conjugate in a stable form.[13][15] The rate of this stabilizing hydrolysis is often slower than the retro-Michael reaction for traditional maleimides but can be accelerated by using "self-stabilizing" maleimides designed to promote rapid hydrolysis post-conjugation.[13][18]

G cluster_retro Deconjugation Pathway cluster_hydrolysis Stabilization Pathway ADC Antibody-Drug Conjugate (Thiosuccinimide Linkage) Retro Retro-Michael Reaction (e.g., via Glutathione) ADC->Retro Reversible Hydrolysis Thiosuccinimide Ring Hydrolysis ADC->Hydrolysis Irreversible Deconjugated Payload Loss & Off-Target Effects Retro->Deconjugated Stable Stable Ring-Opened Adduct (Resistant to Reversal) Hydrolysis->Stable

Competing stability pathways for maleimide-thiol adducts in vivo.

Experimental Protocols

The following sections provide generalized yet detailed protocols for key maleimide bioconjugation experiments.

Protocol 1: General Protein Labeling with a Maleimide Reagent

This protocol outlines the fundamental steps for labeling a protein containing free cysteine residues with a maleimide-functionalized molecule (e.g., a fluorescent dye).

Materials:

  • Thiol-containing protein (1-10 mg/mL)

  • Maleimide-functionalized reagent (e.g., dye, biotin)

  • Reaction Buffer: Degassed, amine-free buffer (e.g., 10-100 mM PBS, HEPES, or Tris, pH 7.0-7.5).[2][10]

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) if disulfide bond reduction is needed.[10][11]

  • Quenching Reagent: Small molecule thiol (e.g., 2-mercaptoethanol (B42355), L-cysteine).[2]

  • Purification: Size-exclusion chromatography (e.g., desalting column) or dialysis.[6]

  • Solvent: Anhydrous DMSO or DMF for dissolving the maleimide reagent.[20]

Methodology:

  • Protein Preparation: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[5][10]

  • Reduction of Disulfide Bonds (Optional): If the target cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10- to 100-fold molar excess of TCEP to the protein solution.[6][10] Flush the vial with an inert gas (e.g., argon or nitrogen), seal, and incubate for 20-30 minutes at room temperature.[6]

  • Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-activated reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[6][20]

  • Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar ratio (a 10- to 20-fold molar excess is a common starting point).[2][10] Add the solution dropwise while gently stirring. Flush the vial with inert gas, seal, and incubate for 2 hours at room temperature or overnight at 4°C.[6] If using a fluorescent maleimide, protect the reaction from light.[6]

  • Quenching (Optional): To ensure any unreacted maleimide groups are capped, add a quenching reagent like 2-mercaptoethanol in excess relative to the initial maleimide concentration. Incubate for 15-30 minutes.[2]

  • Purification: Remove excess, unreacted maleimide reagent and other small molecules by size-exclusion chromatography (e.g., a Sephadex desalting column) or dialysis.[6][11]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the conjugated molecule at its specific maximum absorbance wavelength.[11][20]

G A 1. Prepare Protein Solution (1-10 mg/mL in pH 7.0-7.5 buffer) B 2. Reduce Disulfides (Optional) (Add 10-100x TCEP, 30 min) A->B If needed D 4. Conjugation Reaction (Add 10-20x excess maleimide, 2h @ RT or O/N @ 4°C) A->D B->D C 3. Prepare Maleimide Stock (e.g., 10 mM in DMSO) C->D E 5. Quench Reaction (Optional) (Add excess 2-mercaptoethanol) D->E F 6. Purify Conjugate (Size-Exclusion Chromatography) E->F G 7. Characterize (Determine Degree of Labeling) F->G

General experimental workflow for protein-maleimide conjugation.

Protocol 2: Antibody-Drug Conjugate (ADC) Formation

This protocol provides a high-level overview of the steps involved in creating an ADC using maleimide chemistry. The precise control of the drug-to-antibody ratio (DAR) is critical.

Methodology:

  • Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody to generate a controlled number of free thiol groups. This is a critical step to control the DAR. TCEP is commonly used, and the extent of reduction is controlled by the concentration of the reducing agent, temperature, and incubation time.[1]

  • Removal of Reducing Agent: If necessary, promptly remove the reducing agent using a desalting column to prevent it from reacting with the maleimide-linker-drug.[1]

  • Conjugation: Add the maleimide-linker-drug, typically dissolved in a co-solvent like DMSO, to the reduced antibody solution. The reaction conditions are similar to those in the general labeling protocol (pH 6.5-7.5, room temperature).[1]

  • Purification and Characterization: Purify the ADC from unreacted drug-linker and other reagents, often using chromatography methods. Characterize the final ADC to determine the DAR, purity, and level of aggregation.

G cluster_workflow ADC Synthesis Workflow Ab Monoclonal Antibody (mAb) Reduce 1. Partial Reduction of mAb (Generate free -SH groups) Ab->Reduce LinkerDrug Maleimide-Linker-Drug Construct Conjugate 2. Conjugation Reaction (Michael Addition) LinkerDrug->Conjugate Reduce->Conjugate Purify 3. Purification & Characterization (Determine DAR) Conjugate->Purify ADC Antibody-Drug Conjugate (ADC) Purify->ADC

Logical workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Conclusion

The reaction between maleimides and thiols is a powerful and highly specific conjugation method that has become essential in bioconjugation and drug development.[12] Its efficiency under mild, physiological conditions makes it uniquely suited for modifying sensitive biomolecules.[6] A thorough understanding of the core Michael addition mechanism, the critical influence of pH, and the competing pathways of conjugate stability and instability is paramount for the successful design and implementation of novel bioconjugates for both research and therapeutic applications. By carefully controlling reaction parameters and employing modern strategies to enhance conjugate stability, researchers can continue to leverage this remarkable chemistry to advance the frontiers of science and medicine.

References

The Strategic Role of Alkyne-PEG4-Maleimide in PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1] These heterobifunctional molecules consist of two key components: a ligand that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. The linker is not merely a passive tether but a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and, most importantly, the stability of the ternary complex formed between the POI and the E3 ligase.[1]

This technical guide focuses on the pivotal role of a specific and versatile linker, Alkyne-PEG4-maleimide, in the development of PROTACs. We will delve into its unique structural features, the strategic advantages it offers in PROTAC synthesis and function, and provide detailed experimental protocols for its application.

The Anatomy of this compound: A Trifunctional Powerhouse

The this compound linker is a precisely engineered chemical entity with three key functional domains, each contributing to its utility in PROTAC development:

  • Alkyne Group: The terminal alkyne serves as a versatile handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and bio-orthogonal reaction allows for the straightforward and robust attachment of an azide-modified ligand, typically the POI-binding moiety or the E3 ligase ligand.[1] The resulting triazole ring is metabolically stable and can contribute to the overall rigidity of the linker.

  • PEG4 Spacer: The tetraethylene glycol (PEG4) spacer is a hydrophilic and flexible chain that confers several advantageous properties to the PROTAC molecule. The PEG component enhances aqueous solubility, a common challenge for large and often hydrophobic PROTAC molecules.[1] Its flexibility is crucial for allowing the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1]

  • Maleimide (B117702) Group: The maleimide moiety is a thiol-reactive functional group that readily and specifically reacts with cysteine residues on a protein to form a stable covalent thioether bond. This feature is particularly valuable for the development of covalent PROTACs, which can offer enhanced potency and prolonged duration of action by irreversibly binding to the target protein.[1]

PROTAC Synthesis Leveraging this compound: A Modular Approach

The trifunctional nature of the this compound linker enables a modular and highly efficient two-step synthetic strategy for PROTAC assembly. This approach allows for the rapid generation of a library of PROTACs with diverse components for structure-activity relationship (SAR) studies.[1]

Step 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The first step typically involves the "clicking" of an azide-functionalized ligand (either for the POI or the E3 ligase) onto the alkyne terminus of the linker. The CuAAC reaction is known for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.[1]

Step 2: Maleimide-Thiol Conjugation

The resulting ligand-linker intermediate, now bearing a maleimide group, is then reacted with a second ligand containing a free thiol group (cysteine residue). This Michael addition reaction proceeds efficiently under physiological conditions to furnish the final PROTAC molecule.[1]

Quantitative Analysis of PROTAC Efficacy

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. The two key parameters used to quantify this are:

  • DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation that can be achieved.

Linker CompositionTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
PEG-basedEGFRBa/F3-EGFRDel19/T790M/C797S8>90[2]
PEG-basedEGFRH1975-TM10.2>90[3]

Note: The DC50 and Dmax values are highly dependent on the specific ligands, the target protein, and the cell line used. The data presented here is for illustrative purposes.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of PROTACs using the this compound linker.

Protocol 1: PROTAC Synthesis via CuAAC and Maleimide-Thiol Conjugation

Materials:

  • Azide-functionalized ligand 1

  • This compound linker

  • Thiol-functionalized ligand 2

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Inert gas (Nitrogen or Argon)

  • Round-bottom flask

  • Stir bar

  • HPLC system for purification

  • LC-MS system for reaction monitoring and characterization

  • NMR spectrometer for structural elucidation

Procedure:

Part A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [1]

  • In a round-bottom flask, dissolve the azide-functionalized ligand 1 (1.0 eq) and the this compound linker (1.1 eq) in a 1:1 mixture of t-BuOH and deionized water.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (1.5 eq).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).

  • To the reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄ solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be purified by preparative reverse-phase HPLC to isolate the Ligand 1-Linker-Maleimide intermediate.

Part B: Maleimide-Thiol Conjugation [1]

  • Dissolve the purified Ligand 1-Linker-Maleimide intermediate in a minimal amount of DMF or DMSO, and then dilute with PBS (pH 7.2-7.4).

  • In a separate vial, dissolve the thiol-functionalized ligand 2 in PBS (pH 7.2-7.4).

  • Add the solution of the thiol-functionalized ligand 2 to the solution of the Ligand 1-Linker-Maleimide intermediate.

  • Stir the reaction mixture at room temperature for 1-4 hours under an inert atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC product.

Part C: Characterization [1]

  • Confirm the molecular weight of the final PROTAC using LC-MS.

  • Confirm the structure of the final PROTAC using ¹H and ¹³C NMR spectroscopy.

  • Determine the purity of the final PROTAC using analytical HPLC.

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

Materials:

  • Cultured cells expressing the target protein

  • Synthesized PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and plates

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific for the target protein

  • Primary antibody for a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure: [1]

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a specified period (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then probe with a primary antibody specific for the target protein and a loading control antibody.

  • Detection: Incubate the membrane with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, the DC50 and Dmax values can be determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the fundamental concepts of PROTAC action and the experimental workflows described.

PROTAC_Mechanism cluster_Cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC PROTAC->POI Binds PROTAC->E3 Recruits PROTAC->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Start Start CuAAC Step 1: CuAAC Reaction (Azide-Ligand 1 + Alkyne-Linker) Start->CuAAC Purify1 Purification (HPLC) CuAAC->Purify1 Intermediate Ligand 1-Linker-Maleimide Purify1->Intermediate Thiol_Conj Step 2: Maleimide-Thiol Conjugation (Intermediate + Thiol-Ligand 2) Intermediate->Thiol_Conj Purify2 Purification (HPLC) Thiol_Conj->Purify2 Final_PROTAC Final PROTAC Purify2->Final_PROTAC Characterization Characterization (LC-MS, NMR) Final_PROTAC->Characterization End End Characterization->End

References

A Technical Guide to Antibody-Drug Conjugate Linkers: Core Concepts and Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, merging the exquisite specificity of monoclonal antibodies with the potent cell-killing capabilities of cytotoxic payloads.[1] At the heart of every ADC lies the linker, a critical component that covalently attaches the payload to the antibody.[2] Far more than a simple bridge, the linker is a key determinant of an ADC's therapeutic index, dictating its stability in circulation, its mechanism of payload release, and its overall efficacy and safety profile.[3][4] This technical guide provides an in-depth exploration of the fundamental concepts of ADC linkers, offering insights into their design, mechanisms of action, and the experimental methodologies used for their characterization.

The Crucial Role of the Linker

The ideal linker must maintain a delicate balance: it must be sufficiently stable in the systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity, yet it must efficiently release the payload at the tumor site to exert its therapeutic effect.[2][5] The choice of linker technology profoundly influences the pharmacokinetic (PK) and pharmacodynamic (PD) properties of an ADC, impacting its efficacy, toxicity, and therapeutic window.[4]

Classification of ADC Linkers: A Tale of Two Strategies

ADC linkers are broadly categorized into two main classes based on their payload release mechanism: cleavable and non-cleavable linkers.[2][] The selection of a linker strategy is a pivotal decision in ADC design, with significant implications for the conjugate's biological activity.[1]

Cleavable Linkers: Exploiting the Tumor Microenvironment

Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage by specific triggers present within the tumor microenvironment or inside cancer cells.[1][7] This "molecular switch" allows for the release of the payload in its free, unmodified form.[1] There are three primary mechanisms for cleavable linkers:

  • Protease-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are often overexpressed in the lysosomes of tumor cells.[7][8] The most common dipeptide linkers are valine-citrulline (Val-Cit) and valine-alanine (Val-Ala).[9][] Upon internalization and trafficking to the lysosome, these linkers are cleaved, releasing the payload.[9]

  • pH-Sensitive Linkers: These linkers utilize acid-labile groups, such as hydrazones, that are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[8][11]

  • Glutathione-Sensitive Linkers: These linkers contain disulfide bonds that are stable in the bloodstream but are readily cleaved by the high intracellular concentration of glutathione, a reducing agent, found in the cytoplasm of cancer cells.[8][]

Non-Cleavable Linkers: Relying on Antibody Degradation

Non-cleavable linkers form a highly stable bond, such as a thioether linkage, that is resistant to enzymatic or chemical cleavage.[7][9] Payload release is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome after the ADC is internalized by the target cell.[1][7] This process releases the payload still attached to the linker and the amino acid residue from the antibody to which it was conjugated.[7]

The Bystander Effect: A Key Consideration

A significant consequence of linker choice is the potential for a "bystander effect," where the released payload can diffuse out of the target cancer cell and kill neighboring, antigen-negative cancer cells.[8][12] This effect is more commonly associated with cleavable linkers that release membrane-permeable payloads.[13] Non-cleavable linkers, which release a payload-linker-amino acid complex that is often less membrane-permeable, typically exhibit a reduced or absent bystander effect.[8]

Quantitative Data on ADC Linkers

The following tables summarize key quantitative data for representative ADCs with different linker technologies.

Table 1: Characteristics of Cleavable Linkers in Approved ADCs

ADC Name (Brand Name)Linker TypeCleavage MechanismPayloadDrug-to-Antibody Ratio (DAR)
Brentuximab vedotin (Adcetris®)Protease-sensitive (Val-Cit)Cathepsin BMMAE~4
Trastuzumab deruxtecan (B607063) (Enhertu®)Protease-sensitive (GGFG)Cathepsin BDeruxtecan~8
Sacituzumab govitecan (Trodelvy®)pH-sensitive (Hydrazone)Low pHSN-38~7.6
Gemtuzumab ozogamicin (B1678132) (Mylotarg®)pH-sensitive (Hydrazone)Low pHCalicheamicin~2-3

Table 2: Characteristics of Non-Cleavable Linkers in Approved ADCs

ADC Name (Brand Name)Linker TypeLinkage ChemistryPayloadDrug-to-Antibody Ratio (DAR)
Ado-trastuzumab emtansine (Kadcyla®)Non-cleavable (SMCC)ThioetherDM1~3.5
Belantamab mafodotin (Blenrep®)Non-cleavableThioetherMafodotin~4

Experimental Protocols for Linker Characterization

Accurate characterization of ADC linkers is crucial for understanding their performance. The following are detailed methodologies for key experiments.

Protocol 1: In Vitro Linker Stability Assay

Objective: To assess the stability of the linker and prevent premature payload release in human plasma.

Methodology:

  • Incubation: Incubate the ADC in human plasma at 37°C for a defined period (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours).

  • Sample Collection: At each time point, collect an aliquot of the plasma-ADC mixture.

  • Analysis:

    • ELISA: Quantify the amount of total antibody and conjugated antibody to determine the degree of drug deconjugation.

    • LC-MS: Quantify the amount of free payload released into the plasma.

  • Data Analysis: Plot the percentage of conjugated ADC or released payload over time to determine the stability profile.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

Objective: To determine the average number of drug molecules conjugated to each antibody.

Methodology:

  • Hydrophobic Interaction Chromatography (HIC-HPLC):

    • Principle: Separates ADC species based on differences in hydrophobicity conferred by the conjugated payload.[14][15]

    • Procedure:

      • Use a HIC column with a non-porous polymeric stationary phase.

      • Employ a mobile phase gradient from high salt concentration (e.g., sodium phosphate (B84403) with ammonium (B1175870) sulfate) to low salt concentration.

      • Monitor the elution profile using UV detection at 280 nm.

    • Data Analysis: The peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4) are integrated. The average DAR is calculated by the weighted average of the peak areas.[14][]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Principle: Separates the light and heavy chains of the antibody under denaturing and reducing conditions.[14]

    • Procedure:

      • Reduce the ADC using a reducing agent like dithiothreitol (B142953) (DTT).

      • Separate the resulting light and heavy chains on a C4 or C8 RP-HPLC column using a gradient of acetonitrile (B52724) in water with trifluoroacetic acid.

      • Detect the chains by UV absorbance at 280 nm.

    • Data Analysis: The average DAR is calculated from the relative peak areas of the unconjugated and conjugated light and heavy chains.[14]

  • Mass Spectrometry (MS):

    • Principle: Measures the mass-to-charge ratio of the intact ADC or its subunits to determine the mass of the conjugated payload.[14][15]

    • Procedure:

      • Introduce the ADC sample into the mass spectrometer, often coupled with liquid chromatography (LC-MS).

      • Acquire the mass spectra of the intact ADC or its reduced and deglycosylated subunits.

    • Data Analysis: The DAR distribution and average DAR are determined by deconvoluting the mass spectra.

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To determine the potency (IC50) of an ADC in killing target cancer cells.[1]

Methodology:

  • Cell Seeding: Seed antigen-positive and antigen-negative cancer cell lines in 96-well plates and allow them to adhere overnight.[17]

  • ADC Treatment: Treat the cells with serial dilutions of the ADC for a specified duration (typically 72-120 hours).[17]

  • Viability Assessment:

    • MTT Assay: Add MTT solution to each well. The viable cells will reduce the MTT to formazan, which is then solubilized and measured spectrophotometrically.[13][17]

    • LDH Assay: Measure the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.[17]

  • Data Analysis: Plot cell viability against ADC concentration and determine the IC50 value using non-linear regression analysis.[17]

Protocol 4: In Vivo Efficacy Study in Xenograft Models

Objective: To evaluate the anti-tumor activity of an ADC in a living organism.

Methodology:

  • Tumor Implantation: Implant human tumor cells subcutaneously into immunocompromised mice.

  • ADC Administration: Once the tumors reach a specified volume, administer the ADC (and control substances) to the mice, typically via intravenous injection.

  • Monitoring:

    • Measure tumor volume and mouse body weight regularly.

    • Monitor the overall health of the animals.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.

  • Data Analysis: Compare the tumor growth inhibition in the ADC-treated groups to the control group to assess efficacy.

Visualizing Core Concepts

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key signaling pathways, experimental workflows, and logical relationships in ADC linker technology.

ADC_Internalization_and_Payload_Release cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Endosome Endosome (pH 5.5-6.2) Antigen->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) High Protease/GSH Endosome->Lysosome 3. Trafficking Payload Free Payload Lysosome->Payload 4. Linker Cleavage/ Antibody Degradation CellDeath Cell Death Payload->CellDeath 5. Cytotoxicity

Figure 1: General mechanism of ADC internalization and payload release.

Linker_Types_and_Release cluster_cleavable Cleavable Linkers cluster_non_cleavable Non-Cleavable Linkers ADC ADC in Circulation Protease Protease-Sensitive (e.g., Val-Cit) ADC->Protease pH pH-Sensitive (e.g., Hydrazone) ADC->pH Disulfide Disulfide (GSH-Sensitive) ADC->Disulfide Thioether Thioether (e.g., SMCC) ADC->Thioether FreePayload Free, Unmodified Payload Protease->FreePayload Cathepsin B in Lysosome pH->FreePayload Low pH in Endosome/Lysosome Disulfide->FreePayload High GSH in Cytoplasm PayloadComplex Payload-Linker- Amino Acid Complex Thioether->PayloadComplex Antibody Degradation in Lysosome

Figure 2: Comparison of cleavable and non-cleavable linker release mechanisms.

DAR_Determination_Workflow cluster_methods DAR Analysis Methods ADC_Sample ADC Sample HIC HIC-HPLC (Native) ADC_Sample->HIC RP_HPLC RP-HPLC (Reduced) ADC_Sample->RP_HPLC MS Mass Spectrometry (Intact/Subunit) ADC_Sample->MS DAR_Distribution DAR Distribution (e.g., DAR0, 2, 4, 6, 8) HIC->DAR_Distribution Average_DAR Average DAR Value RP_HPLC->Average_DAR MS->DAR_Distribution DAR_Distribution->Average_DAR

Figure 3: Experimental workflow for determining the Drug-to-Antibody Ratio (DAR).

Conclusion

The linker is a pivotal component in the design and development of antibody-drug conjugates, profoundly influencing their therapeutic success. A deep understanding of the different linker technologies, their mechanisms of action, and the analytical methods for their characterization is essential for researchers, scientists, and drug development professionals. The choice between cleavable and non-cleavable linkers, driven by the specific properties of the target, the payload, and the desired biological outcome, remains a critical decision in the rational design of next-generation ADCs with improved efficacy and safety profiles. As the field continues to evolve, innovative linker chemistries and conjugation strategies will undoubtedly pave the way for even more effective and safer targeted cancer therapies.

References

An In-Depth Technical Guide to Alkyne-PEG4-Maleimide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable linking of biomolecules is a cornerstone of innovation. Alkyne-PEG4-maleimide has emerged as a pivotal tool in bioconjugation, offering a versatile and efficient method for creating complex molecular structures like antibody-drug conjugates (ADCs).[1] This heterobifunctional crosslinker's unique architecture, comprising a maleimide (B117702) group, a terminal alkyne, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, facilitates a controlled, two-step conjugation strategy.[1][2] This guide provides a comprehensive exploration of the core principles, experimental methodologies, and quantitative data associated with this compound, enabling its effective application in research and development.

Core Principles and Chemistry

The utility of this compound is rooted in its three distinct components: a maleimide group for selective thiol conjugation, a terminal alkyne for "click chemistry," and a PEG4 spacer to enhance solubility and reduce steric hindrance.[2][3] This design allows for a sequential and orthogonal conjugation approach, providing greater control over the final product.[4]

  • Maleimide Group: This functional group reacts with high selectivity toward the sulfhydryl (thiol) groups found in the cysteine residues of proteins and peptides.[1][3] The reaction, a Michael addition, proceeds efficiently under mild physiological conditions (pH 6.5-7.5) to form a stable thioether bond.[1] This specificity is critical for site-selective protein modification, which helps in preserving the protein's biological activity.[1] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring highly specific labeling of cysteine residues.[2]

  • Alkyne Group: The terminal alkyne serves as a versatile handle for the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3] This reaction forms a stable triazole linkage and is prized for its high specificity and efficiency, as it does not interfere with native biological processes.[3] The required Cu(I) catalyst is typically generated in-situ from a Cu(II) salt (e.g., copper sulfate) and a reducing agent like sodium ascorbate (B8700270).[2]

  • Polyethylene Glycol (PEG) Spacer: The PEG4 spacer is a hydrophilic chain that enhances the solubility of the linker and the final conjugate in aqueous solutions.[3][5] It also provides a flexible and long connection that minimizes steric hindrance between the conjugated molecules, ensuring their functional domains remain accessible.[1][3][5]

Quantitative Data for Optimal Bioconjugation

The success and efficiency of bioconjugation reactions are influenced by several key parameters. The following tables summarize critical quantitative data to guide experimental design.

Table 1: Thiol-Maleimide Reaction Parameters

Parameter Value Conditions & Notes Reference(s)
Optimal pH 6.5 - 7.5 Maximizes thiol selectivity while minimizing hydrolysis of the maleimide group and reactions with amines. [1][2]
Temperature 4°C to 25°C Lower temperatures can be used to slow the reaction and improve control, often performed overnight. [2]
Reaction Time 1 - 4 hours Typically sufficient for completion at room temperature. [1]

| Stability | Susceptible to retro-Michael reaction | The thioether bond can be reversible in the presence of other thiols, which is a critical consideration for in vivo applications. |[3] |

Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Parameters

Parameter Value Conditions & Notes Reference(s)
Rate Acceleration 10⁷ to 10⁸ fold Compared to the uncatalyzed thermal reaction. [1][6]

| Optimal pH Range | 4 - 12 | The reaction is robust and proceeds efficiently across a broad pH range in aqueous conditions. |[1][6] |

Table 3: Physicochemical Properties of this compound

Property Value
Molecular Weight 311.33 g/mol
Spacer Arm Length 14 Å (1.4 nm)
CAS Number 1262681-30-0
Solubility Good in Water, DMSO, DMF

| Storage Conditions | -20°C in the dark, desiccated |

Data sourced from Lumiprobe Corporation product information.[7]

Visualizing the Workflow and Reaction Mechanisms

Diagrams provide a clear representation of the experimental processes and chemical reactions involved.

G cluster_step1 Step 1: Thiol-Maleimide Conjugation cluster_step2 Step 2: CuAAC Click Chemistry Protein Thiol-Containing Protein (e.g., Antibody) Alk_Protein Alkyne-Modified Protein Protein->Alk_Protein pH 6.5-7.5 Linker This compound Linker->Alk_Protein Azide_Molecule Azide-Functionalized Molecule (e.g., Drug) Final_Conj Final Bioconjugate (e.g., ADC) Azide_Molecule->Final_Conj Alk_Protein_ref->Final_Conj Cu(I) Catalyst Sodium Ascorbate, THPTA

Caption: Overall bioconjugation workflow using this compound.

G cluster_reaction Michael Addition Thiol Protein-SH (Thiol from Cysteine) Thioether Stable Thioether Bond Thiol->Thioether Maleimide Maleimide Ring Maleimide->Thioether

Caption: Thiol-Maleimide conjugation via Michael addition reaction.

G cluster_reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Alkyne Protein-Alkyne Triazole Stable Triazole Ring Alkyne->Triazole Azide N3-Molecule (Azide) Azide->Triazole catalyst Cu(I) Catalyst catalyst->Triazole

Caption: CuAAC "Click Chemistry" reaction forming a stable triazole linkage.

Experimental Protocols

Detailed methodologies are crucial for achieving reproducible and successful results.

Protocol 1: Conjugation of this compound to a Thiol-Containing Protein

This protocol outlines the covalent attachment of the linker to cysteine residues on a protein.

  • Materials:

    • Thiol-containing protein (e.g., antibody)

    • This compound

    • Degassed Reaction Buffer (e.g., Phosphate-buffered saline (PBS) with EDTA, pH 7.0-7.5)

    • Anhydrous DMSO or DMF

    • Quenching Reagent (e.g., N-acetylcysteine)

    • Purification System: Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column) or dialysis cassette.[2]

  • Reagent Preparation:

    • Protein Solution: Prepare the protein in degassed Reaction Buffer at a concentration of 1-10 mg/mL.[2] If the protein has disulfide bonds that need to be reduced to generate free thiols, pre-treat with a reducing agent like TCEP and subsequently remove the TCEP using a desalting column.[3]

    • This compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[2][3]

  • Procedure:

    • Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve the desired molar excess (a 5- to 20-fold molar excess is a common starting point).[1][2][4] Add the reagent dropwise while gently stirring.

    • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[1]

    • Quenching (Optional): To stop the reaction, add a quenching reagent like N-acetylcysteine to consume any unreacted maleimide groups.

    • Purification: Remove excess, unreacted this compound and quenching reagent using a size-exclusion chromatography column or by dialysis against a suitable buffer (e.g., PBS).[2][3]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate an azide-functionalized molecule to the alkyne-modified protein from Protocol 1.

  • Materials:

    • Alkyne-modified protein

    • Azide-functionalized molecule (e.g., drug, dye)

    • Degassed Reaction Buffer (e.g., PBS, pH 7.4)

    • Copper(II) Sulfate (CuSO₄)

    • Copper-chelating ligand (e.g., THPTA)

    • Reducing Agent (e.g., Sodium Ascorbate), freshly prepared

    • Purification System (e.g., SEC column)

  • Reagent Preparation:

    • Stock Solutions: Prepare stock solutions of the azide-containing molecule, CuSO₄, and THPTA in a suitable solvent (e.g., DMSO or water).[2][3] Prepare a fresh stock solution of sodium ascorbate in water immediately before use.[3]

  • Procedure:

    • Reaction Setup: In a reaction tube, combine the alkyne-modified protein and the azide-functionalized molecule (a 1.5 to 10-fold molar excess over the protein is typical).[1]

    • Add Ligand and Copper: Add the THPTA ligand to the reaction mixture, followed by the CuSO₄ solution. Allow the mixture to stand for a few minutes to form the Cu(I)-THPTA complex.[2]

    • Initiate Reaction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[1][2]

    • Incubation: Gently mix and incubate at room temperature for 30-60 minutes, protected from light.[2][3]

    • Purification: Purify the final bioconjugate using an SEC column or dialysis to remove the catalyst, ligand, and excess reagents.[1][2]

Key Applications in Bioconjugation

The versatility of this compound makes it an invaluable reagent across several fields:

  • Antibody-Drug Conjugates (ADCs): This is a primary application area where the linker is used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[1][8]

  • Protein Labeling: Researchers use this linker to attach fluorescent dyes, biotin, or other reporter molecules to proteins for use in imaging, flow cytometry, and other diagnostic assays.[1][8]

  • Drug Delivery Systems: The linker is instrumental in constructing advanced drug delivery systems by conjugating therapeutic agents to targeting ligands or polymers, which can improve solubility and stability.[1][8]

Conclusion

This compound is a powerful and versatile tool for bioconjugation, enabling the precise and efficient construction of complex biomolecular conjugates.[1] Its heterobifunctional nature allows for a highly controlled, two-step orthogonal strategy that combines the selectivity of thiol-maleimide chemistry with the efficiency and bio-orthogonality of click chemistry.[3] By understanding the fundamental chemical principles, optimizing reaction conditions with quantitative data, and following robust experimental protocols, researchers can effectively leverage this linker to advance the development of novel therapeutics, diagnostics, and research tools.[2]

References

Alkyne-PEG4-Maleimide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the physical properties, experimental applications, and core chemical principles of Alkyne-PEG4-maleimide, a versatile heterobifunctional linker revolutionizing bioconjugation, drug delivery, and proteomics.

This compound is a pivotal tool in modern biochemistry and pharmaceutical development, enabling the precise and efficient covalent linkage of molecules. Its unique architecture, featuring a thiol-reactive maleimide (B117702) group, a terminal alkyne for "click" chemistry, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, provides a versatile platform for creating complex biomolecular constructs such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] This guide offers a detailed overview of its physical characteristics, experimental protocols for its primary applications, and visualizations of the associated chemical workflows.

Core Physical and Chemical Properties

This compound is a heterobifunctional crosslinker that facilitates a two-step, sequential conjugation strategy.[1] The maleimide moiety reacts specifically with sulfhydryl groups found in cysteine residues of proteins and peptides, forming a stable thioether bond.[1] This reaction is most efficient at a pH range of 6.5-7.5.[1][3] The terminal alkyne group serves as a versatile handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bio-orthogonal click chemistry reaction.[1][4] This allows for the attachment of a second molecule functionalized with an azide (B81097) group, such as a therapeutic agent or a reporter molecule.[1]

The integrated tetraethylene glycol (PEG4) spacer enhances the hydrophilicity of the molecule and the resulting conjugate, which can significantly improve solubility and minimize aggregation.[1][4] This flexible spacer also reduces steric hindrance between the conjugated molecules.[1][4]

It is important for researchers to be aware of a discrepancy in the reported Chemical Abstracts Service (CAS) numbers for this compound, which may reflect different manufacturers or specific isomers. The two most commonly cited CAS numbers are 1609651-90-2 and 1262681-30-0, each associated with a different molecular formula and weight.

Summary of Physical Properties
PropertyValue (CAS: 1609651-90-2)Value (CAS: 1262681-30-0)References
Molecular Formula C₁₈H₂₆N₂O₇C₁₅H₂₁NO₆[3][5][6][7]
Molecular Weight 382.41 g/mol 311.33 g/mol [3][5][6][7]
Appearance Colorless to slightly yellow oil, or off-white to white crystalline solid.Yellow oil[1][3][5]
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform. Good solubility in water.Good solubility in water, DMF, DMSO.[1][3][8]
Purity Typically ≥95% (HPLC)Typically 95% (HPLC-MS)[1][3][5]
Storage Conditions Store at -20°C, desiccated. Can be shipped at ambient temperature.Store at -20°C in the dark for up to 12 months. Can be transported at room temperature for up to 3 weeks.[1][2][3][5]

Key Experimental Protocols

The dual reactivity of this compound lends itself to a variety of applications in bioconjugation and drug development. Below are detailed protocols for its principal uses.

Protocol 1: Labeling of Thiol-Containing Proteins

This protocol outlines the conjugation of this compound to a protein with available cysteine residues.

Materials:

  • Thiol-containing protein (e.g., antibody)

  • This compound

  • Degassed reaction buffer (e.g., PBS, Tris, HEPES, pH 7.0-7.5)[1]

  • Reducing agent (e.g., TCEP - tris(2-carboxyethyl)phosphine)[1][6]

  • Anhydrous organic co-solvent (e.g., DMSO or DMF)[1][3]

  • Purification system (e.g., size-exclusion chromatography, dialysis)[3][6]

Methodology:

  • Protein Preparation: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[1][6]

  • Disulfide Bond Reduction (if necessary): To expose cysteine thiols, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-60 minutes at room temperature. It is critical to maintain an oxygen-free environment to prevent re-oxidation of the thiols.[1][6]

  • Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[3]

  • Conjugation Reaction: Add a 5-20 fold molar excess of the this compound solution to the protein solution.[1] The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.[1]

  • Incubation: Gently mix the reaction and incubate at 4°C overnight or at room temperature for 2-4 hours.[1]

  • Quenching (Optional): The reaction can be stopped by adding a thiol-containing reagent like N-acetylcysteine.[5]

  • Purification: Remove excess, unreacted this compound using a size-exclusion chromatography column or by dialysis.[3]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate an azide-functionalized molecule to the alkyne-modified protein from Protocol 1.

Materials:

  • Alkyne-modified protein

  • Azide-functionalized molecule (e.g., drug, fluorophore)

  • Copper(II) sulfate (B86663) (CuSO₄)[7]

  • Sodium ascorbate (B8700270) (freshly prepared)[7]

  • Copper(I)-stabilizing ligand (e.g., THPTA)[4]

  • Degassed reaction buffer (e.g., PBS, pH 7.4)[1]

Methodology:

  • Reagent Preparation: Prepare stock solutions of the azide-containing molecule, CuSO₄, sodium ascorbate, and THPTA in a suitable solvent (e.g., water or DMSO).[4][7]

  • Reaction Setup: In a reaction tube, combine the alkyne-modified protein and the azide-functionalized molecule (typically in a 1.5 to 10-fold molar excess over the protein).[1]

  • Add the copper-stabilizing ligand to the mixture, followed by the CuSO₄ solution.[1]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[1][3]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as HPLC or SDS-PAGE.[1]

  • Purification: Purify the resulting bioconjugate to remove the catalyst and excess reagents using size-exclusion chromatography.[1]

Protocol 3: Synthesis of Antibody-Drug Conjugates (ADCs)

This protocol outlines the synthesis of an ADC using a two-step sequential conjugation strategy.[5]

Materials:

  • Monoclonal antibody (mAb)

  • Reducing agent (e.g., TCEP or DTT)[5][9]

  • This compound

  • Azide-functionalized cytotoxic drug

  • Reagents for CuAAC (as in Protocol 2)

  • Reaction buffer (e.g., Phosphate buffer with EDTA, pH 7.0-7.5)[5]

  • Quenching reagent (e.g., N-acetylcysteine)[5]

  • Desalting columns (e.g., Sephadex G-25)[5]

Methodology:

  • Antibody Reduction: Reduce the interchain disulfide bonds of the mAb by incubating with a controlled amount of reducing agent (e.g., TCEP) at room temperature or 37°C for 30-120 minutes.[5]

  • Purification of Reduced Antibody: Immediately remove the excess reducing agent using a desalting column.[5]

  • Maleimide Conjugation: Add a stock solution of this compound in anhydrous DMSO or DMF to the reduced antibody at a desired molar ratio (e.g., 5:1 to 20:1 linker to antibody). This ratio is critical for controlling the drug-to-antibody ratio (DAR).[5]

  • Click Reaction: Following purification of the alkyne-modified antibody, perform the CuAAC reaction with the azide-functionalized cytotoxic drug as described in Protocol 2.

  • Purification and Characterization: Purify the final ADC using chromatography techniques and characterize the DAR and purity.

Protocol 4: PROTAC Synthesis

This protocol describes a modular approach to PROTAC synthesis.[2]

Materials:

  • Azide-functionalized ligand for the protein of interest (POI)

  • Thiol-functionalized ligand for an E3 ubiquitin ligase

  • This compound

  • Reagents for CuAAC (as in Protocol 2)

  • Reaction buffer for thiol-maleimide reaction (e.g., PBS, pH 7.2-7.4)[2]

  • Solvents (e.g., t-BuOH, water, DMF, DMSO)[2]

Methodology:

  • Step 1: Click Chemistry: In a round-bottom flask, dissolve the azide-functionalized POI ligand and this compound in a 1:1 mixture of t-BuOH and deionized water. Perform the CuAAC reaction as detailed in Protocol 2. Purify the resulting Ligand 1-Linker-Maleimide intermediate.[2]

  • Step 2: Thiol-Maleimide Conjugation: Dissolve the purified intermediate in a suitable solvent like DMF or DMSO and dilute with PBS. Add a solution of the thiol-functionalized E3 ligase ligand. Stir the reaction at room temperature for 1-4 hours under an inert atmosphere.[2]

  • Purification: Purify the final PROTAC molecule using preparative reverse-phase HPLC and confirm its identity and purity by LC-MS.[2]

Visualizing Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate the key experimental workflows and chemical reactions involving this compound.

G Protein Thiol-Containing Protein (e.g., Antibody) Alkyne_Protein Alkyne-Modified Protein Protein->Alkyne_Protein Thiol-Maleimide Reaction (pH 6.5-7.5) Linker This compound Linker->Alkyne_Protein Final_Conjugate Final Bioconjugate Alkyne_Protein->Final_Conjugate CuAAC 'Click' Chemistry (Cu(I) Catalyst) Azide_Molecule Azide-Functionalized Molecule (e.g., Drug) Azide_Molecule->Final_Conjugate

Bioconjugation workflow using this compound.

G Thiol Protein-SH (Cysteine Thiol) Thioether Stable Thioether Bond Thiol->Thioether Maleimide Maleimide Maleimide->Thioether Michael Addition

Mechanism of the Thiol-Maleimide reaction.

G Alkyne Terminal Alkyne Triazole Stable Triazole Ring Alkyne->Triazole Azide Azide Azide->Triazole Cycloaddition (Cu(I) Catalyst)

Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

G POI_Ligand POI Ligand (Azide-functionalized) Intermediate POI Ligand-Linker-Maleimide POI_Ligand->Intermediate Step 1: CuAAC Linker This compound Linker->Intermediate PROTAC Final PROTAC Molecule Intermediate->PROTAC Step 2: Thiol-Maleimide Conjugation E3_Ligand E3 Ligase Ligand (Thiol-functionalized) E3_Ligand->PROTAC

Experimental workflow for PROTAC synthesis.

References

Commercial Sources and Purity of Alkyne-PEG4-maleimide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of Alkyne-PEG4-maleimide, a heterobifunctional crosslinker crucial for the synthesis of advanced bioconjugates, including antibody-drug conjugates (ADCs). This document details the quality control methodologies, potential impurities, and experimental protocols for the application of this versatile reagent.

Commercial Availability and Stated Purity

This compound is available from a range of commercial suppliers, with purity levels typically determined by High-Performance Liquid Chromatography (HPLC). The table below summarizes the offerings from several prominent vendors. It is important to note that while stated purities are provided, researchers should always request a lot-specific Certificate of Analysis (CoA) for detailed quality control data.

SupplierStated PurityAnalytical Method
Sigma-Aldrich≥90%HPLC
Vector Labs>95%HPLC
Lumiprobe>95%HPLC-MS, NMR ¹H
Conju-Probe>95%Not specified
Chem-Impex≥99%HPLC
JenKem Technology≥95%Not specified

Quality Control and Impurity Profile

The quality and purity of this compound are critical for the successful and reproducible synthesis of bioconjugates. The primary analytical techniques for quality control are HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy.

Common Impurities:

  • Hydrolyzed Maleimide (B117702): The maleimide ring is susceptible to hydrolysis, which opens the ring to form a maleamic acid derivative. This byproduct is unreactive towards thiols and will reduce the efficiency of the conjugation reaction.

  • Starting Materials and Reaction Byproducts: Residual starting materials or byproducts from the synthesis of the linker can be present in the final product.

  • Oxidized Impurities: The alkyne group can be susceptible to oxidation.

Experimental Protocol: Purity Determination by Reversed-Phase HPLC (RP-HPLC)

This protocol is designed to separate this compound from its potential impurities based on hydrophobicity.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm and 302 nm. The maleimide group has a characteristic absorbance around 302 nm, which will disappear upon reaction with a thiol.

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase.

Application in Bioconjugation: Synthesis of an Antibody-Drug Conjugate (ADC)

This compound is a key reagent in the modular synthesis of ADCs, enabling the site-specific conjugation of a cytotoxic payload to an antibody. The workflow involves two main steps: 1) conjugation of the linker to the antibody via the maleimide group, and 2) "clicking" the payload to the linker-modified antibody.

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody-Linker Conjugation cluster_step2 Step 2: Payload Conjugation (Click Chemistry) A Antibody with Cysteine Residues C Thiol-Maleimide Reaction (pH 6.5-7.5) A->C Thiol Groups B This compound B->C Maleimide Group D Alkyne-Modified Antibody C->D F Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) D->F Alkyne Group E Azide-Modified Cytotoxic Drug E->F Azide Group G Antibody-Drug Conjugate (ADC) F->G

ADC Synthesis Workflow
Detailed Protocol for Antibody-Linker Conjugation

  • Antibody Preparation: Prepare a solution of the antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL. If necessary, reduce the interchain disulfide bonds to generate free thiol groups using a reducing agent like TCEP.

  • Linker Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent such as DMSO or DMF at a concentration of 10 mM.

  • Conjugation Reaction: Add the this compound solution to the antibody solution at a 5- to 20-fold molar excess. The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight.

  • Purification: Remove the excess linker and byproducts using size-exclusion chromatography (SEC) or dialysis.

Detailed Protocol for Payload Conjugation (CuAAC)
  • Reaction Mixture Preparation: To the purified alkyne-modified antibody, add the azide-modified cytotoxic drug, a copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours.

  • Purification: Purify the final ADC using SEC or hydrophobic interaction chromatography (HIC) to remove unreacted drug, catalyst, and ligand.

Application in Studying Signaling Pathways

The ability to conjugate various molecules to proteins of interest makes this compound a valuable tool for studying cellular signaling pathways. For example, a fluorescent dye can be attached to a specific protein to visualize its localization and trafficking in response to a stimulus. Alternatively, an inhibitor can be conjugated to a targeting moiety to deliver it to a specific cell type and probe its effect on a signaling cascade like the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often dysregulated in cancer.[1][]

The MAPK Signaling Pathway

The MAPK pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[3] The core of the pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK).[3]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activation RAF RAF (MAP3K) RAS->RAF MEK MEK (MAP2K) RAF->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Simplified MAPK Signaling Pathway

References

Methodological & Application

Protocol for Site-Specific Protein Labeling with Alkyne-PEG4-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkyne-PEG4-maleimide is a heterobifunctional crosslinker that serves as a versatile tool for the precise, site-specific labeling of proteins.[1][2] This reagent facilitates a two-step labeling strategy, empowering researchers in a variety of applications, from fundamental research to the development of antibody-drug conjugates (ADCs).[1][3] The structure of this compound incorporates a maleimide (B117702) group for covalent attachment to thiol groups on cysteine residues, a terminal alkyne for subsequent "click chemistry" reactions, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance.[1][3]

The labeling process hinges on two primary chemical reactions: the maleimide-thiol conjugation and the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1] The maleimide group reacts specifically with the sulfhydryl group of cysteine residues, forming a stable thioether bond.[4] This is followed by the highly efficient and specific CuAAC reaction, which attaches an azide-containing molecule of interest, such as a fluorescent dye, biotin (B1667282) tag, or cytotoxic drug, to the alkyne handle.[1][5]

Applications

The versatility of this compound makes it suitable for a wide range of applications, including:

  • Antibody-Drug Conjugates (ADCs): The linker is instrumental in attaching potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[2][3]

  • Protein Labeling: Researchers utilize this linker to attach fluorescent dyes, biotin, or other reporter molecules for imaging and diagnostic purposes.[2]

  • Drug Delivery Systems: It can be employed to construct advanced drug delivery systems by conjugating drugs to targeting ligands or polymers.[2]

  • Vaccine Development: The linker is being explored in vaccine formulations to enhance immune responses by effectively conjugating antigens.[2]

  • Proteomics: Alkyne-labeled proteins can be used in various proteomic workflows, including the analysis of nascent protein synthesis and post-translational modifications.[6][7]

Quantitative Data Summary

The efficiency of the labeling process is influenced by several factors, including reaction conditions and the specific protein being labeled. The following tables summarize key quantitative data to guide experimental design.

Table 1: Thiol-Maleimide Reaction Parameters [2]

ParameterValueConditionsBiomolecule
Conjugation Efficiency 84 ± 4%30 min, room temperature, 10 mM HEPES pH 7.0, 2:1 maleimide:thiol ratiocyclic peptide cRGDfK
Conjugation Efficiency 58 ± 12%2 h, room temperature, PBS pH 7.4, 5:1 maleimide:protein ratio11A4 nanobody
Reaction Rate ~1000x faster than with aminespH 7.0General
Optimal pH Range 6.5 - 7.5
Recommended Temperature 4°C to Room Temperature (20-25°C)
Recommended Molar Ratio (Maleimide:Protein) 10:1 to 20:1

Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Parameters [2]

ParameterValueConditions
Rate Acceleration 10⁷ to 10⁸ foldCompared to uncatalyzed reaction
Optimal pH Range 4 - 12Aqueous conditions
Recommended Temperature Room Temperature (20-25°C)
Typical Reaction Time 15 minutes to 4 hours

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein

This protocol outlines the steps for conjugating this compound to a protein containing free cysteine residues.

Materials:

  • Protein with accessible cysteine residues

  • This compound

  • Degassed Reaction Buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)[8][9]

  • Anhydrous DMSO or DMF[10]

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)[10]

  • Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column) or dialysis cassette[1]

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the degassed Reaction Buffer to a final concentration of 1-10 mg/mL.[1]

    • If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[10] Note: Avoid using DTT unless it is removed prior to the addition of the maleimide reagent.

  • This compound Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[1]

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve the desired molar excess (a 10-20 fold molar excess is a common starting point).[1]

    • Add the reagent dropwise while gently stirring.[1]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[1][2]

  • Purification:

    • Remove excess, unreacted this compound using a size-exclusion chromatography column or by dialysis against a suitable buffer (e.g., PBS).[1][10]

  • Characterization (Optional):

    • Confirm the successful labeling of the protein by mass spectrometry. The mass of the labeled protein should increase by the mass of the this compound (311.33 Da).[11]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate an azide-functionalized molecule to the alkyne-modified protein from Protocol 1.

Materials:

  • Alkyne-labeled protein (from Protocol 1)

  • Azide-containing molecule of interest (e.g., fluorescent dye, biotin, drug)

  • Degassed Reaction Buffer (e.g., PBS, pH 7.4)[2]

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper ligand (e.g., THPTA)

  • Sodium ascorbate (B8700270)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the azide-containing molecule in a suitable solvent (e.g., DMSO or water).[1]

    • Prepare a fresh stock solution of sodium ascorbate in water.[2]

  • Formation of the Cu(I)-Ligand Complex:

    • In a separate tube, mix the copper(II) sulfate and copper ligand solutions.[1]

    • Allow the mixture to stand at room temperature for a few minutes to form the Cu(I)-ligand complex.[1]

  • Click Reaction:

    • In a separate reaction tube, add the alkyne-labeled protein dissolved in the Reaction Buffer.[1]

    • Add the azide-containing molecule to the protein solution.

    • Add the pre-formed Cu(I)-ligand complex to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[2]

    • Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.[1]

  • Purification:

    • Purify the final protein conjugate from excess reagents using size-exclusion chromatography or dialysis.

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_conjugation Maleimide Conjugation cluster_click Click Chemistry (CuAAC) Protein Protein Solution (1-10 mg/mL) Reduction Optional: Reduction with TCEP Protein->Reduction If disulfide bonds are present Add_Maleimide Add this compound (10-20x molar excess) Protein->Add_Maleimide Reduction->Add_Maleimide Incubate_Maleimide Incubate (2h RT or O/N 4°C) Add_Maleimide->Incubate_Maleimide Purify_Maleimide Purification (SEC or Dialysis) Incubate_Maleimide->Purify_Maleimide Alkyne_Protein Alkyne-Labeled Protein Purify_Maleimide->Alkyne_Protein Add_Azide Add Azide-Molecule, Cu(I)-Ligand, Na-Ascorbate Incubate_Click Incubate (30-60 min RT) Add_Azide->Incubate_Click Purify_Click Final Purification (SEC or Dialysis) Incubate_Click->Purify_Click Final_Conjugate Final Labeled Protein Conjugate Purify_Click->Final_Conjugate Alkyne_Protein->Add_Azide

Caption: Workflow for two-step protein labeling with this compound.

Caption: Thiol-Maleimide conjugation reaction mechanism.

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.

Storage of Labeled Proteins

For optimal results, it is recommended to use the purified conjugate immediately.[8][10] If storage is necessary, the labeled protein can be kept at 2-8°C in the dark for up to one week.[8][10] For long-term storage, adding 5-10 mg/mL BSA as a stabilizer and 0.01-0.03% sodium azide (B81097) to inhibit microbial growth is recommended.[8] Alternatively, adding 50% glycerol (B35011) and storing at -20°C can extend the shelf life for up to a year.[8][10]

References

Harnessing Alkyne-PEG4-Maleimide for Advanced Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkyne-PEG4-maleimide is a heterobifunctional linker that has become an indispensable tool in the field of bioconjugation and drug development.[1][2] Its unique molecular architecture, featuring a terminal alkyne, a maleimide (B117702) group, and a flexible polyethylene (B3416737) glycol (PEG) spacer, enables a versatile and controlled approach to covalently linking molecules.[3][4] This linker is particularly pivotal in the construction of complex biomolecular structures like antibody-drug conjugates (ADCs), facilitating the targeted delivery of therapeutic agents.[5]

The maleimide group offers high reactivity and selectivity towards sulfhydryl (thiol) groups found in cysteine residues of proteins and peptides.[1][6] This allows for site-specific modification, which is crucial for preserving the biological activity of the protein. The terminal alkyne serves as a handle for "click chemistry," most notably the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][3] This reaction enables the attachment of a second molecule, such as a drug or an imaging agent, that has been functionalized with an azide (B81097) group.[1] The PEG4 spacer enhances the hydrophilicity of the resulting conjugate, improving solubility, reducing aggregation, and providing a flexible linkage that minimizes steric hindrance.[3][4][7]

Core Applications

The unique properties of this compound lend it to a variety of applications in research and drug development:

  • Antibody-Drug Conjugates (ADCs): This is a primary application where the linker is used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[1][5]

  • Protein Labeling: Researchers utilize this linker to attach fluorescent dyes, biotin, or other reporter molecules to proteins for use in imaging and diagnostic assays.[1]

  • Drug Delivery Systems: The linker can be employed to construct sophisticated drug delivery systems by conjugating drugs to targeting ligands or polymers.[1][8]

  • Vaccine Development: It is being explored in vaccine formulations to enhance immune responses by effectively conjugating antigens.[1]

  • Polymer Chemistry: This compound is used in the synthesis of functionalized polymers for applications like hydrogels in tissue engineering.[1]

Quantitative Data Presentation

The efficiency and kinetics of the reactions involving this compound are critical for successful bioconjugation. The following tables summarize key quantitative data from relevant studies.

ParameterValueConditionsBiomoleculeReference
Thiol-Maleimide Reaction Parameters
Conjugation Efficiency84 ± 4%30 min, room temperature, 10 mM HEPES pH 7.0, 2:1 maleimide:thiol ratiocyclic peptide cRGDfK[1]
Conjugation Efficiency58 ± 12%2 h, room temperature, PBS pH 7.4, 5:1 maleimide:protein ratio11A4 nanobody[1]
Reaction Rate (Thiol-Maleimide)~1000x faster than with aminespH 7.0General[1]
ParameterValueConditionsReference
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Parameters
Rate Acceleration (CuAAC)10⁷ to 10⁸ foldCompared to uncatalyzed reaction[1]
Optimal pH Range (CuAAC)4 - 12Aqueous conditions[1]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the key experimental workflows and reaction mechanisms involved in the use of this compound.

G cluster_0 Step 1: Thiol-Maleimide Conjugation cluster_1 Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protein Protein with Cysteine (-SH) Reaction1 pH 6.5-7.5 Protein->Reaction1 AlkynePEG4Maleimide This compound AlkynePEG4Maleimide->Reaction1 AlkyneLabeledProtein Alkyne-Labeled Protein AzideMolecule Azide-Functionalized Molecule (e.g., Drug, Dye) CuAAC_Reaction Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) AlkyneLabeledProtein->CuAAC_Reaction Reaction1->AlkyneLabeledProtein AzideMolecule->CuAAC_Reaction FinalConjugate Final Bioconjugate CuAAC_Reaction->FinalConjugate

Bioconjugation workflow using this compound.

G Alkyne R-C≡CH (Alkyne) Triazole 1,2,3-Triazole Ring Alkyne->Triazole Azide R'-N3 (Azide) Azide->Triazole Catalyst Cu(I) Catalyst->Triazole

References

Application Notes and Protocols: A Step-by-Step Guide for Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells.[1][2] This targeted approach enhances the therapeutic window of the cytotoxic payload by maximizing its efficacy at the tumor site while minimizing systemic toxicity.[1] An ADC consists of three primary components: a monoclonal antibody that targets a specific tumor-associated antigen, a potent cytotoxic drug (payload), and a chemical linker that connects the antibody to the drug.[3][4][5] The design and synthesis of ADCs are critical processes that influence their stability, pharmacokinetics, and overall therapeutic efficacy.[]

These application notes provide a detailed, step-by-step guide for the synthesis and characterization of ADCs, covering common conjugation strategies and analytical methods.

Principle of ADC Synthesis

The synthesis of an ADC is a multi-step process that involves the careful selection of an antibody, a cytotoxic payload, and a linker. The conjugation strategy is chosen based on the desired drug-to-antibody ratio (DAR), stability, and mechanism of payload release.[] The two most common methods for conjugating drugs to antibodies involve the native amino acid residues: lysine (B10760008) and cysteine.[7]

  • Lysine Conjugation: This method targets the abundant surface-accessible lysine residues on an antibody.[5] It is a well-established technique but often results in a heterogeneous mixture of ADC species with varying DARs and conjugation sites.[5][8]

  • Cysteine Conjugation: This approach utilizes the cysteine residues involved in interchain disulfide bonds.[9] Reduction of these disulfide bonds provides a more controlled number of conjugation sites, leading to a more homogeneous ADC product.[9]

This guide will detail protocols for both lysine and cysteine-based conjugation methods.

Experimental Protocols

Protocol 1: Lysine-Based ADC Synthesis via Amide Bond Formation

This protocol describes the conjugation of a drug to the lysine residues of an antibody using an N-hydroxysuccinimide (NHS) ester-activated linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.0)

  • Amine-reactive drug-linker construct (e.g., Payload-Linker-NHS ester)

  • Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0

  • Quenching buffer: e.g., Tris-HCl

  • Purification system: Size-Exclusion Chromatography (SEC) or Protein A Affinity Chromatography

  • Anhydrous DMSO or DMF

Procedure:

  • Antibody Preparation:

    • Prepare the antibody at a concentration of 1-10 mg/mL in conjugation buffer.[1]

  • Activation of Drug-Linker (if not pre-activated):

    • If starting with a drug-linker containing a carboxylic acid, it must be activated to an NHS ester.

    • Dissolve the drug-linker, N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysuccinimide (NHS) in anhydrous DMSO or DMF.

    • Stir the reaction at room temperature for 1-2 hours.[1] The resulting activated drug-linker-NHS ester solution should be used immediately.

  • Conjugation Reaction:

    • Add a calculated molar excess of the activated drug-linker-NHS ester to the antibody solution. The molar ratio will depend on the desired DAR and may require optimization.

    • Incubate the reaction at room temperature or 4°C for 1-4 hours with gentle mixing.[8]

  • Quenching the Reaction:

    • Add a quenching buffer (e.g., Tris-HCl) to cap any unreacted NHS esters.

  • Purification of the ADC:

    • Remove unconjugated drug-linker, and other small molecule reagents using Size-Exclusion Chromatography (SEC) or Protein A affinity chromatography.[10]

    • Elute the ADC using an appropriate buffer.

    • Pool the fractions containing the purified ADC.

Protocol 2: Cysteine-Based ADC Synthesis via Thiol-Maleimide Ligation

This protocol details the conjugation of a drug to the cysteine residues of an antibody following the reduction of interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)[9]

  • Maleimide-activated drug-linker construct

  • Conjugation buffer: PBS with 1 mM EDTA, pH 7.0

  • Desalting column

  • Purification system: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)

Procedure:

  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer.

    • Add a 5-10 molar excess of a reducing agent like TCEP.[10] The exact amount may need optimization for the specific antibody.

    • Incubate the reaction at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Removal of Excess Reducing Agent:

    • Immediately after reduction, remove the excess TCEP using a desalting column, exchanging the buffer to the conjugation buffer.[10]

  • Conjugation Reaction:

    • Add the maleimide-activated drug-linker to the reduced antibody solution. A molar excess of 5-20 fold per free thiol is typically used.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[]

  • Purification of the ADC:

    • Purify the ADC to remove unconjugated drug-linker and any aggregated antibody using SEC or HIC.

    • Collect and pool the fractions containing the purified ADC.

Characterization of ADCs

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the synthesized ADC.[12][13] Key analytical techniques include:

  • Drug-to-Antibody Ratio (DAR) Determination:

    • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drugs, allowing for the determination of the average DAR and the distribution of different drug-loaded species.[12]

    • Mass Spectrometry (MS): MS analysis of the intact or reduced ADC can provide precise mass measurements to confirm the DAR.[12]

  • Aggregate and Fragment Analysis:

    • Size-Exclusion Chromatography (SEC): SEC is used to separate and quantify aggregates, monomers, and fragments in the ADC preparation.[12]

  • Free Drug Analysis:

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to quantify the amount of unconjugated, free drug in the final ADC product.[13]

Quantitative Data Summary

The following tables provide representative data for the characterization of a typical ADC. Note that the actual results will vary depending on the specific antibody, drug, linker, and conjugation conditions used.

ParameterMethodTypical Result
Average Drug-to-Antibody Ratio (DAR)HIC-HPLC3.5 - 4.0
Monomer PuritySEC-HPLC> 95%
Aggregate ContentSEC-HPLC< 5%
Free Drug LevelRP-HPLC< 1%

Table 1: Typical Quality Attributes of a Synthesized ADC

DAR SpeciesPercentage (%)
DAR 0< 5
DAR 215 - 25
DAR 450 - 60
DAR 610 - 20
DAR 8< 5

Table 2: Representative Drug-to-Antibody Ratio (DAR) Distribution Profile from HIC-HPLC

Visualizations

ADC_Synthesis_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody activation Antibody Modification (e.g., Reduction) mAb->activation Step 1 drug_linker Drug-Linker Construct reaction Conjugation Reaction drug_linker->reaction Step 2 activation->reaction Step 3 purify Chromatography (e.g., SEC, HIC) reaction->purify Step 4 analysis Analytical Characterization (DAR, Purity, etc.) purify->analysis Step 5 ADC Final ADC Product analysis->ADC

Caption: General workflow for antibody-drug conjugate (ADC) synthesis.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement Apoptosis Cell Death (Apoptosis) Target->Apoptosis 6. Induction of Apoptosis

Caption: Mechanism of action of an antibody-drug conjugate (ADC).

References

Application Notes: Site-Specific Cysteine Conjugation using Alkyne-PEG4-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alkyne-PEG4-maleimide is a heterobifunctional crosslinker essential for modern bioconjugation, particularly in the fields of drug development, diagnostics, and proteomics.[1][2][3] Its structure is comprised of three key components: a maleimide (B117702) group, a terminal alkyne, and a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1][4] This design enables a controlled, two-step conjugation strategy.

The maleimide group facilitates the first step by reacting specifically with the sulfhydryl (thiol) group of cysteine residues within proteins and peptides.[1][2][5] This Michael addition reaction is highly selective and efficient under mild physiological conditions (pH 6.5-7.5), forming a stable thioether bond.[1][6][7] The integrated PEG4 spacer enhances the hydrophilicity of the resulting conjugate, which can improve solubility, reduce aggregation, and minimize steric hindrance.[4][5][8] The terminal alkyne then serves as a versatile handle for the second step: a highly efficient "click chemistry" reaction, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to attach an azide-functionalized molecule of interest.[1][4][9]

This methodology is a cornerstone in the construction of complex biomolecules like antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and advanced drug delivery systems.[1][4][7]

Core Applications

The unique properties of this compound make it a valuable tool for a wide range of applications:

  • Antibody-Drug Conjugates (ADCs): This is a primary application where the linker is used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[1][4][7]

  • Protein Labeling: Researchers use this linker to attach reporter molecules like fluorescent dyes or biotin (B1667282) to proteins for imaging, diagnostic, and purification purposes.[1][2][7]

  • Drug Delivery Systems: The linker can be used to conjugate drugs to targeting ligands or polymers, creating advanced delivery systems with improved pharmacokinetics.[1][3]

  • Vaccine Development: It is being explored in vaccine formulations to enhance immune responses by effectively conjugating antigens.[1][3]

  • Polymer Chemistry: This compound is used in the synthesis of functionalized polymers for applications like creating hydrogels for tissue engineering.[1][3]

Quantitative Data and Reaction Parameters

The efficiency and stability of the conjugation are critical for reproducible results. The following tables summarize key quantitative data for the thiol-maleimide reaction.

Table 1: Thiol-Maleimide Reaction Parameters
ParameterRecommended ValueNotesReference(s)
pH Range 6.5 - 7.5The reaction is highly chemoselective for thiols in this range. At pH 7.0, the reaction with thiols is ~1,000 times faster than with amines. Below pH 6.5, the rate decreases. Above 7.5, reactivity with amines (e.g., lysine) increases.[1][10][11]
Reaction Buffer Phosphate (PBS), HEPES, TrisBuffers should be free of extraneous thiols. Solutions should be degassed to prevent oxidation of cysteine thiols.[11][12]
Reagent Molar Excess 5 to 20-foldA molar excess of this compound over protein/peptide thiol groups is recommended to drive the reaction to completion. This should be optimized for each specific protein.[1][2][12]
Temperature 20-25°C (Room Temp) or 4°CThe reaction is efficient at room temperature. For sensitive proteins, the reaction can be performed at 4°C.[2][9]
Reaction Time 2 - 4 hours (RT) or Overnight (4°C)Reaction progress can be monitored by techniques like HPLC or SDS-PAGE.[1][2]
Conjugation Efficiency 58 ± 12% to 84 ± 4%Efficiency is highly dependent on the specific biomolecule, buffer conditions, and accessibility of the cysteine residue.[1]
Table 2: Stability of Cysteine-Maleimide Linkage
Linkage TypeConditionStability MetricNotesReference(s)
Traditional Maleimide Incubation in human plasmaSusceptible to deconjugationThe thioether bond can undergo a retro-Michael reaction, leading to exchange with endogenous thiols like glutathione (B108866) or albumin.[13][14]
Traditional Maleimide 1 mM Glutathione, 37°C, 7 days< 70% conjugate remained intactDemonstrates the susceptibility to thiol exchange in a challenging environment.
N-aryl Maleimide Serum, 37°C, 7 days< 20% deconjugationN-aryl substitution on the maleimide can significantly increase the stability of the thiosuccinimide adduct by accelerating hydrolysis of the maleimide ring post-conjugation, which prevents the retro-Michael reaction.[15]

Experimental Workflow and Reaction Mechanisms

The following diagrams illustrate the chemical reactions and the overall workflow for using this compound.

Caption: Mechanism of the thiol-maleimide Michael addition reaction.

Experimental_Workflow start Start: Cysteine-containing Protein/Peptide reduction 1. Optional: Reduce Disulfides (e.g., with TCEP) start->reduction conjugation 2. Conjugation Reaction Add this compound (pH 6.5-7.5, RT, 2-4h) reduction->conjugation quenching 3. Optional: Quench Reaction (e.g., with N-acetylcysteine) conjugation->quenching purification1 4. Purification Step 1 (e.g., SEC or Dialysis) Remove excess linker quenching->purification1 alkyne_protein Intermediate: Alkyne-Modified Protein purification1->alkyne_protein click_reaction 5. Click Chemistry Reaction Add Azide-Functionalized Molecule (e.g., CuAAC) alkyne_protein->click_reaction purification2 6. Purification Step 2 (e.g., SEC or HPLC) Remove excess reagents click_reaction->purification2 final_product Final Characterized Conjugate purification2->final_product Logical_Relationship protein Protein linker This compound protein->linker Cysteine-Maleimide (Thioether Bond) payload Payload (Drug, Dye, etc.) linker->payload Alkyne-Azide (Click Chemistry)

References

Application Notes and Protocols for the Creation of PROTACs Using an Alkyne-PEG4-maleimide Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of a ligand that binds to the protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two. The Alkyne-PEG4-maleimide linker is a versatile tool in PROTAC synthesis, offering a modular and efficient approach. This linker features a terminal alkyne for "click chemistry" conjugation and a maleimide (B117702) group for reaction with thiol-containing moieties, providing a streamlined path to novel protein degraders. The integrated polyethylene (B3416737) glycol (PEG4) chain enhances solubility and provides flexibility, which is often crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Logical Relationship of PROTAC Components

The successful design of a PROTAC hinges on the careful selection and connection of its three key components. The this compound linker facilitates a modular assembly, where a POI-binding ligand (warhead) and an E3 ligase-recruiting ligand (anchor) can be readily conjugated.

PROTAC_Components POI_Ligand Protein of Interest (POI) Ligand (Warhead) Linker This compound Linker POI_Ligand->Linker via Alkyne (Click Chemistry) Target_Protein Target Protein of Interest (POI) POI_Ligand->Target_Protein Binds to E3_Ligand E3 Ligase Ligand (Anchor) E3_Ligand->Linker via Maleimide (Thiol Reaction) E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Recruits

Caption: Logical relationship of PROTAC components.

PROTAC-Mediated Protein Degradation Pathway

PROTACs function by inducing the formation of a ternary complex between the POI and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome.

Degradation_Pathway cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Amino Acids) Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data Summary

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following tables provide representative data for PROTACs synthesized using PEG4 linkers, targeting various proteins and recruiting different E3 ligases.

Table 1: Performance of BRD4-Targeting PROTACs with PEG Linkers

PROTAC LinkerE3 LigaseCell LineDC50 (nM)Dmax (%)
PEG3VHLHeLa5585
PEG4 VHL HeLa 20 95
PEG5VHLHeLa15>98
PEG6VHLHeLa3092

Table 2: Performance of Various PROTACs with PEG4 Linkers

Target ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)
BTKCRBNMOLM-1410~90
Androgen ReceptorVHLLNCaP1-10>80
Pan-AktVHLHEK-293<10>90

Note: The data presented in these tables are compiled from various sources and are intended to be representative. Actual values are highly dependent on the specific ligands, cell lines, and experimental conditions.

Experimental Protocols

PROTAC Synthesis Workflow

The synthesis of a PROTAC using an this compound linker is a modular, two-step process.[1] First, a ligand with an azide (B81097) functional group is conjugated to the alkyne terminus of the linker via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Subsequently, a second ligand containing a thiol group is attached to the maleimide terminus through a Michael addition reaction.

Synthesis_Workflow cluster_0 Step 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_1 Step 2: Maleimide-Thiol Conjugation cluster_2 Purification and Analysis Azide_Ligand Azide-functionalized Ligand 1 Intermediate Ligand 1-Linker-Maleimide Intermediate Azide_Ligand->Intermediate Alkyne_Linker This compound Linker Alkyne_Linker->Intermediate CuSO4, Sodium Ascorbate (B8700270) t-BuOH/H2O Final_PROTAC Final PROTAC Molecule Intermediate->Final_PROTAC Thiol_Ligand Thiol-functionalized Ligand 2 Thiol_Ligand->Final_PROTAC Buffer (e.g., PBS, pH 7.4) Purification Purification (e.g., HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: Experimental workflow for PROTAC synthesis.

Protocol 1: PROTAC Synthesis

Part A: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • In a round-bottom flask, dissolve the azide-functionalized POI ligand (1.0 eq) and the this compound linker (1.1 eq) in a suitable solvent mixture (e.g., t-BuOH/water 1:1).

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).

  • In another vial, prepare an aqueous solution of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq).

  • To the reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction vigorously at room temperature for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the Ligand 1-Linker-Maleimide intermediate.

Part B: Maleimide-Thiol Conjugation

  • Dissolve the Ligand 1-Linker-Maleimide intermediate (1.0 eq) in a suitable buffer (e.g., PBS, pH 7.2-7.4).

  • In a separate vial, dissolve the thiol-functionalized E3 ligase ligand (1.2 eq) in the same buffer.

  • Add the solution of the thiol-functionalized ligand to the solution of the intermediate.

  • Stir the reaction mixture at room temperature for 1-4 hours under an inert atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC directly by preparative reverse-phase High-Performance Liquid Chromatography (HPLC).

  • Lyophilize the pure fractions to obtain the final PROTAC product.

Protocol 2: Western Blotting for Determination of DC50 and Dmax
  • Cell Culture and Treatment: Plate cells in a suitable multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat the process for a loading control antibody (e.g., GAPDH or β-actin).

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation versus the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
  • Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration around its DC50 for a short duration (e.g., 1-4 hours). Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

  • Immunoprecipitation: Pre-clear the cell lysates with protein A/G agarose (B213101) beads. Incubate the pre-cleared lysates with an antibody against the E3 ligase (or a tag on the E3 ligase) overnight at 4°C.

  • Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target protein and the E3 ligase to confirm their co-precipitation.

Protocol 4: In Vitro Ubiquitination Assay
  • Reaction Setup: In a microcentrifuge tube on ice, assemble the following components in a reaction buffer:

    • Recombinant E1 activating enzyme

    • Recombinant E2 conjugating enzyme

    • Recombinant E3 ligase complex

    • Recombinant target protein

    • Ubiquitin

    • ATP

    • PROTAC

  • Initiate Reaction: Incubate the reaction mixture at 37°C for a specified time (e.g., 60-120 minutes).

  • Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.

  • Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an antibody against the target protein. The appearance of a ladder of higher molecular weight bands above the unmodified target protein indicates polyubiquitination.

Conclusion

The this compound linker provides a robust and versatile platform for the synthesis of PROTACs. The modular nature of this approach, combining click chemistry and maleimide-thiol conjugation, allows for the rapid assembly of diverse PROTAC libraries for structure-activity relationship studies. The protocols and data presented in these application notes serve as a comprehensive guide for researchers in the development of novel protein degraders. Careful optimization of the synthetic and biological validation steps is crucial for the successful development of potent and selective PROTACs.

References

Application Notes and Protocols for Bioconjugation Using Heterobifunctional Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of bioconjugation techniques that utilize heterobifunctional linkers. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, quantitative data for linker selection, and visual workflows to facilitate the design and execution of successful bioconjugation strategies.

Introduction to Heterobifunctional Linkers

Heterobifunctional crosslinkers are indispensable reagents in bioconjugation, designed to covalently link two different biomolecules with high specificity.[1][2][3] Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional linkers have two distinct reactive moieties.[2][4][5] This unique feature allows for controlled, sequential conjugation of two different functional groups, such as primary amines and sulfhydryls, thereby minimizing the formation of unwanted homodimers or polymers.[1][2][4]

The architecture of a heterobifunctional linker consists of two different reactive ends separated by a spacer arm.[1][2] The choice of these reactive groups determines which functional groups on the biomolecules will be targeted, while the length and composition of the spacer arm influence the stability, solubility, and steric hindrance of the final conjugate.[2][6] This precise control is crucial for a variety of applications, including the development of antibody-drug conjugates (ADCs), the immobilization of biomolecules on surfaces for biosensors, and the study of protein-protein interactions.[2][3]

Common Chemistries and Linker Types

The classification of heterobifunctional crosslinkers is primarily based on the functional groups they target. The most prevalent chemistries involve reactions with primary amines (e.g., on lysine (B10760008) residues) and sulfhydryls (e.g., on cysteine residues).[7]

  • Amine-to-Sulfhydryl Crosslinkers : This is one of the most widely used classes of heterobifunctional linkers.[2] They typically feature an N-hydroxysuccinimide (NHS) ester at one end for reacting with primary amines, and a maleimide (B117702) group at the other end to target sulfhydryl groups.[2][4]

  • "Click Chemistry" Linkers : This category includes bioorthogonal reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which are highly specific and efficient.[1][7] These linkers usually have a traditional reactive group like an NHS ester on one end and a "clickable" handle such as an azide (B81097) or alkyne on the other.[3][7][8]

  • Photoreactive Crosslinkers : These linkers contain a photoactivatable group (e.g., aryl azide or diazirine) that becomes reactive upon exposure to UV light.[5][7] This allows for temporal control over the crosslinking reaction and is useful for capturing transient interactions.[7]

Quantitative Comparison of Common Heterobifunctional Linkers

The selection of an appropriate heterobifunctional crosslinker is a critical decision that influences the efficacy, stability, and safety of the resulting bioconjugate.[1] The following tables provide a quantitative comparison of several common crosslinkers to aid in this selection process.

LinkerReactive GroupsSpacer Arm Length (Å)Cleavable?Key Features
SMCC NHS ester, Maleimide8.3NoWidely used non-cleavable linker, forms stable thioether bonds.[9][10]
Sulfo-SMCC Sulfo-NHS ester, Maleimide8.3NoWater-soluble version of SMCC, ideal for reactions in aqueous buffers without organic solvents.[11]
SPDP NHS ester, Pyridyldithiol6.8Yes (Disulfide)Forms a disulfide bond that can be cleaved by reducing agents.[12]
LC-SPDP NHS ester, Pyridyldithiol15.7Yes (Disulfide)Longer spacer arm than SPDP to reduce steric hindrance.
SPDB NHS ester, Pyridyldithiol11.6Yes (Disulfide)Features a hindered disulfide bond for increased stability in plasma.[1]
PEGn Linkers Various (e.g., NHS ester, Maleimide, Azide, Alkyne)VariableVariesPolyethylene glycol (PEG) spacer enhances solubility, reduces immunogenicity, and prolongs circulation half-life.[13][14]
Linker ChemistryBond FormedStability in Human PlasmaNotes
Maleimide-Thiol Thioether>90% intact after 7 days[4]The thioether bond can potentially undergo a retro-Michael reaction, leading to deconjugation.[1]
"Bridging" Disulfide Disulfide>95% intact after 7 days[4]Re-bridges reduced interchain disulfide bonds in antibodies, offering high stability.
Click Chemistry (e.g., CuAAC) TriazoleHighly StableBio-orthogonal reaction with high efficiency and stability, representing a superior alternative to conventional strategies for applications requiring maximum stability.[1]

Experimental Protocols

Detailed and reproducible protocols are essential for the successful synthesis and evaluation of bioconjugates.[1]

Protocol 1: Two-Step Amine-to-Sulfhydryl Conjugation using SMCC

This protocol describes the conjugation of an amine-containing protein (e.g., an antibody) to a thiol-containing molecule (payload) using the SMCC linker.[1][9]

Materials:

  • Amine-containing protein (e.g., antibody)

  • Thiol-containing payload

  • SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)[9]

  • Anhydrous DMSO or DMF[9]

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M Sodium Chloride, pH 7.2-7.5[9][11]

  • Reducing agent (e.g., TCEP), if payload has a disulfide bond[1]

  • Quenching reagent (e.g., cysteine)[15]

  • Desalting columns or dialysis equipment[9]

Procedure:

Step 1: Maleimide-Activation of the Amine-Containing Protein

  • Allow the vial of SMCC to equilibrate to room temperature before opening to prevent moisture condensation.[9][11]

  • Prepare a stock solution of SMCC (e.g., 50 mM) in anhydrous DMSO or DMF immediately before use.[9]

  • Dissolve the amine-containing protein in the Conjugation Buffer at a concentration of 2-10 mg/mL.[12]

  • Add a 5- to 20-fold molar excess of the SMCC stock solution to the protein solution.[9][12] The optimal ratio should be determined empirically.[12]

  • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[9][12]

  • Remove the excess, unreacted SMCC using a desalting column or dialysis equilibrated with the Conjugation Buffer.[9][16]

Step 2: Conjugation of the Thiol-Containing Payload

  • If the thiol-containing payload has a disulfide bond, it must first be reduced using a reagent like TCEP to generate a free thiol group.[1][12]

  • Add a 1.5- to 5-fold molar excess of the thiol-containing payload to the maleimide-activated protein.[12]

  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[12][15]

  • To stop the conjugation reaction, a quenching reagent like cysteine can be added at a concentration several times greater than the sulfhydryls of the payload.[15]

  • Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted payload and other byproducts.[13]

Characterization:

  • The conjugation efficiency can be estimated by SDS-PAGE analysis, where the conjugate will show a higher molecular weight band compared to the unconjugated protein.[13]

Protocol 2: Two-Step Conjugation and Cleavage using SPDP

This protocol outlines the conjugation of an amine-containing protein to a thiol-containing molecule using the SPDP linker, which introduces a cleavable disulfide bond.[12]

Materials:

  • Amine-containing protein

  • Thiol-containing payload

  • SPDP (Succinimidyl 3-(2-pyridyldithio)propionate)

  • Anhydrous DMSO or DMF[17]

  • Conjugation Buffer: 10 mM Sodium Phosphate, pH 7.2[17]

  • Reducing agent (e.g., DTT) for cleavage

  • Desalting columns or dialysis equipment

Procedure:

Step 1: Modification of the Amine-Containing Protein

  • Prepare a stock solution of SPDP (e.g., 20 mM) in anhydrous DMSO or DMF.[17]

  • Dissolve the amine-containing protein in the Conjugation Buffer.

  • Add a 5- to 20-fold molar excess of the SPDP solution to the protein solution.[12]

  • Incubate for 30-60 minutes at room temperature with gentle mixing.[12][18]

  • Remove excess, unreacted SPDP by desalting or dialysis against the Conjugation Buffer.[12]

Step 2: Conjugation to the Thiol-Containing Payload

  • Add a 1.5- to 5-fold molar excess of the thiol-containing payload to the SPDP-modified protein.[12]

  • Incubate for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[12] The reaction results in the displacement of a pyridine-2-thione group, which can be monitored spectrophotometrically at 343 nm to quantify the extent of reaction.[18][19]

  • Purify the conjugate using SEC or dialysis.

Step 3: Cleavage of the Disulfide Bond (Optional)

  • To release the payload, the disulfide bond can be cleaved using a reducing agent like Dithiothreitol (DTT).[18]

  • Incubate the conjugate with a solution of DTT (e.g., 25-50 mM) for 30 minutes at room temperature.[18][20]

  • The released payload can then be separated from the protein by SEC or other chromatographic methods.

Visualizations

Diagrams created using Graphviz (DOT language) help to illustrate key concepts and workflows in bioconjugation.

G cluster_0 cluster_1 a Reactive Group A b Spacer Arm a->b c Reactive Group B b->c mol2 Molecule 2 (e.g., Drug) c->mol2 Binds to Functional Group B (e.g., Thiol) mol1 Molecule 1 (e.g., Antibody) mol1->a Binds to Functional Group A (e.g., Amine)

Caption: General structure of a heterobifunctional linker.

G start Start: Amine-containing Protein + Thiol-containing Payload step1 Step 1: Activation React Amine-Protein with Heterobifunctional Linker (e.g., SMCC) start->step1 purify1 Purification 1 Remove excess linker (e.g., Desalting Column) step1->purify1 step2 Step 2: Conjugation React activated Protein with Thiol-Payload purify1->step2 purify2 Purification 2 Remove excess payload (e.g., SEC) step2->purify2 end Final Bioconjugate purify2->end

Caption: General workflow for a two-step bioconjugation process.

G cluster_smcc SMCC Pathway (Non-cleavable) cluster_spdp SPDP Pathway (Cleavable) smcc_antibody Antibody-NH2 smcc_linker + SMCC smcc_antibody->smcc_linker smcc_activated Antibody-Maleimide smcc_linker->smcc_activated smcc_payload + Payload-SH smcc_activated->smcc_payload smcc_conjugate Antibody-S-Payload (Stable Thioether Bond) smcc_payload->smcc_conjugate spdp_antibody Antibody-NH2 spdp_linker + SPDP spdp_antibody->spdp_linker spdp_activated Antibody-SS-Pyridyl spdp_linker->spdp_activated spdp_payload + Payload-SH spdp_activated->spdp_payload spdp_conjugate Antibody-S-S-Payload (Cleavable Disulfide Bond) spdp_payload->spdp_conjugate

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Alkyne-PEG4-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticle surfaces is a cornerstone of modern nanomedicine, enabling the development of sophisticated drug delivery systems, advanced imaging agents, and novel diagnostic tools. Alkyne-PEG4-maleimide is a heterobifunctional linker that offers a versatile and powerful platform for the precise engineering of nanoparticle surfaces. This linker incorporates three key components:

  • A Maleimide (B117702) Group: This functional group reacts specifically and efficiently with thiol (sulfhydryl) groups, which are commonly found in the cysteine residues of proteins and peptides. This allows for the site-specific attachment of biomolecules to the nanoparticle surface.

  • A Terminal Alkyne Group: This group serves as a reactive handle for "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient, specific, and bio-orthogonal, meaning it does not interfere with biological processes.

  • A Polyethylene Glycol (PEG) Spacer: The PEG4 spacer is a hydrophilic chain that enhances the aqueous solubility of the nanoparticle conjugate, reduces non-specific protein binding (a process known as bio-fouling), and provides a flexible linker arm to minimize steric hindrance, thereby improving the biological activity of the conjugated molecules.

This two-step conjugation strategy, involving the initial attachment of the linker to the nanoparticle and the subsequent "clicking" of a molecule of interest, provides a high degree of control over the final construct. These application notes provide detailed protocols for the surface modification of various nanoparticle types using this compound, along with data on the expected physicochemical changes and visualizations of the experimental workflows.

Data Presentation: Physicochemical Characterization of Modified Nanoparticles

The successful surface modification of nanoparticles with this compound and subsequent bioconjugation can be monitored by assessing changes in their physicochemical properties, primarily hydrodynamic diameter and zeta potential. The following tables summarize representative data for different nanoparticle types at each stage of the functionalization process.

Table 1: Change in Hydrodynamic Diameter (nm) of Nanoparticles After Surface Modification

Nanoparticle TypeBare Nanoparticle (nm)After this compound Functionalization (nm)After Click Chemistry Conjugation (nm)
Gold Nanoparticles (AuNPs)20 ± 235 ± 345 ± 4
PLGA Nanoparticles150 ± 10165 ± 12180 ± 15
Iron Oxide Nanoparticles (IONPs)25 ± 340 ± 455 ± 5
Liposomes100 ± 8110 ± 9125 ± 10
Quantum Dots (QDs)15 ± 125 ± 235 ± 3

Table 2: Change in Zeta Potential (mV) of Nanoparticles After Surface Modification

Nanoparticle TypeBare Nanoparticle (mV)After this compound Functionalization (mV)After Click Chemistry Conjugation (mV)
Gold Nanoparticles (AuNPs)-30 ± 5-15 ± 4-5 ± 3 (depending on ligand)
PLGA Nanoparticles-25 ± 4-10 ± 3+5 ± 2 (with cationic peptide)
Iron Oxide Nanoparticles (IONPs)+20 ± 3+10 ± 2-8 ± 3 (with anionic molecule)
Liposomes-15 ± 3-8 ± 20 ± 2 (depending on ligand)
Quantum Dots (QDs)-20 ± 4-12 ± 3-2 ± 2 (depending on ligand)

Experimental Workflows and Signaling Pathways

The surface modification of nanoparticles using this compound follows a logical and sequential workflow. The following diagrams, generated using the DOT language, illustrate these processes.

G cluster_0 Step 1: Nanoparticle Preparation cluster_1 Step 2: Linker Conjugation cluster_2 Step 3: Click Chemistry BareNP Bare Nanoparticle ActivatedNP Activated Nanoparticle BareNP->ActivatedNP FunctionalizedNP Alkyne-Functionalized Nanoparticle ActivatedNP->FunctionalizedNP Thiol Reaction Linker This compound FinalConjugate Final Nanoparticle Conjugate FunctionalizedNP->FinalConjugate CuAAC Reaction AzideMolecule Azide-Containing Molecule

Caption: General workflow for nanoparticle surface modification.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product Thiol Thiol-containing Nanoparticle/Molecule Reaction Michael Addition (pH 6.5-7.5) Thiol->Reaction Maleimide This compound Maleimide->Reaction Thioether Stable Thioether Bond Reaction->Thioether

Caption: Thiol-Maleimide conjugation reaction mechanism.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product Alkyne Alkyne-Functionalized Nanoparticle Reaction Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) Alkyne->Reaction Azide Azide-Containing Molecule Azide->Reaction Triazole Stable Triazole Linkage Reaction->Triazole

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.

Experimental Protocols

The following protocols provide detailed methodologies for the surface modification of various nanoparticle types with this compound. It is important to note that these are general guidelines, and optimization of reaction conditions (e.g., molar ratios, incubation times, and purification methods) may be necessary for specific applications.

Protocol 1: Surface Modification of Gold Nanoparticles (AuNPs)

This protocol describes the functionalization of citrate-stabilized AuNPs with a thiol-containing Alkyne-PEG4 linker, followed by a click chemistry reaction.

Materials:

  • Citrate-stabilized Gold Nanoparticles (AuNPs)

  • Alkyne-PEG4-Thiol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Azide-functionalized molecule of interest

  • Copper (II) Sulfate (CuSO₄)

  • Sodium Ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Centrifuge

Procedure:

  • Preparation of AuNPs:

    • Bring the citrate-stabilized AuNP solution to room temperature.

    • If necessary, wash the AuNPs by centrifugation (e.g., 12,000 x g for 20 minutes for 20 nm AuNPs) and resuspend in PBS to remove excess citrate.

  • Functionalization with Alkyne-PEG4-Thiol:

    • Prepare a stock solution of Alkyne-PEG4-Thiol in DMSO (e.g., 10 mM).

    • Add the Alkyne-PEG4-Thiol solution to the AuNP suspension to achieve a final molar excess (e.g., 1000-fold molar excess over AuNPs).

    • Incubate the mixture for 2-4 hours at room temperature with gentle mixing.

  • Purification of Alkyne-Functionalized AuNPs:

    • Centrifuge the reaction mixture to pellet the functionalized AuNPs.

    • Carefully remove the supernatant containing excess linker.

    • Resuspend the AuNP pellet in fresh PBS.

    • Repeat the washing step (centrifugation and resuspension) two more times.

  • Click Chemistry Conjugation (CuAAC):

    • Resuspend the purified alkyne-functionalized AuNPs in PBS.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), Sodium Ascorbate (e.g., 100 mM in water), and the azide-functionalized molecule (e.g., 10 mM in DMSO or water).

    • To the AuNP suspension, add the azide-functionalized molecule to a final concentration that is in molar excess to the estimated surface alkyne groups (e.g., 5 to 10-fold).

    • If using, add THPTA to the reaction mixture (final concentration typically 5-fold molar excess over CuSO₄).

    • Add CuSO₄ to the reaction mixture (final concentration typically 10-50 µM).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 5-10 fold molar excess over CuSO₄).

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.

  • Final Purification:

    • Purify the final nanoparticle conjugate by centrifugation to remove the catalyst, unreacted azide-molecule, and other reagents.

    • Resuspend the pellet in fresh PBS.

    • Repeat the washing step at least twice.

    • Resuspend the final product in a suitable storage buffer.

Protocol 2: Surface Modification of PLGA Nanoparticles

This protocol details the functionalization of pre-formed PLGA nanoparticles that have been synthesized to incorporate a thiol-reactive group on their surface.

Materials:

  • Maleimide-functionalized PLGA or PLGA-PEG-Maleimide copolymer

  • PLGA nanoparticles (prepared by a suitable method, e.g., nanoprecipitation or emulsion-solvent evaporation)

  • Alkyne-PEG4-SH

  • Azide-functionalized molecule of interest

  • Click chemistry reagents (as in Protocol 1)

  • Reaction buffer (e.g., HEPES or PBS, pH 7.0-7.5)

  • Centrifuge or tangential flow filtration system for purification

Procedure:

  • Preparation of Thiol-Reactive PLGA Nanoparticles:

    • Synthesize PLGA nanoparticles using a method that incorporates maleimide groups on the surface. This is often achieved by using a PLGA-PEG-Maleimide copolymer during the nanoparticle formulation process.

  • Conjugation of Alkyne-PEG4-SH:

    • Disperse the maleimide-functionalized PLGA nanoparticles in the reaction buffer.

    • Prepare a solution of Alkyne-PEG4-SH in the same buffer.

    • Add the Alkyne-PEG4-SH solution to the nanoparticle suspension. A 5 to 20-fold molar excess of thiol linker to surface maleimide groups is a common starting point.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of Alkyne-Functionalized PLGA Nanoparticles:

    • Purify the nanoparticles to remove unreacted Alkyne-PEG4-SH. This can be achieved by repeated centrifugation and resuspension or by using a tangential flow filtration system.

  • Click Chemistry Conjugation (CuAAC):

    • Follow the steps outlined in Protocol 1, step 4, adapting the purification method in step 5 to be suitable for PLGA nanoparticles (e.g., centrifugation at higher speeds or for longer durations).

Protocol 3: Surface Modification of Liposomes

This protocol describes the incorporation of a maleimide-functionalized lipid into a liposome (B1194612) formulation, followed by conjugation with Alkyne-PEG4-SH and a subsequent click reaction.

Materials:

  • Lipids for liposome formulation (e.g., DSPC, cholesterol)

  • DSPE-PEG-Maleimide

  • Alkyne-PEG4-SH

  • Azide-functionalized molecule of interest

  • Hydration buffer (e.g., PBS or HEPES)

  • Click chemistry reagents (as in Protocol 1)

  • Extruder and polycarbonate membranes

  • Size-exclusion chromatography column for purification

Procedure:

  • Preparation of Maleimide-Functionalized Liposomes:

    • Dissolve the lipids and DSPE-PEG-Maleimide (typically 1-5 mol% of total lipids) in a suitable organic solvent (e.g., chloroform).

    • Create a thin lipid film by evaporating the solvent under a stream of nitrogen followed by vacuum desiccation.

    • Hydrate the lipid film with the hydration buffer to form multilamellar vesicles (MLVs).

    • Prepare unilamellar vesicles of a defined size by extruding the MLV suspension through polycarbonate membranes with the desired pore size.

  • Conjugation of Alkyne-PEG4-SH:

    • Add a solution of Alkyne-PEG4-SH to the liposome suspension (e.g., 10-fold molar excess over DSPE-PEG-Maleimide).

    • Incubate for 2-4 hours at room temperature with gentle mixing.

  • Purification of Alkyne-Functionalized Liposomes:

    • Remove unreacted Alkyne-PEG4-SH by size-exclusion chromatography.

  • Click Chemistry Conjugation (CuAAC):

    • To the purified alkyne-functionalized liposomes, add the click chemistry reagents as described in Protocol 1, step 4.

    • Incubate as described.

  • Final Purification:

    • Purify the final liposome conjugate using size-exclusion chromatography to remove click chemistry reagents and unreacted molecules.

Protocol 4: Surface Modification of Iron Oxide Nanoparticles (IONPs)

This protocol outlines the functionalization of amine-modified IONPs.

Materials:

  • Amine-functionalized IONPs

  • This compound

  • A heterobifunctional crosslinker such as Succinimidyl iodoacetate (SIA) or a maleimide-NHS ester.

  • Reaction buffers (e.g., PBS for amine reactions, pH 7.2-8.0; PBS for maleimide reactions, pH 6.5-7.5)

  • Magnetic separator

  • Click chemistry reagents

Procedure:

  • Activation of IONPs with a Thiol-Reactive Group:

    • Disperse the amine-functionalized IONPs in PBS (pH 7.2-8.0).

    • Add a maleimide-NHS ester crosslinker in molar excess to the surface amine groups.

    • Incubate for 1-2 hours at room temperature.

    • Purify the maleimide-functionalized IONPs using a magnetic separator, washing several times with PBS (pH 6.5-7.5).

  • Conjugation of Alkyne-PEG4-SH:

    • Resuspend the maleimide-IONPs in PBS (pH 6.5-7.5).

    • Add Alkyne-PEG4-SH in molar excess and incubate for 2-4 hours.

    • Purify the alkyne-functionalized IONPs using a magnetic separator.

  • Click Chemistry Conjugation (CuAAC):

    • Follow the steps in Protocol 1, step 4, using magnetic separation for purification in step 5.

Protocol 5: Surface Modification of Quantum Dots (QDs)

This protocol is for the functionalization of QDs that have been made water-soluble and possess surface thiol groups.

Materials:

  • Thiol-functionalized, water-soluble Quantum Dots

  • This compound

  • Reaction buffer (e.g., PBS, pH 7.0-7.5)

  • Azide-functionalized molecule of interest

  • Click chemistry reagents (as in Protocol 1)

  • Size-exclusion chromatography or dialysis for purification

Procedure:

  • Conjugation of this compound:

    • Disperse the thiol-functionalized QDs in the reaction buffer.

    • Add this compound in molar excess (e.g., 100 to 1000-fold) to the QD solution.

    • Incubate for 1-2 hours at room temperature with gentle mixing.

  • Purification of Alkyne-Functionalized QDs:

    • Remove excess linker by size-exclusion chromatography or dialysis.

  • Click Chemistry Conjugation (CuAAC):

    • To the purified alkyne-QDs, add the click chemistry reagents as described in Protocol 1, step 4.

    • Incubate as described.

  • Final Purification:

    • Purify the final QD conjugate using size-exclusion chromatography or dialysis.

Conclusion

This compound is a highly effective and versatile heterobifunctional linker for the surface modification of a wide array of nanoparticles. The two-step conjugation strategy, which combines selective maleimide-thiol chemistry with the robust and efficient copper-catalyzed azide-alkyne "click" reaction, provides researchers with a high degree of control over the final nanoparticle construct. The inclusion of a PEG spacer further enhances the biocompatibility and in vivo performance of the resulting nanoconjugates. The protocols and data provided in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to facilitate the design and synthesis of next-generation nanoparticle-based therapeutics and diagnostics.

Application Notes and Protocols for Attaching Alkyne-PEG4-Maleimide to Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of functional moieties to oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. This document provides detailed application notes and protocols for the conjugation of Alkyne-PEG4-Maleimide to thiol-modified oligonucleotides. This method leverages the highly efficient and selective reaction between a maleimide (B117702) group and a thiol to form a stable thioether bond, introducing an alkyne group onto the oligonucleotide.[1][2][3][][5] The incorporated alkyne serves as a versatile handle for subsequent "click chemistry" reactions, allowing for the attachment of a wide array of molecules such as fluorescent dyes, biotin, or therapeutic agents.[6][7][8]

The polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and provides a flexible linker that minimizes steric hindrance, improving the accessibility of the terminal alkyne for downstream applications.[7][8][9] This two-step conjugation strategy offers high specificity and efficiency under mild, physiological conditions, making it an ideal method for creating complex oligonucleotide conjugates.[1][3][10]

Principle of the Reaction

The conjugation process is centered around the Michael addition reaction between the thiol group (-SH) of a modified oligonucleotide and the carbon-carbon double bond of the maleimide ring on the this compound linker.[1][3] This reaction is highly specific for thiols within a pH range of 6.5 to 7.5, which minimizes non-specific reactions with other nucleophilic groups present on the oligonucleotide.[1][3] The resulting stable thioether bond covalently links the Alkyne-PEG4 moiety to the oligonucleotide.[1][2]

Experimental Workflow

The overall experimental workflow for the synthesis, purification, and subsequent click chemistry reaction of the alkyne-modified oligonucleotide is depicted below.

experimental_workflow cluster_prep Oligonucleotide Preparation cluster_conjugation Conjugation Reaction cluster_downstream Purification & Downstream Application Thiol_Oligo Thiol-Modified Oligonucleotide Reduction Reduction of Disulfide Bonds (TCEP Treatment) Thiol_Oligo->Reduction Reaction Thiol-Maleimide Ligation (pH 6.5-7.5) Reduction->Reaction Alkyne_PEG4_Maleimide This compound Alkyne_PEG4_Maleimide->Reaction Purification Purification (e.g., HPLC, Gel Filtration) Reaction->Purification Alkyne_Oligo Alkyne-Modified Oligonucleotide Purification->Alkyne_Oligo Click_Chemistry Azide-Alkyne Click Chemistry Alkyne_Oligo->Click_Chemistry Final_Conjugate Final Oligonucleotide Conjugate Click_Chemistry->Final_Conjugate

Figure 1: General experimental workflow for this compound conjugation to oligonucleotides.

Quantitative Data Summary

The efficiency of the thiol-maleimide conjugation is influenced by several factors, including pH, temperature, and the molar ratio of the reactants. The following table summarizes key quantitative parameters for this reaction.

ParameterValue/RangeConditionsReference
Optimal pH Range 6.5 - 7.5Aqueous buffer[1][3]
Reaction Temperature Room Temperature (20-25°C) or 4°C[2][3]
Reaction Time 2 hours to overnight[2][3][11]
Maleimide:Thiol Molar Ratio 2:1 to 20:1Varies with substrate[2][12][13]
Conjugation Efficiency 58 ± 12% to 84 ± 4%Dependent on substrate and conditions[2][13]
TCEP Molar Excess (for reduction) 10x to 100xOver oligonucleotide[3][12]

Detailed Experimental Protocols

Protocol 1: Preparation of Thiol-Modified Oligonucleotide

This protocol describes the reduction of disulfide bonds that may have formed on the thiol-modified oligonucleotide, ensuring the availability of a free thiol for conjugation.

Materials:

  • Thiol-modified oligonucleotide

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 0.5 M in nuclease-free water)

  • Degassed, nuclease-free conjugation buffer (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.2)

Procedure:

  • Dissolve the thiol-modified oligonucleotide in the degassed conjugation buffer to a desired concentration (e.g., 100 µM).[11]

  • Add TCEP stock solution to the oligonucleotide solution to a final concentration of 20-50 mM.[14] A 10-100 fold molar excess of TCEP over the oligonucleotide is recommended.[3][12]

  • Incubate the mixture at room temperature for 20-60 minutes.[2][3][14]

  • The reduced oligonucleotide solution can be used directly in the conjugation reaction without the need to remove the TCEP.[5]

Protocol 2: Conjugation of this compound to Thiol-Modified Oligonucleotide

This protocol details the covalent attachment of this compound to the prepared thiol-modified oligonucleotide.

Materials:

  • Reduced thiol-modified oligonucleotide solution (from Protocol 1)

  • This compound

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • Degassed, nuclease-free conjugation buffer (pH 7.0-7.5)[1][3][12]

Procedure:

  • Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.[7][12]

  • Add the this compound stock solution to the reduced oligonucleotide solution. A 10-20 fold molar excess of the maleimide reagent over the oligonucleotide is a good starting point.[2][3][12] The final concentration of the organic solvent should be kept low (typically <10%) to avoid precipitation of the oligonucleotide.[13]

  • Mix the reaction gently and incubate at room temperature for 2 hours or overnight at 4°C.[2][3][11] If any components are light-sensitive, protect the reaction from light.[3]

  • (Optional) Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol (B42355) or L-cysteine, to a final concentration of 10-20 mM to consume any excess maleimide. Incubate for an additional 15-30 minutes.[3]

Protocol 3: Purification of the Alkyne-Modified Oligonucleotide

Purification is necessary to remove excess this compound and other reagents.

Methods:

  • Size-Exclusion Chromatography (SEC): Use a desalting column (e.g., PD-10) equilibrated with a suitable buffer (e.g., PBS) to separate the larger oligonucleotide conjugate from smaller, unreacted molecules.[7]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase or ion-exchange HPLC can provide high-purity conjugate. The choice of column and gradient will depend on the properties of the oligonucleotide.

  • Gel Filtration: This method can also be used for purification.[2][12]

  • Ethanol (B145695) Precipitation: For larger oligonucleotides, ethanol precipitation can be an effective method to remove excess small molecule reagents.

Signaling Pathways and Logical Relationships

The chemical transformation at the core of this protocol is the thiol-maleimide ligation.

thiol_maleimide_reaction cluster_reactants Reactants cluster_product Product Oligo_SH Oligonucleotide-SH Conjugate Oligonucleotide-S-Alkyne-PEG4 (Stable Thioether Bond) Oligo_SH->Conjugate Michael Addition (pH 6.5-7.5) Alkyne_Maleimide This compound Alkyne_Maleimide->Conjugate

Figure 2: Reaction scheme for thiol-maleimide conjugation.

The alkyne-modified oligonucleotide can then be used in a subsequent click chemistry reaction.

click_chemistry_reaction cluster_reactants_click Reactants cluster_product_click Product Alkyne_Oligo Alkyne-Modified Oligonucleotide Final_Conjugate Final Oligonucleotide Conjugate (Stable Triazole Linkage) Alkyne_Oligo->Final_Conjugate Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide_Molecule Azide-Containing Molecule (e.g., Dye, Biotin) Azide_Molecule->Final_Conjugate

Figure 3: Subsequent azide-alkyne click chemistry reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Incomplete reduction of disulfide bonds.Increase TCEP concentration or incubation time. Ensure TCEP is active.
Incorrect pH of conjugation buffer.Verify buffer pH is within the optimal range of 6.5-7.5.[3]
Hydrolysis of the maleimide group.Prepare maleimide stock solution immediately before use. Avoid pH > 7.5.[3]
Insufficient molar excess of maleimide.Increase the molar ratio of this compound to the oligonucleotide.
Non-specific Labeling Reaction with primary amines.Maintain the reaction pH below 7.5 to minimize amine reactivity.[3]
Oligonucleotide Degradation Nuclease contamination.Use nuclease-free water, buffers, and tips.

Disclaimer

The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. The protocols provided are generalized and may require optimization for specific oligonucleotides and applications.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, broad in scope, and generate only benign byproducts.[1] Discovered independently by the groups of Valery Fokin, K. Barry Sharpless, and Morten Meldal, this powerful ligation reaction has transformed molecular synthesis across numerous scientific disciplines, including drug discovery, chemical biology, and materials science.[1] The CuAAC reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne with high efficiency and regioselectivity.[1][2] This reaction is known for its mild reaction conditions, tolerance of a wide variety of functional groups, and the ability to be performed in various solvents, including water.[3][4] These features make it an invaluable tool for bioconjugation, labeling of biomolecules, and the synthesis of novel therapeutic agents.[2][5]

The catalytically active species is Cu(I), which can be generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[4][6] The addition of a ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or its water-soluble analog tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), can stabilize the Cu(I) oxidation state and accelerate the reaction.[6][7]

Applications in Research and Drug Development

The versatility of the CuAAC reaction has led to its widespread adoption in various research and development areas:

  • Drug Discovery: CuAAC is extensively used for the rapid synthesis of compound libraries for high-throughput screening, lead optimization, and the development of novel therapeutic agents, including anticancer, antibacterial, and antiviral compounds.[2][8]

  • Bioconjugation: This reaction is a popular method for attaching probes, tags (e.g., fluorophores, biotin), or polyethylene (B3416737) glycol (PEG) to biomolecules such as proteins, peptides, nucleic acids, and glycans.[3][9] This enables the study of biological processes, protein tracking, and improving the pharmacokinetic properties of therapeutic proteins.[9]

  • Proteomics and Genomics: CuAAC is employed in proteomics for identifying and profiling proteins, as well as in genomics for labeling and detecting DNA and RNA.[5][10]

  • Materials Science: The reaction is used to synthesize polymers and modify surfaces.[11]

Experimental Protocols

Below are detailed protocols for performing CuAAC reactions for small molecule synthesis and protein labeling.

Protocol 1: Small Molecule Synthesis via CuAAC

This protocol describes a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole from a small molecule azide and alkyne.

Materials:

  • Azide starting material

  • Terminal alkyne starting material

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., 1:1 mixture of tert-butanol (B103910) and deionized water, DMF, DMSO)[12][13]

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the alkyne (1.0 eq.) and the azide (1.0 eq.) in the chosen solvent.[13]

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.2 eq.) in deionized water.[12][13]

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.1 eq.) in deionized water.[1][13]

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution, while stirring vigorously.[13]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.[13]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[13]

  • Purify the crude product by column chromatography on silica gel to obtain the pure triazole product.[13]

Protocol 2: Labeling of Proteins with an Alkyne Probe

This protocol outlines the steps for labeling a protein that has been functionalized with an azide group with an alkyne-containing probe (e.g., a fluorophore).

Materials:

  • Azido-labeled protein in a suitable buffer (e.g., PBS, pH 7.4)[14]

  • Alkyne probe (e.g., alkyne-fluorophore)

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (reducing agent)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) (ligand)

  • Desalting column

Procedure:

  • Prepare stock solutions: 50 mM CuSO₄ in deionized water, 50 mM TCEP in deionized water, and 10 mM alkyne probe in DMSO.[14]

  • In a microcentrifuge tube, combine the azido-labeled protein to a final concentration of 1-10 µM in PBS.[14]

  • Add the alkyne probe to a final concentration of 100 µM (a 10- to 100-fold molar excess over the protein).[14]

  • Add the ligand (TBTA or THPTA) to a final concentration of 100 µM.

  • Add CuSO₄ to a final concentration of 1 mM.[14]

  • Initiate the reaction by adding TCEP or sodium ascorbate to a final concentration of 1 mM.[14]

  • Gently vortex the mixture.

  • Incubate the reaction for 1 hour at room temperature, protected from light.[14]

  • Purify the labeled protein from excess reagents using a desalting column.[14]

Data Presentation

The following tables summarize typical quantitative data for CuAAC reactions, providing a basis for experimental design and optimization.

Table 1: Typical Reagent Concentrations for CuAAC Reactions

ReagentSmall Molecule SynthesisBioconjugation (e.g., Protein Labeling)
Alkyne 1.0 eq.1-10 µM (of biomolecule)
Azide 1.0 - 1.1 eq.2-50 eq. excess over biomolecule
Copper(II) Sulfate 0.01 - 5 mol%50 µM - 1 mM
Reducing Agent (e.g., Sodium Ascorbate) 5 - 20 mol%1 - 5 mM
Ligand (e.g., TBTA, THPTA) 1-5 mol% (optional)100 µM - 1.25 mM (often 5:1 ratio with copper)[7]

Table 2: Common Solvents and Reaction Conditions

ParameterSmall Molecule SynthesisBioconjugation
Solvent t-BuOH/H₂O (1:1), DMF, DMSO, H₂OAqueous buffers (PBS, Phosphate, HEPES, MOPS)[7]
Temperature Room Temperature (can be heated to 40-60 °C)[12]Room Temperature or 37 °C[8][15]
Reaction Time 1 - 24 hours[1]30 minutes - 4 hours[6][12]
pH Not critical4 - 11 (typically ~7 for bioconjugation)[3][15]

Mandatory Visualizations

Catalytic Cycle of CuAAC

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_catalyst_generation Catalyst Generation (in situ) CuI Cu(I) Catalyst Cu_Acetylide Copper(I)-Acetylide Intermediate CuI->Cu_Acetylide + Alkyne Alkyne Terminal Alkyne (R1-C≡CH) Alkyne->Cu_Acetylide Six_Membered_Intermediate Six-Membered Copper Intermediate Cu_Acetylide->Six_Membered_Intermediate + Azide Azide Azide (R2-N3) Azide->Six_Membered_Intermediate Triazole_Product 1,4-Disubstituted 1,2,3-Triazole Six_Membered_Intermediate->Triazole_Product Rearrangement & Protonolysis Triazole_Product->CuI Releases CuII Cu(II) Salt (e.g., CuSO4) CuI_gen Cu(I) Catalyst CuII->CuI_gen Reduction Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->CuI_gen

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Workflow for Protein Labeling

Protein_Labeling_Workflow start Start: Azido-labeled Protein reagents Add Reagents: 1. Alkyne Probe 2. Ligand (e.g., THPTA) 3. CuSO4 4. Reducing Agent (e.g., TCEP) start->reagents incubation Incubate (e.g., 1 hr at RT, protected from light) reagents->incubation purification Purification (e.g., Desalting Column) incubation->purification end End: Labeled Protein purification->end

Caption: A typical experimental workflow for labeling an azido-functionalized protein with an alkyne probe via CuAAC.

Troubleshooting

Common issues encountered during CuAAC reactions and their potential solutions are outlined below.

Table 3: Troubleshooting Guide for CuAAC Reactions

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield Catalyst Inactivation: Oxidation of active Cu(I) to inactive Cu(II).[15]- Ensure fresh reducing agent is used.[15] - Degas solvents to remove oxygen.[12] - Add a stabilizing ligand (e.g., TBTA, THPTA).[15]
Poor Reagent Quality: Impurities in azide or alkyne.[15]- Purify starting materials.
Suboptimal Conditions: Incorrect stoichiometry, temperature, or solvent.[15]- Optimize reactant concentrations. - Increase temperature or reaction time.[12] - Use a co-solvent like DMSO or DMF for poorly soluble substrates.[15]
Inhibitory Buffer Components: Buffers like Tris can chelate copper.[15]- Use non-chelating buffers such as phosphate, HEPES, or MOPS.[7]
Side Reactions Alkyne Homocoupling (Glaser Coupling): Forms a diyne byproduct.[15]- Maintain a sufficient concentration of the reducing agent.[15] - Perform the reaction under an inert atmosphere.
Biomolecule Damage Reactive Oxygen Species (ROS): Generated by the reaction of Cu(I) and ascorbate with oxygen.[7]- Add a scavenger like aminoguanidine.[7][15] - Keep reaction times as short as possible.[15] - Use a higher ligand-to-copper ratio (e.g., 5:1).[15]

References

Application Notes and Protocols for the Synthesis and Use of Fluorescent Probes with Alkyne-PEG4-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of fluorescent probes utilizing the heterobifunctional linker, Alkyne-PEG4-maleimide. This versatile reagent enables a two-step labeling strategy, ideal for the precise attachment of fluorescent dyes to biomolecules for a wide range of applications in research and drug development, including cellular imaging, flow cytometry, and the creation of antibody-drug conjugates (ADCs).[1][2]

The core principle involves two key reactions: the selective Michael addition of a maleimide (B117702) group to a thiol (sulfhydryl) group, and the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] The polyethylene (B3416737) glycol (PEG4) spacer enhances the water solubility of the linker and the resulting conjugate, while also minimizing steric hindrance.

I. Synthesis of an Alkyne-Functionalized Fluorescent Probe

This protocol outlines the initial step of creating a fluorescent probe with a reactive alkyne group. This is achieved by reacting a thiol-containing fluorescent dye with this compound.

Quantitative Data for Maleimide-Thiol Conjugation

The efficiency of the maleimide-thiol conjugation is dependent on several key parameters. The following table summarizes the recommended conditions for optimal reaction outcomes.[1][3]

ParameterRecommended ConditionRationale
pH 6.5 - 7.5Maximizes thiol selectivity and minimizes hydrolysis of the maleimide group.[1][4]
Temperature 4°C to 25°C (Room Temperature)The reaction is typically efficient at room temperature. Lower temperatures can be used for sensitive biomolecules.[3]
Molar Excess of this compound 1.1 to 1.5-fold molar excess over the thiol-containing dyeA slight excess ensures complete consumption of the thiol-containing dye.[5]
Reaction Time 15 minutes to 4 hoursReaction times can vary depending on the specific reactants and their concentrations.[3]
Solvent Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)These solvents are suitable for dissolving both the linker and many organic fluorescent dyes.[4][5][6]
Experimental Protocol: Synthesis of an Alkyne-PEG4-Fluorophore Conjugate

This protocol details the reaction of a thiol-functionalized fluorescent dye with this compound.

Materials:

  • Thiol-functionalized fluorescent dye

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[4][5][6]

  • Degassed reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2)[3]

  • Quenching reagent (e.g., 2-mercaptoethanol (B42355) or L-cysteine)[4][5]

  • Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC))[5]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the thiol-functionalized fluorescent dye (e.g., 10 mM) in anhydrous DMF or DMSO. Protect the solution from light.[5]

    • Prepare a stock solution of this compound (e.g., 20 mM) in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the desired amount of the thiol-functionalized dye stock solution.

    • Add a 1.1 to 1.5-fold molar excess of the this compound stock solution to the dye solution.[5]

    • The reaction can be performed in the organic solvent or by adding a degassed buffer like PBS (pH 7.2-7.5) to maintain solubility.[5]

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[4]

  • Quenching:

    • To quench any unreacted this compound, add a 5-fold molar excess of a quenching reagent (e.g., 2-mercaptoethanol or L-cysteine) relative to the initial amount of this compound.[5]

    • Incubate for an additional 30 minutes at room temperature.[5]

  • Purification:

    • Purify the Alkyne-PEG4-Fluorophore conjugate from unreacted dye, linker, and quenching reagent using RP-HPLC with a C18 column.[5]

    • Use a suitable gradient of mobile phases (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to elute the conjugate.[5]

    • Collect the fractions containing the purified conjugate and confirm its identity and purity using mass spectrometry.[7]

II. Labeling of Azide-Modified Biomolecules

Once the Alkyne-PEG4-Fluorophore probe is synthesized and purified, it can be used to label biomolecules that have been functionalized with an azide (B81097) group. This is achieved through the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][8]

Quantitative Data for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The success of the CuAAC reaction is influenced by the concentrations of the reactants and the catalyst system.

ParameterRecommended ConditionRationale
Copper(II) Sulfate (B86663) (CuSO₄) 50 µM to 1 mMSource of the copper catalyst.
Reducing Agent (e.g., Sodium Ascorbate) 5-10 fold molar excess over CuSO₄Reduces Cu(II) to the active Cu(I) state. A fresh solution should be used.[1]
Copper Ligand (e.g., THPTA) 1-5 fold molar excess over CuSO₄Stabilizes the Cu(I) oxidation state and protects the biomolecule from damage.[1]
Alkyne-PEG4-Fluorophore 2-10 fold molar excess over the azide-modified biomoleculeEnsures efficient labeling of the target biomolecule.
Temperature Room Temperature (20-25°C)The reaction is typically rapid and efficient at room temperature.[8]
Reaction Time 1 - 4 hoursReaction times can vary depending on the specific reactants and concentrations.[8]
Experimental Protocol: Labeling an Azide-Modified Protein

This protocol provides a general procedure for labeling an azide-modified protein with the synthesized Alkyne-PEG4-Fluorophore probe.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Purified Alkyne-PEG4-Fluorophore probe

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)[2]

  • Copper ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Purification system (e.g., size-exclusion chromatography (SEC) column like a PD-10 desalting column)[1]

Procedure:

  • Reaction Setup:

    • In a reaction tube, add the azide-modified protein dissolved in the reaction buffer.

    • Add the Alkyne-PEG4-Fluorophore probe to the desired final concentration (typically a 2-10 fold molar excess).

    • Add the copper ligand (THPTA) to the reaction mixture.

    • Add the copper(II) sulfate solution.

  • Initiation of the Click Reaction:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[1][8]

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.[8]

  • Purification of the Labeled Protein:

    • Remove the excess, unreacted Alkyne-PEG4-Fluorophore probe and reaction components using a size-exclusion chromatography column (e.g., PD-10 desalting column) or by dialysis against a suitable buffer (e.g., PBS).[1]

  • Characterization:

    • Characterize the labeled protein to determine the degree of labeling using techniques such as UV-Vis spectroscopy (to measure both protein and dye concentration) and mass spectrometry (to confirm the covalent attachment of the probe).

III. Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the chemical reactions and the general experimental workflow.

Synthesis_Workflow cluster_synthesis Probe Synthesis cluster_labeling Biomolecule Labeling cluster_analysis Downstream Analysis Thiol_Dye Thiol-containing Fluorescent Dye Conjugation Maleimide-Thiol Conjugation Thiol_Dye->Conjugation Alkyne_Linker This compound Alkyne_Linker->Conjugation Alkyne_Probe Alkyne-PEG4-Fluorophore (Purified Probe) Conjugation->Alkyne_Probe Click_Reaction CuAAC Click Chemistry Alkyne_Probe->Click_Reaction Azide_Biomolecule Azide-modified Biomolecule Azide_Biomolecule->Click_Reaction Labeled_Biomolecule Fluorescently Labeled Biomolecule Click_Reaction->Labeled_Biomolecule Analysis Fluorescence Microscopy, Flow Cytometry, etc. Labeled_Biomolecule->Analysis

Caption: General experimental workflow for the synthesis and application of a fluorescent probe using this compound.

Thiol_Maleimide_Reaction reagents Thiol-containing Dye (Dye-SH) This compound product Stable Thioether Bond Dye-S-maleimide-PEG4-Alkyne reagents:r1->product:p1 Michael Addition (pH 6.5-7.5) reagents:r2->product:p1

Caption: Reaction scheme for the conjugation of a thiol-containing dye with this compound.

CuAAC_Reaction reagents Alkyne-PEG4-Fluorophore Azide-modified Biomolecule product Stable Triazole Linkage Fluorophore-PEG4-Triazole-Biomolecule reagents:r1->product:p1 Cu(I) Catalyst reagents:r2->product:p1

Caption: Reaction scheme for the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

By following these protocols and considering the provided quantitative data, researchers can successfully synthesize and utilize fluorescent probes based on this compound for a wide array of applications in biological and pharmaceutical research.

References

Application Notes and Protocols for the Analytical Characterization of Alkyne-PEG4-Maleimide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical methods used to characterize Alkyne-PEG4-maleimide conjugates. Detailed protocols for key experimental procedures, data presentation in tabular format, and visualizations of workflows are included to facilitate the successful design and execution of experiments in the development of bioconjugates, such as antibody-drug conjugates (ADCs).

Introduction to this compound Conjugates

This compound is a heterobifunctional linker that is pivotal in modern bioconjugation.[1][2] Its structure comprises a maleimide (B117702) group for reaction with thiols (e.g., from cysteine residues in proteins), a terminal alkyne for "click chemistry" reactions with azide-functionalized molecules, and a hydrophilic PEG4 spacer.[2][3] This linker enables a controlled, two-step conjugation strategy, which is critical in the synthesis of complex biomolecules like ADCs.[1][3] Thorough analytical characterization is essential to ensure the identity, purity, and stability of the resulting conjugates.[1]

Key Analytical Techniques

A multi-faceted analytical approach is necessary for the comprehensive characterization of this compound conjugates. The primary techniques employed are Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4]

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the successful conjugation and determining the precise molecular weight of the conjugate.[1][4] It provides critical information on the identity, purity, and stability of the bioconjugate.[1]

Table 1: Expected Mass Spectrometry Data for this compound Conjugate Analysis [4]

AnalyteExpected Mass ShiftPurpose
This compound~382.4 DaConfirmation of linker mass.
Hydrolyzed this compoundMass of linker + 18.01 DaIdentification of a common impurity where the maleimide ring has opened.
Peptide/Protein ConjugateMass of Biomolecule + 382.4 DaConfirms successful covalent attachment of one linker molecule.
Peptide Mapping FragmentMass of cysteine-containing peptide + 382.4 DaPinpoints the exact site of conjugation.[1]
MS/MS FragmentationCharacteristic loss of 44 Da unitsProvides structural confirmation of the PEG linker.[1]

Protocol 1: Mass Spectrometric Analysis of a Cysteine-Containing Peptide Conjugate

This protocol outlines the general procedure for analyzing a peptide conjugated with this compound using LC-MS.

Materials:

  • This compound conjugated peptide

  • Water with 0.1% formic acid (Mobile Phase A)

  • Acetonitrile with 0.1% formic acid (Mobile Phase B)

  • Liquid chromatography system (e.g., UPLC or HPLC)

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)[4]

  • C18 column

Procedure:

  • Sample Preparation:

    • If necessary, purify the conjugate to remove excess, unreacted linker using a desalting column.[1]

    • Reconstitute the desalted sample in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of approximately 0.5-1.0 mg/mL.[4]

  • LC-MS Method for Intact Mass Analysis:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample.

    • Apply a linear gradient of Mobile Phase B (e.g., 5% to 95% over 15 minutes).

    • Set the mass spectrometer to acquire data in positive ion mode over an appropriate m/z range.

  • Data Analysis:

    • Deconvolute the resulting multiply charged ion series to obtain the zero-charge mass spectrum.[4]

    • Compare the observed mass with the theoretical mass of the expected conjugate.[4]

    • For peptide mapping, digest the conjugate with a protease (e.g., trypsin) prior to LC-MS/MS analysis to identify the modified peptide and pinpoint the conjugation site.[1]

    • In MS/MS fragmentation, look for characteristic neutral losses of 44 Da, corresponding to the ethylene (B1197577) glycol units of the PEG linker.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of this compound conjugates and monitoring the progress of the conjugation reaction.[5] The two primary modes used are Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC-HPLC).[5]

Table 2: Comparison of HPLC Methods for this compound Conjugate Analysis [5][6]

FeatureReversed-Phase HPLC (RP-HPLC)Size-Exclusion Chromatography (SEC-HPLC)
Principle Separation based on hydrophobicity.Separation based on hydrodynamic volume (size).
Primary Application Monitoring linker consumption and conjugate formation.Assessing aggregation and removing unconjugated small molecules.
Sample State Denaturing conditions (organic solvents, low pH).Native, non-denaturing conditions.
Resolution High resolution for separating linker, unconjugated biomolecule, and conjugate.Lower resolution for separating different conjugated species, primarily separates by size.
MS Compatibility YesNo (due to non-volatile salts in the mobile phase).

Protocol 2: RP-HPLC Analysis of a Peptide Conjugation Reaction [5]

This protocol is ideal for monitoring the consumption of the this compound linker and the formation of the peptide conjugate.

Materials:

  • Aliquots of the conjugation reaction mixture

  • HPLC system with a binary pump, autosampler, and UV detector

  • C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Diluent: Water/acetonitrile (1:1)

Procedure:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 30 minutes.

  • Sample Preparation: Dilute a sample of the reaction mixture in the Sample Diluent.

  • Injection and Elution: Inject the prepared sample and apply a suitable gradient of Mobile Phase B to elute the reactants and products.

  • Detection: Monitor the elution profile at 220 nm and 254 nm. The maleimide group has a characteristic absorbance around 300 nm, which disappears upon reaction with a thiol.

  • Data Analysis: Quantify the peak areas of the unreacted linker, the unconjugated peptide, and the conjugated product to determine the reaction progress and purity of the conjugate.

Protocol 3: SEC-HPLC for Aggregate Analysis [5]

This method is suited for analyzing the conjugation of this compound to a larger protein and assessing the formation of aggregates.

Materials:

  • Conjugated protein sample

  • HPLC system with an isocratic pump, autosampler, and UV detector

  • SEC column

  • Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4

  • Sample Diluent: PBS, pH 7.4

Procedure:

  • Column Equilibration: Equilibrate the SEC column with the Mobile Phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dilute the reaction mixture sample to a concentration of approximately 1 mg/mL in the Sample Diluent.

  • Injection and Elution: Inject 20 µL of the diluted sample and run the analysis isocratically.

  • Detection: Monitor the elution profile at 280 nm for the protein.

  • Data Analysis: Analyze the chromatogram for the presence of high molecular weight species (aggregates) eluting before the main product peak.

Visualizing Workflows and Reactions

Diagrams are essential for understanding the experimental processes and chemical transformations involved in the characterization of this compound conjugates.

G cluster_0 Conjugation cluster_1 Purification cluster_2 Analysis cluster_3 Characterization Peptide Cysteine-Containing Peptide/Protein Conjugate Alkyne-PEG4-Conjugate Peptide->Conjugate Linker This compound Linker->Conjugate Purification Desalting/SEC Conjugate->Purification LCMS LC-MS Analysis Purification->LCMS HPLC HPLC Analysis Purification->HPLC Identity Identity Confirmation LCMS->Identity Stability Stability Analysis LCMS->Stability Purity Purity Assessment HPLC->Purity

Caption: Experimental workflow for conjugation and analysis.

reaction_workflow Protein Protein-SH (Thiol Group) Intermediate Protein-S-Maleimide-PEG4-Alkyne (Thioether Bond) Protein->Intermediate Michael Addition pH 6.5-7.5 Linker This compound Linker->Intermediate Final_Product Final Bioconjugate (Triazole Linkage) Intermediate->Final_Product CuAAC 'Click Chemistry' Azide Azide-Functionalized Molecule Azide->Final_Product

Caption: Two-step bioconjugation reaction pathway.

Conclusion

The analytical characterization of this compound conjugates is a critical step in the development of targeted therapeutics and other advanced biomaterials. A combination of mass spectrometry and HPLC techniques provides a comprehensive understanding of the conjugate's identity, purity, and stability. The protocols and data presented in these application notes serve as a guide for researchers to establish robust analytical methods for their specific applications.

References

Application Notes and Protocols for the Purification of Protein-Alkyne-PEG4-Maleimide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of proteins with functionalized polyethylene (B3416737) glycol (PEG) linkers is a widely adopted strategy in biopharmaceutical research and development to enhance the therapeutic properties of proteins, such as increasing serum half-life, improving stability, and reducing immunogenicity.[1] The heterobifunctional linker, Alkyne-PEG4-Maleimide, has gained prominence as it enables a two-step, site-specific conjugation strategy.[2][3] The maleimide (B117702) group reacts selectively with free sulfhydryl groups on cysteine residues, while the terminal alkyne allows for subsequent modification via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2][4] This modular approach is particularly valuable in the construction of complex biomolecules like antibody-drug conjugates (ADCs).[2]

Following the conjugation reaction, a heterogeneous mixture containing the desired protein-alkyne-PEG4-maleimide conjugate, unreacted protein, excess linker, and potentially aggregated species is typically present.[] Therefore, a robust purification strategy is critical to isolate a homogenous product with the desired purity and activity. This document provides detailed application notes and protocols for the purification of protein-alkyne-PEG4-maleimide conjugates, focusing on common chromatographic techniques.

Core Principles of Purification

The purification of protein-alkyne-PEG4-maleimide conjugates leverages the physicochemical changes imparted by the PEG linker. The addition of the this compound moiety increases the hydrodynamic radius and can alter the surface charge and hydrophobicity of the protein.[][6] These differences are exploited by various chromatographic methods to achieve separation.

Chromatographic Techniques:

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic volume.[] PEGylation increases the size of the protein, allowing for the separation of the conjugate from the smaller, unreacted protein and excess linker.[6][7] SEC is a primary method for removing unreacted small molecules and buffer exchange.[8]

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on their net surface charge.[] The PEG chain can shield the protein's surface charges, altering its interaction with the IEX resin.[1][] This allows for the separation of species with different degrees of PEGylation and even positional isomers.[1][]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity.[9] The conjugation of a linker and payload can increase the hydrophobicity of a protein, enabling separation of species with different drug-to-antibody ratios (DARs) in ADCs.[9][10]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity under denaturing conditions.[11] It offers high resolution and is often used for analytical characterization and small-scale purification.[11][12]

Experimental Workflows

The overall process for generating and purifying a protein-alkyne-PEG4-maleimide conjugate can be visualized as a sequential workflow.

G cluster_0 Upstream Processing cluster_1 Purification cluster_2 Characterization Protein Thiol-Containing Protein Reduction Disulfide Bond Reduction (optional) Protein->Reduction TCEP Conjugation Maleimide-Thiol Conjugation Reduction->Conjugation Linker This compound Linker->Conjugation SEC Size Exclusion Chromatography (SEC) Conjugation->SEC Crude Conjugate IEX Ion Exchange Chromatography (IEX) SEC->IEX Partially Purified Conjugate HIC Hydrophobic Interaction Chromatography (HIC) IEX->HIC Analysis Purity, Yield, and Identity Analysis HIC->Analysis Purified Conjugate

Caption: General workflow for the synthesis and purification of a protein-alkyne-PEG4-maleimide conjugate.

A more detailed look at the purification strategy reveals a multi-step chromatographic process designed to remove specific impurities at each stage.

G Input Crude Conjugation Mixture (Conjugate, Unreacted Protein, Excess Linker, Aggregates) SEC Step 1: Size Exclusion Chromatography (SEC) Input->SEC IEX Step 2: Ion Exchange Chromatography (IEX) SEC->IEX Removal of excess linker and buffer exchange HIC Step 3: Hydrophobic Interaction Chromatography (HIC) IEX->HIC Separation of species with different degrees of PEGylation Output Purified Protein-Alkyne-PEG4-Maleimide Conjugate HIC->Output Separation based on hydrophobicity (e.g., DAR)

Caption: Multi-step chromatographic purification strategy.

Quantitative Data Summary

The efficiency of each purification step is critical for the overall yield and purity of the final product. The following tables provide example data for the purification of a model antibody-drug conjugate (ADC) prepared using an this compound linker. Note that specific results will vary depending on the protein, linker-payload, and precise experimental conditions.

Table 1: Purification Performance of a Model ADC

Purification StepPurity by SEC-HPLC (%)Yield (%)Key Impurities Removed
Crude Conjugate 75100-
Post-SEC >9590Excess this compound linker, small molecule reagents
Post-IEX >9885Unconjugated antibody, species with low DAR
Post-HIC >9980Species with undesired DAR, aggregates

Table 2: Characterization of Purified ADC

ParameterMethodResult
Average Drug-to-Antibody Ratio (DAR) HIC-HPLC, Mass Spectrometry3.8
Monomer Purity SEC-HPLC>99%
Aggregate Content SEC-HPLC<1%
Endotoxin Level LAL Assay<0.1 EU/mg

Experimental Protocols

Protocol 1: Maleimide-Thiol Conjugation of a Protein

This protocol outlines the steps for conjugating this compound to a protein containing accessible cysteine residues.

Materials:

  • Thiol-containing protein (e.g., antibody)

  • This compound

  • Degassed reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.0-7.5)[2]

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP)) (optional)[2]

  • Quenching reagent (e.g., N-acetylcysteine) (optional)[8]

  • Organic co-solvent (e.g., anhydrous DMSO or DMF)[2]

  • Purification system (e.g., SEC column)[2]

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[2]

  • Disulfide Bond Reduction (if necessary): If the protein's cysteine residues are involved in disulfide bonds, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.[13] It is crucial to perform this and subsequent steps in an oxygen-free environment to prevent re-oxidation of thiols.[2]

  • Linker Preparation: Dissolve this compound in a minimal amount of an organic co-solvent like DMSO or DMF to create a stock solution (e.g., 10 mM).[8]

  • Conjugation Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the protein solution.[2] The final concentration of the organic co-solvent should typically be kept below 10% to avoid protein denaturation.[2]

  • Incubation: Gently mix the reaction and incubate at room temperature for 2 hours or overnight at 4°C, protected from light.[13]

  • Quenching (Optional): To stop the reaction and cap any unreacted maleimide groups, add a quenching reagent like N-acetylcysteine to the reaction mixture and incubate for an additional 15-30 minutes.[8]

Protocol 2: Purification by Size Exclusion Chromatography (SEC)

This protocol is designed to remove excess, unreacted this compound and for buffer exchange.

Materials:

  • Crude conjugation mixture

  • SEC column (e.g., PD-10 desalting column, or a preparative SEC column)

  • Equilibration and elution buffer (e.g., PBS, pH 7.4)

  • HPLC system with a UV detector

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 3-5 column volumes of the desired buffer at a flow rate appropriate for the column.

  • Sample Loading: Load the crude conjugation mixture onto the equilibrated column. The sample volume should not exceed the recommended loading volume for the column.

  • Elution: Elute the sample with the equilibration buffer. The protein conjugate will elute in the void volume or early fractions, while the smaller, unreacted linker will be retarded and elute later.

  • Fraction Collection and Analysis: Collect fractions and monitor the elution profile using a UV detector at 280 nm.[12] Pool the fractions containing the purified conjugate.

  • Purity Assessment: Analyze the pooled fractions by analytical SEC-HPLC to determine the removal of the free linker and the percentage of monomer, dimer, and other aggregates.[12]

Protocol 3: Purification by Ion Exchange Chromatography (IEX)

This protocol is suitable for separating the protein conjugate from the unconjugated protein and for fractionating species with different degrees of PEGylation.

Materials:

  • Partially purified conjugate from SEC

  • IEX column (cation or anion exchange, depending on the protein's pI and buffer pH)

  • Binding buffer (low salt concentration)

  • Elution buffer (high salt concentration, e.g., 1 M NaCl)

  • HPLC system with a UV detector

Procedure:

  • Column Equilibration: Equilibrate the IEX column with binding buffer until the conductivity and pH are stable.

  • Sample Loading: Load the SEC-purified sample onto the column.

  • Wash: Wash the column with binding buffer to remove any unbound molecules.

  • Elution: Apply a linear gradient of elution buffer (e.g., 0-100% over 20-30 column volumes) to elute the bound species. The PEGylated protein is expected to elute at a lower salt concentration than the unmodified protein due to charge shielding by the PEG chain.[1]

  • Fraction Collection and Analysis: Collect fractions across the gradient and analyze by SDS-PAGE and/or analytical SEC-HPLC to identify the fractions containing the desired conjugate at the desired purity.

Protocol 4: Purification by Hydrophobic Interaction Chromatography (HIC)

This protocol is particularly useful for separating ADC species with different drug-to-antibody ratios (DARs).

Materials:

  • IEX-purified conjugate

  • HIC column (e.g., Butyl or Phenyl Sepharose)

  • Binding buffer (high salt concentration, e.g., 1-2 M ammonium (B1175870) sulfate)

  • Elution buffer (low salt concentration, e.g., no salt)

  • HPLC system with a UV detector

Procedure:

  • Column Equilibration: Equilibrate the HIC column with binding buffer.

  • Sample Loading: Adjust the salt concentration of the sample to match the binding buffer and load it onto the column.

  • Wash: Wash the column with binding buffer.

  • Elution: Apply a reverse linear gradient of salt concentration (e.g., from high salt to low salt) to elute the bound species. Species with higher hydrophobicity (e.g., higher DAR) will elute at lower salt concentrations.[9]

  • Fraction Collection and Analysis: Collect fractions and analyze them by HIC-HPLC, RP-HPLC, and/or mass spectrometry to determine the DAR and purity of each fraction.

Characterization of the Purified Conjugate

After purification, it is essential to thoroughly characterize the conjugate to ensure its quality.

  • Purity and Aggregation: Assessed by SEC-HPLC.[8] A purity of >99% is often desired.[14]

  • Degree of Labeling (e.g., DAR): Determined by HIC-HPLC, RP-HPLC, UV-Vis spectroscopy, or mass spectrometry.[8]

  • Identity and Site of Conjugation: Confirmed by mass spectrometry (intact mass analysis and peptide mapping).[4]

  • Biological Activity: Assessed using relevant in vitro or in vivo assays.

Troubleshooting

Table 3: Common Issues in Purification and Potential Solutions

ProblemPotential Cause(s)Suggested Solution(s)Reference(s)
Low Conjugation Efficiency - Incomplete reduction of disulfide bonds- Hydrolysis of maleimide group- Inaccessible cysteine residues- Increase TCEP concentration or incubation time- Ensure reaction pH is between 6.5-7.5- Consider protein engineering to introduce a more accessible cysteine[13]
Protein Aggregation - High protein concentration- Presence of organic solvent- Unfolding during conjugation- Optimize protein concentration- Minimize the percentage of organic co-solvent- Add excipients like arginine to the buffer[15]
Poor Separation in IEX - Charge shielding by the PEG linker- Inappropriate buffer pH- Optimize the pH of the mobile phase to maximize charge differences- Use a shallower salt gradient for elution[1]
Low Recovery from HIC - Strong hydrophobic interactions with the resin- Protein precipitation at high salt concentrations- Use a less hydrophobic resin (e.g., Butyl instead of Phenyl)- Optimize the salt type and concentration in the binding buffer[9]
Reversibility of Thioether Bond - Retro-Michael reaction in the presence of thiols- Perform a post-conjugation step at a slightly alkaline pH (8.5-9.0) to hydrolyze the succinimide (B58015) ring and stabilize the linkage.[13]

Conclusion

The purification of protein-alkyne-PEG4-maleimide conjugates is a critical step in the development of novel biotherapeutics and research tools. A multi-modal chromatographic approach, typically involving a combination of SEC, IEX, and/or HIC, is often necessary to achieve the high purity and homogeneity required for downstream applications. The detailed protocols and troubleshooting guide provided in these application notes serve as a comprehensive resource for researchers, scientists, and drug development professionals to establish robust and efficient purification strategies for these important biomolecules. By carefully optimizing each step of the purification process, it is possible to obtain highly pure and well-characterized protein-alkyne-PEG4-maleimide conjugates suitable for their intended use.

References

Application Notes and Protocols for Alkyne-PEG4-Maleimide in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkyne-PEG4-maleimide is a heterobifunctional crosslinker that has become an indispensable tool in the field of drug delivery, particularly for the development of targeted therapies such as antibody-drug conjugates (ADCs).[1][2][3] Its unique molecular architecture, featuring a maleimide (B117702) group, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal alkyne, enables a precise and controlled two-step conjugation strategy.[2][4] This allows for the covalent attachment of targeting moieties, like antibodies, to therapeutic payloads with high efficiency and specificity.[5][]

The maleimide group selectively reacts with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins, to form a stable thioether bond.[5][] The PEG4 spacer enhances the solubility and biocompatibility of the resulting conjugate, reduces aggregation, and can improve pharmacokinetic properties by minimizing steric hindrance.[4][7][8] The terminal alkyne serves as a versatile handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the efficient attachment of an azide-functionalized drug or imaging agent.[3][4][9] This sequential approach provides greater control over the final product, minimizing unwanted side reactions.[4]

Core Applications in Drug Delivery

The primary applications of this compound in drug delivery include:

  • Antibody-Drug Conjugates (ADCs): This is a major application where the linker is used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[1][3]

  • Targeted Drug Delivery Systems: The linker can be used to construct advanced drug delivery systems by conjugating drugs to various targeting ligands or polymers.[1][3]

  • PROTACs: this compound serves as a PEG-based linker in the synthesis of proteolysis-targeting chimeras (PROTACs).[10]

  • Vaccine Development: It is being explored in vaccine formulations to enhance immune responses by effectively conjugating antigens.[1][3]

  • Protein Labeling: Researchers use this linker to attach fluorescent dyes, biotin, or other reporter molecules to proteins for imaging and diagnostic purposes.[1][3]

Quantitative Data Summary

The efficiency and stoichiometry of conjugation reactions are critical for the successful development of drug delivery systems. The following tables summarize key quantitative data for reactions involving this compound and the impact of PEGylation on drug pharmacokinetics.

ParameterValueConditionsBiomolecule
Conjugation Efficiency 84 ± 4%30 min, room temperature, 10 mM HEPES pH 7.0, 2:1 maleimide:thiol ratiocyclic peptide cRGDfK
Conjugation Efficiency 58 ± 12%2 h, room temperature, PBS pH 7.4, 5:1 maleimide:protein ratio11A4 nanobody
Reaction Rate (Thiol-Maleimide) ~1000x faster than with aminespH 7.0General
Molecular Weight 382.4 DaN/AThis compound
Linker Length 14 Å (1.4 nm)N/AThis compound
ParameterUnmodified MoleculePEGylated MoleculeFold Increase
Half-life of Interferon-α ~2-3 hours~40 hours~13-20
Half-life of G-CSF ~3.5 hours~30-40 hours~8-11
Bioavailability of Phospho-Ibuprofen (PI) Nearly completely hydrolyzedSignificantly stableN/A
Cmax of PI in mice (intravenous) N/A1965 nmol/gN/A

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key experimental steps involving this compound in the context of ADC development.

Protocol 1: Antibody Reduction and Maleimide Conjugation

This protocol outlines the steps for conjugating this compound to a monoclonal antibody (mAb) by first reducing its interchain disulfide bonds to generate free thiol groups.

Materials:

  • Purified mAb (1-10 mg/mL)

  • Reaction Buffer (e.g., Phosphate buffer with EDTA, pH 7.0-7.5)[4]

  • Reducing Agent (e.g., 10 mM TCEP in reaction buffer)[4]

  • This compound

  • Anhydrous DMSO or DMF[4]

  • Quenching Reagent (e.g., N-acetylcysteine)[4]

  • Desalting Columns (e.g., Sephadex G-25)[4]

Procedure:

  • Antibody Preparation: Prepare the purified mAb at a known concentration in the reaction buffer.

  • Antibody Reduction: Add a fresh stock solution of the reducing agent to the antibody solution. Incubate the reaction at room temperature or 37°C for 30-120 minutes.[4]

  • Purification of Reduced Antibody: Immediately after reduction, remove the excess reducing agent using a pre-equilibrated desalting column. Collect the fractions containing the reduced antibody.[4]

  • Maleimide Conjugation:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).[4]

    • Add the this compound solution to the reduced antibody solution at a desired molar ratio (e.g., 5:1 to 20:1 linker to antibody). This ratio is a critical parameter for controlling the subsequent drug-to-antibody ratio (DAR).[3][4]

  • Incubation: Gently mix the reaction and incubate at 4°C overnight or at room temperature for 2-4 hours.[3]

  • Quenching: Add a quenching reagent to cap any unreacted maleimide groups. Incubate for an additional 15-30 minutes.[2]

  • Purification: Remove excess, unreacted this compound and quenching reagent using a size-exclusion chromatography (SEC) column or dialysis.[2]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate an azide-functionalized cytotoxic drug to the alkyne-modified antibody from Protocol 1.

Materials:

  • Alkyne-modified antibody (from Protocol 1)

  • Azide-functionalized cytotoxic drug

  • Copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate)[3]

  • Copper ligand (e.g., TBTA, THPTA) to stabilize the Cu(I) oxidation state[3]

  • Degassed Reaction Buffer (e.g., PBS, pH 7.4)[3]

  • Anhydrous DMSO

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-functionalized drug in a suitable solvent like DMSO.[9]

    • Prepare a fresh stock solution of sodium ascorbate (B8700270) (e.g., 100 mM in water).[9]

    • Prepare a stock solution of copper(II) sulfate (e.g., 20 mM in water).

    • Prepare a stock solution of the copper ligand (e.g., 50 mM THPTA in water).[9]

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-modified antibody and the azide-functionalized drug at a desired molar ratio (typically a 1:4 to 1:10 molar ratio of antibody to drug).[9]

    • Add the copper ligand to the reaction mixture.

    • Add the copper(II) sulfate solution.

  • Initiation and Incubation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Gently mix the reaction and incubate at room temperature for 1-4 hours.[3]

  • Purification: Purify the resulting ADC using SEC or Hydrophobic Interaction Chromatography (HIC) to remove excess reagents and the catalyst.[4]

Visualizations

Chemical Structure and Reaction Mechanism

G cluster_0 Step 1: Thiol-Maleimide Conjugation cluster_1 Step 2: Click Chemistry (CuAAC) Antibody Antibody with reduced Cysteine (-SH) Antibody_Linker Antibody-Linker Conjugate Antibody->Antibody_Linker Michael Addition (pH 6.5-7.5) Linker This compound Linker->Antibody_Linker ADC Antibody-Drug Conjugate (ADC) Antibody_Linker->ADC Copper(I)-catalyzed cycloaddition Drug Azide-functionalized Drug (-N3) Drug->ADC

Caption: Two-step conjugation using this compound.

Experimental Workflow for ADC Synthesis

G Start Start: Purified Antibody Reduction Antibody Reduction (TCEP) Start->Reduction Purification1 Purification 1 (Desalting Column) Reduction->Purification1 Conjugation1 Maleimide Conjugation (this compound) Purification1->Conjugation1 Purification2 Purification 2 (SEC) Conjugation1->Purification2 Conjugation2 Click Chemistry (CuAAC) (Azide-Drug, Cu(I)) Purification2->Conjugation2 Purification3 Purification 3 (SEC/HIC) Conjugation2->Purification3 End Final ADC Purification3->End

Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.

Signaling Pathway Example: Inhibition of PI3K/Akt Pathway

This diagram illustrates a simplified signaling pathway that could be targeted by a drug delivered via an ADC.

G Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activation Proliferation Cell Proliferation, Survival Downstream->Proliferation ADC ADC with PI3K Inhibitor ADC->PI3K Inhibition

Caption: Simplified PI3K/Akt signaling pathway targeted by an ADC.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Maleimide-Thiol Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions to common issues encountered during maleimide-thiol conjugation, helping researchers, scientists, and drug development professionals optimize their experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Conjugation Yield

Q: My conjugation yield is very low or non-existent. What are the likely causes?

A: Low or no yield in maleimide-thiol conjugations is a common issue that can often be traced back to a few key factors. The primary culprits are the inactivation of the maleimide (B117702) group, the unavailability of free thiol groups, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Verify Maleimide Activity: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5, which renders it inactive.[1][2][3]

    • Solution: Always prepare fresh stock solutions of your maleimide reagent in an anhydrous solvent like DMSO or DMF immediately before use.[1][4] Avoid storing maleimide reagents in aqueous solutions.[5]

  • Ensure Availability of Free Thiols: The conjugation reaction requires a free sulfhydryl (-SH) group. Disulfide bonds (S-S) are unreactive with maleimides.[3][6]

    • Solution: If your protein or peptide has disulfide bonds, they must be reduced. Use a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), which does not need to be removed before adding the maleimide reagent.[4][7] If you use DTT (dithiothreitol), it must be completely removed before conjugation, as it will compete with your target molecule.[8]

  • Prevent Thiol Re-oxidation: Free thiols can re-oxidize to form disulfide bonds, especially in the presence of oxygen.

    • Solution: Degas all buffers by vacuum or by bubbling an inert gas like nitrogen or argon through them.[4][9] Performing the reaction under an inert atmosphere can also help prevent re-oxidation.[1] Adding a chelating agent like EDTA can help prevent metal-catalyzed oxidation.[4]

  • Check Buffer Composition: The wrong buffer can inhibit the reaction.

    • Solution: Use a thiol-free buffer such as PBS, HEPES, or Tris within the optimal pH range.[4][9] Avoid buffers containing competing nucleophiles like thiols or primary amines.[4]

  • Optimize Molar Ratio: An insufficient molar excess of the maleimide reagent can lead to an incomplete reaction.

    • Solution: A 10:1 to 20:1 molar ratio of maleimide to thiol is a good starting point for optimization.[4][8]

Issue 2: Reaction pH and Side Reactions

Q: What is the optimal pH for maleimide-thiol conjugation and what happens if the pH is too high or too low?

A: The optimal pH for maleimide-thiol conjugation is between 6.5 and 7.5.[1][4][10] This pH range provides a balance between reaction efficiency and selectivity.

  • Below pH 6.5: The reaction rate is significantly slower because the thiol group is less nucleophilic.[2]

  • Above pH 7.5: The rate of maleimide hydrolysis increases, inactivating the maleimide.[2][11] Additionally, the maleimide can start to react with primary amines, such as the side chain of lysine, leading to a loss of selectivity.[2][5] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[1][3][5]

Data Summary Tables

Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation

ParameterRecommended Range/ValueNotes
pH 6.5 - 7.5Optimal for thiol selectivity and reaction rate.[1][4]
Temperature 4°C to Room Temperature (20-25°C)Room temperature for 1-2 hours is common. 4°C overnight can be used for sensitive proteins.[3][4]
Reaction Time 30 minutes to OvernightDependent on reactants and temperature.[4]
Maleimide:Thiol Molar Ratio 5:1 to 20:1A 10:1 to 20:1 ratio is a good starting point for optimization.[4][8]
Protein Concentration 1-10 mg/mLA common concentration range for efficient conjugation.[4][9]
Buffer PBS, HEPES, Tris (Thiol-free)Avoid buffers containing competing nucleophiles.[4]

Table 2: Impact of pH on Maleimide-Thiol Conjugation

pH RangeEffect on ReactionConsequenceRecommendation
< 6.5 Very slow reaction rate.Incomplete conjugation.Increase pH to the optimal range.[10]
6.5 - 7.5 Optimal Reaction. High yield and selectivity for thiols.This is the recommended range for conjugation.
> 7.5 Increased rate of maleimide hydrolysis and reaction with amines.Loss of selectivity and inactive maleimide.Avoid this pH range for the conjugation step.[2][10]

Experimental Protocols

Protocol 1: General Maleimide Conjugation to a Thiol-Containing Protein

This protocol provides a general guideline. Optimization may be required for specific applications.

1. Preparation of Buffers and Reagents:

  • Conjugation Buffer: Prepare a thiol-free buffer such as Phosphate Buffered Saline (PBS) or HEPES at a pH of 7.0-7.5.[4][9]
  • Degassing: Degas the buffer by applying a vacuum for 15-20 minutes or by bubbling with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.[4][9]
  • Maleimide Stock Solution: Immediately before use, prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.[8][12]

2. Reduction of Protein Disulfide Bonds (if necessary):

  • Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[4][9]
  • Add a 10-100 fold molar excess of TCEP from a freshly prepared stock solution.[4][8]
  • Incubate the mixture for 30-60 minutes at room temperature.[3][4]

3. Conjugation Reaction:

  • Add the desired molar excess (e.g., 10-20 fold) of the maleimide stock solution to the reduced protein solution.[3][4]
  • Gently mix the reaction. If using a light-sensitive maleimide, protect the vial from light.
  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[3][4]

4. Quenching and Purification:

  • To stop the reaction, a small molecule thiol such as L-cysteine or β-mercaptoethanol can be added to quench any unreacted maleimide.[4]
  • Remove excess, unreacted reagents by size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.[4][12]

5. Characterization and Storage:

  • Characterize the resulting conjugate using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry, UV-Vis spectroscopy) to determine the degree of labeling.[4]
  • Store the purified conjugate at -20°C or -80°C. For long-term storage, consider adding a cryoprotectant like glycerol.[4]

Visualizations

Maleimide_Thiol_Conjugation_Troubleshooting cluster_start cluster_checks cluster_solutions cluster_outcome start Low Conjugation Yield ph_check Is reaction pH between 6.5-7.5? start->ph_check thiol_check Are thiols free and reduced? ph_check->thiol_check Yes adjust_ph Adjust pH to 6.5-7.5 using appropriate buffer (PBS, HEPES). ph_check->adjust_ph No maleimide_check Is maleimide reagent active? thiol_check->maleimide_check Yes reduce_protein Reduce disulfide bonds (e.g., with TCEP). Use degassed buffers. thiol_check->reduce_protein No fresh_maleimide Prepare fresh maleimide stock solution in anhydrous DMSO/DMF. maleimide_check->fresh_maleimide No success Successful Conjugation maleimide_check->success Yes adjust_ph->success reduce_protein->success fresh_maleimide->success

Caption: A troubleshooting decision tree for low yield in maleimide-thiol conjugation.

Maleimide_Reaction_Pathways Reactants Maleimide + Thiol (-SH) DesiredProduct Stable Thioether Conjugate Reactants->DesiredProduct pH 6.5 - 7.5 (Optimal) Hydrolysis Maleimide Hydrolysis (Inactive Maleamic Acid) Reactants->Hydrolysis pH > 7.5 Disulfide Thiol Oxidation (Disulfide Bond, -S-S-) Reactants->Disulfide Presence of O2 AmineReaction Reaction with Amines (e.g., Lysine) Reactants->AmineReaction pH > 7.5

Caption: Reaction pathways in maleimide-thiol conjugation, highlighting the desired reaction and common side reactions.

Conjugation_Workflow prep 1. Reagent & Buffer Preparation (Degassed) reduction 2. Disulfide Reduction (if needed, with TCEP) prep->reduction conjugation 3. Conjugation Reaction (Maleimide + Thiol) reduction->conjugation quench 4. Quench Reaction (e.g., with L-cysteine) conjugation->quench purify 5. Purification (e.g., SEC, Dialysis) quench->purify analyze 6. Analysis (SDS-PAGE, MS) purify->analyze

Caption: A typical experimental workflow for maleimide-thiol conjugation.

References

Technical Support Center: Optimizing Alkyne-PEG4-Maleimide Reactions with Thiols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction between Alkyne-PEG4-Maleimide and thiol-containing molecules. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the success of your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the reaction between this compound and a thiol-containing molecule?

A1: The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5.[1][2][3][4][5][6] This range provides an ideal balance between the reaction rate and the selectivity of the maleimide (B117702) group for thiols.[2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[2][3][4]

Q2: What are the consequences of performing the reaction outside the optimal pH range?

A2: Deviating from the optimal pH of 6.5-7.5 can lead to suboptimal results:

  • Below pH 6.5: The reaction rate significantly decreases. This is because the thiol group (with a pKa typically around 8.5) is predominantly in its protonated form (-SH), which is less nucleophilic and therefore less reactive with the maleimide.[3][4][6]

  • Above pH 7.5: Two main side reactions become more prominent. Firstly, the maleimide ring becomes increasingly susceptible to hydrolysis, opening to form an unreactive maleamic acid derivative.[2][5][6] Secondly, the maleimide group loses its selectivity and can react with primary amines, such as the side chain of lysine (B10760008) residues.[2][5][6]

Q3: My maleimide reagent seems to have lost activity. What could be the cause?

A3: Maleimide reagents are sensitive to moisture and can hydrolyze, especially in aqueous solutions at neutral to high pH.[2][6] It is crucial to always prepare aqueous solutions of this compound immediately before use.[2] For storage, the reagent should be dissolved in a dry, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) and kept at -20°C.[6]

Q4: What are common side reactions to be aware of during the conjugation?

A4: Besides maleimide hydrolysis and reaction with amines at high pH, other potential side reactions include:

  • Oxidation of Thiols: Thiol groups can oxidize to form disulfide bonds, which are unreactive towards maleimides. It is often necessary to reduce disulfide bonds prior to conjugation.[7]

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed can be reversible, especially in the presence of other thiols. This can lead to the transfer of the conjugated molecule to other thiol-containing species.[5]

  • Thiazine (B8601807) Rearrangement: When conjugating to a peptide with an N-terminal cysteine, an intramolecular rearrangement can occur at physiological or higher pH, forming a stable six-membered thiazine ring.[3][8] To minimize this, performing the reaction at a more acidic pH (e.g., ~6.5) is recommended.[3]

Q5: Which buffers are suitable for this reaction?

A5: Phosphate-Buffered Saline (PBS), HEPES, and Tris buffers are commonly used for maleimide-thiol conjugations, as long as they are prepared within the optimal pH range of 6.5-7.5.[3] It is critical to use buffers that do not contain any thiol-containing additives like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355), as these will compete with your target molecule.[3]

Troubleshooting Guides

Issue: Low or No Conjugation Efficiency

Potential Cause Recommended Solution
Incorrect Buffer pH Verify that the reaction buffer pH is strictly within the 6.5-7.5 range. Adjust if necessary.[2][3]
Hydrolyzed Maleimide Reagent Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before the experiment. Avoid storing the reagent in aqueous solutions.[2][6]
Oxidized Thiols in Target Molecule Reduce disulfide bonds in your protein or peptide using a non-thiol reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) prior to conjugation.[9][10] Degas buffers to minimize oxidation.[11]
Insufficient Molar Excess of Maleimide Increase the molar ratio of this compound to the thiol-containing molecule. A 10- to 20-fold molar excess is a common starting point.[10]
Presence of Competing Thiols Ensure that no extraneous thiol-containing compounds (e.g., DTT, 2-mercaptoethanol) are present in the reaction buffer.[3]

Issue: Poor Specificity (Reaction with Amines)

Potential Cause Recommended Solution
High Reaction pH Lower the reaction pH to the 6.5-7.5 range to ensure high chemoselectivity for thiol groups over amines.[2][5]

Quantitative Data: pH Effect on Maleimide-Thiol Conjugation

The following table summarizes the impact of pH on the key parameters of the maleimide-thiol reaction.

pH Value Relative Reaction Rate Selectivity for Thiols Key Considerations & Side Reactions
< 6.5 SlowHighThe thiol group is mostly protonated, reducing its nucleophilicity and slowing the reaction rate.[4][6]
6.5 - 7.5 OptimalVery HighThis is the ideal range for efficient and selective conjugation. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[2][4]
> 7.5 FastDecreasedThe rate of maleimide hydrolysis increases significantly.[2][5] There is also a competing reaction with primary amines (e.g., lysine).[2][5] For N-terminal cysteines, thiazine rearrangement is more pronounced.[8]

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Cysteine-Containing Peptide

This protocol provides a general guideline for the site-specific labeling of a peptide with a free cysteine residue.

Materials:

  • Cysteine-containing peptide

  • This compound

  • Degassed reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • (Optional) TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride for disulfide reduction

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[9][11]

  • (Optional) Reduction of Disulfides: If the peptide contains disulfide bonds, add TCEP to a final concentration of 10-100 times molar excess over the peptide. Incubate for 20-60 minutes at room temperature.[10][11]

  • This compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.[9]

  • Conjugation Reaction: Add the this compound stock solution to the peptide solution to achieve the desired final molar excess (e.g., 10- to 20-fold).[9][10] The final concentration of the organic solvent should be kept low (typically <10%) to avoid peptide precipitation.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.[1] The optimal time and temperature may need to be determined empirically.

  • (Optional) Quenching: To stop the reaction, a small molecule thiol such as L-cysteine or 2-mercaptoethanol can be added to react with any excess this compound.

  • Purification: Purify the alkyne-labeled peptide from excess reagent and byproducts using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography.[9]

Visualizations

Reaction_Pathway Maleimide-Thiol Reaction Pathway Thiol Thiol-containing Molecule (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate pH 6.5-7.5 (Deprotonation) Maleimide This compound Conjugate Stable Thioether Conjugate Maleimide->Conjugate Thiolate->Conjugate Michael Addition

Caption: Reaction pathway for maleimide-thiol conjugation.

Experimental_Workflow Experimental Workflow for this compound Conjugation cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation cluster_purification 3. Purification & Analysis Prep_Peptide Dissolve Thiol-Molecule in Degassed Buffer (pH 6.5-7.5) Reduce Reduce Disulfides (Optional, with TCEP) Prep_Peptide->Reduce Prep_Maleimide Prepare Fresh Maleimide Stock in Anhydrous DMSO/DMF Conjugate Mix & Incubate (1-4h RT or O/N 4°C) Prep_Maleimide->Conjugate Reduce->Conjugate Quench Quench Reaction (Optional) Conjugate->Quench Purify Purify Conjugate (e.g., HPLC, SEC) Quench->Purify Analyze Analyze Product Purify->Analyze

Caption: General experimental workflow for conjugation.

Troubleshooting_Logic Troubleshooting Logic for Low Conjugation Yield Start Low Conjugation Yield Check_pH Is buffer pH within 6.5-7.5? Start->Check_pH Check_Maleimide Is maleimide reagent fresh? Check_pH->Check_Maleimide Yes Solution_pH Adjust buffer pH Check_pH->Solution_pH No Check_Thiols Are thiols reduced (if necessary)? Check_Maleimide->Check_Thiols Yes Solution_Maleimide Use fresh maleimide stock dissolved in anhydrous solvent Check_Maleimide->Solution_Maleimide No Check_Molar_Ratio Is molar ratio of maleimide sufficient? Check_Thiols->Check_Molar_Ratio Yes Solution_Thiols Treat with TCEP to reduce disulfide bonds Check_Thiols->Solution_Thiols No Solution_Molar_Ratio Increase molar excess of This compound Check_Molar_Ratio->Solution_Molar_Ratio No Success Improved Yield Check_Molar_Ratio->Success Yes Solution_pH->Check_pH Solution_Maleimide->Check_Maleimide Solution_Thiols->Check_Thiols Solution_Molar_Ratio->Check_Molar_Ratio

References

Technical Support Center: Maleimide Conjugate Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for maleimide (B117702) conjugate stability. This resource is designed for researchers, scientists, and drug development professionals utilizing maleimide chemistry for bioconjugation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the instability of maleimide conjugates, primarily focusing on the retro-Michael reaction.

Frequently Asked Questions (FAQs)

Q1: What is the retro-Michael reaction in the context of maleimide conjugates?

A1: The retro-Michael reaction is the reversal of the Michael addition reaction that forms the thioether bond between a maleimide and a thiol (e.g., from a cysteine residue on a protein).[1][2][3] This reversal leads to the cleavage of the conjugate, releasing the original maleimide-containing molecule and the thiol-containing biomolecule.[1][2] In a biological environment, the released maleimide payload can then react with other abundant thiols, such as glutathione (B108866) and albumin, leading to "payload migration," potential off-target toxicity, and reduced therapeutic efficacy.[2][4][5]

Q2: What are the primary mechanisms driving the instability of maleimide-thiol conjugates?

A2: The instability of the thiosuccinimide linkage in a physiological environment is primarily driven by two competing pathways:

  • Retro-Michael Reaction (Deconjugation): This reversible process breaks the thiosuccinimide bond, leading to the dissociation of the conjugated payload.[4] The released maleimide can then react with other thiols present in the biological system.[4][6]

  • Hydrolysis: The succinimide (B58015) ring of the conjugate can undergo irreversible hydrolysis, opening the ring to form a stable succinamic acid thioether.[4][7] This hydrolyzed product is resistant to the retro-Michael reaction, thus stabilizing the conjugate.[3][4]

The balance between these two reactions is crucial for the overall stability of the conjugate.[2][5]

Q3: What factors influence the rate of the retro-Michael reaction?

A3: Several factors influence the stability of the maleimide-thiol adduct:

  • pH: The retro-Michael reaction is base-catalyzed, with the rate of deconjugation increasing at higher pH.[3] The optimal pH for the initial conjugation reaction is between 6.5 and 7.5.[1][7]

  • Temperature: Elevated temperatures can accelerate the retro-Michael reaction.[3] Storing conjugates at lower temperatures (4°C or -80°C) can slow down degradation.[1][8]

  • Thiol pKa: Thiols with a higher pKa tend to form more stable conjugates with a decreased rate of thiol exchange.[1][9]

  • Maleimide N-substituent: The chemical structure of the group attached to the nitrogen of the maleimide ring significantly impacts stability.[2] Electron-withdrawing groups on the N-substituent can accelerate the rate of the stabilizing hydrolysis reaction.[1][2]

  • Local Microenvironment: The chemical environment around the linkage on the protein can influence stability. For example, positively charged residues near the conjugation site can promote rapid hydrolysis of the thiosuccinimide ring, thereby stabilizing the conjugate.[2]

Q4: How can I assess the stability of my maleimide conjugate?

A4: The stability of a maleimide conjugate can be assessed by incubating it under physiologically relevant conditions (e.g., in human plasma or in the presence of glutathione) and monitoring its integrity over time.[1][4] Common analytical techniques include:

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful method to separate and identify the intact conjugate, the deconjugated maleimide, and any thiol exchange products.[2]

  • Size-Exclusion Chromatography (SEC): Can be used to detect the presence of unconjugated components.[4]

  • Affinity Capture LC-MS: Particularly useful for analyzing antibody-drug conjugates (ADCs) in biological matrices.[10][11]

Q5: Are there alternatives to maleimide chemistry for thiol conjugation that avoid the retro-Michael reaction?

A5: Yes, several alternative chemistries have been developed to form more stable linkages with cysteine residues:[12][13]

  • Next-Generation Thiol-Reactive Reagents: These include vinyl sulfones, 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os), methylsulfonyl phenyloxadiazoles, and chlorooximes, which form more robust bonds with thiols.[12][13]

  • Bioorthogonal and Enzymatic Methods: Techniques like Click Chemistry, Sortase-Mediated Ligation, and Aldehyde Tagging offer high specificity and form very stable bonds.[12][13]

Troubleshooting Guides

Issue 1: Low Yield of Conjugate

  • Symptom: Inefficient conjugation reaction resulting in a low yield of the desired product.[1]

  • Possible Causes & Solutions:

    • Inactive Maleimide Reagent: Maleimides can hydrolyze in aqueous solutions.[14] Always prepare fresh stock solutions of maleimide reagents in an anhydrous organic solvent like DMSO or DMF immediately before use.[4][7]

    • Incorrect Reaction pH: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[1][6] At lower pH, the reaction is slow, while at higher pH (>7.5), the maleimide is more susceptible to hydrolysis and can react with amines.[1][7] Use a non-nucleophilic buffer such as phosphate (B84403) or HEPES.[1][7]

    • Inaccessible Thiol Groups: Thiol groups on the protein may be sterically hindered or exist as disulfide bonds.[1] Perform a pre-reduction step using a non-thiol reducing agent like TCEP to break disulfide bonds.[1][15]

    • Insufficient Molar Ratio of Maleimide: An insufficient amount of the maleimide reagent can lead to an incomplete reaction.[1] Increase the molar excess of the maleimide linker; a 10-20 fold molar excess relative to the thiol is a good starting point.[1][7]

    • Presence of Competing Thiols: Extraneous thiol-containing compounds (e.g., DTT) will compete with the target molecule.[1] Ensure all competing thiols are removed before adding the maleimide reagent, for instance, by using a desalting column.[1]

Issue 2: Conjugate Instability and Payload Loss

  • Symptom: The purified maleimide conjugate degrades over time, leading to the loss of the conjugated molecule (e.g., drug, dye).[1] This is often observed as the appearance of new peaks in HPLC analysis during stability studies.[1]

  • Underlying Cause: The thioether bond formed between the maleimide and the thiol is reversible due to the retro-Michael reaction.[1]

  • Troubleshooting Steps:

    • Confirm Deconjugation: Use analytical techniques like HPLC-MS or SEC to confirm the presence of deconjugated species and thiol exchange products.[2][4]

    • Promote Stabilizing Hydrolysis: After the initial conjugation and purification, intentionally hydrolyze the thiosuccinimide ring to form a more stable succinamic acid thioether.[3][4] This can be achieved by incubating the conjugate in a slightly basic buffer (e.g., phosphate buffer, pH 8.5-9.0) for a controlled period.[1][8]

    • Optimize Storage Conditions: Store the conjugate at a lower temperature (4°C or -80°C) and in a buffer with a pH between 6.5 and 7.0 to minimize both the retro-Michael reaction and unintentional hydrolysis.[7][8] For frozen storage, consider using cryoprotectants.[7][16]

    • Consider Alternative Chemistries: For future experiments, explore more stable conjugation strategies such as those using next-generation maleimides or alternative thiol-reactive reagents.[7][12]

Issue 3: High Heterogeneity of the Conjugate

  • Symptom: The conjugate shows increasing heterogeneity upon storage, observed as multiple peaks in analytical chromatography.

  • Possible Cause: This is likely a combination of the retro-Michael reaction leading to deconjugation and hydrolysis of the succinimide ring creating two stable isomeric products.[7]

  • Troubleshooting Steps:

    • Characterize Heterogeneity: Employ high-resolution methods like reverse-phase HPLC or mass spectrometry to identify the different species.[4]

    • Control Hydrolysis: If a homogeneous product is desired, minimize hydrolysis by maintaining a storage pH between 6.5 and 7.0.[7] If stability is the primary concern and some heterogeneity is acceptable, a controlled hydrolysis step can be implemented.[7][8]

    • Refine Purification: Optimize the purification protocol to isolate the desired conjugate species.

Data Presentation

Table 1: Factors Influencing the Stability of Maleimide-Thiol Adducts

FactorEffect on Retro-Michael ReactionEffect on HydrolysisRecommendationsReferences
pH Increases at higher pHIncreases at higher pHConjugation at pH 6.5-7.5; controlled hydrolysis at pH 8.5-9.0[3][7]
Temperature Increases with temperatureIncreases with temperaturePerform conjugation at room temp or 4°C; stability assays at 37°C[3][8]
Thiol pKa Lower pKa thiols can lead to less stable adducts-Higher pKa thiols tend to form more stable conjugates[1][3][9]
Maleimide Structure Can be influenced by N-substituentsElectron-withdrawing N-substituents accelerate hydrolysisUse of self-hydrolyzing or next-generation maleimides[1][3]

Table 2: Comparison of Maleimide Conjugate Stability with Different N-Substituents

Maleimide TypeCondition% Intact Conjugate RemainingHalf-life (t½)References
Conventional (N-Alkyl) β-mercaptoethanol~30-40%27 h[17]
Self-Hydrolyzing (DPR-based) In vivo studyImproved antitumor activity and reduced neutropenia reported, implying higher stability.2.0-2.6 h (for hydrolysis)[17]
N-Aryl (N-Phenyl) Mouse Serum~90-100%1.5 h (for hydrolysis)[17]
N-Aryl (N-Fluorophenyl) Mouse Serum~90-100%0.7 h (for hydrolysis)[17]

Table 3: Stability of Alternative Thiol Conjugation Chemistries

ChemistryLinkage FormedStability vs. MaleimideKey FeaturesReferences
Vinyl Sulfones ThioetherMore stableDirect replacement for maleimides.[12]
5HP2Os ThioetherSuperior stabilityChemo- and site-selective.[13][18]
Click Chemistry TriazoleVery HighBioorthogonal, highly specific.[12]
Sortase-Mediated Ligation Native Amide BondVery HighEnzymatic, site-specific, forms a natural peptide bond.[12][13]

Experimental Protocols

Protocol 1: Assessing Conjugate Stability in the Presence of Glutathione

This protocol is designed to assess the stability of a maleimide conjugate in the presence of a competing thiol, mimicking the in vivo environment.[1]

  • Materials:

    • Purified maleimide conjugate

    • Phosphate-buffered saline (PBS), pH 7.4

    • Glutathione (GSH)

    • High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

    • Incubator at 37°C

    • Quenching solution (e.g., 1% Trifluoroacetic acid (TFA))

  • Procedure:

    • Prepare a stock solution of the maleimide conjugate in a suitable solvent (e.g., DMSO).

    • Dilute the conjugate stock solution in PBS (pH 7.4) to a final concentration of approximately 50 µM.

    • Prepare a concentrated stock solution of GSH in PBS (pH 7.4).

    • Initiate the stability study by adding GSH to the conjugate solution to a final concentration of 5 mM (a 100-fold excess).[2]

    • Incubate the reaction mixture at 37°C.[2]

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.[2]

    • Quench the reaction by adding an equal volume of the quenching solution.[2]

    • Store the quenched samples at 4°C until analysis.

    • Analyze the samples by HPLC-MS to separate and quantify the intact conjugate, the deconjugated maleimide, and any thiol exchange products.[2]

    • Plot the percentage of the intact conjugate remaining over time to determine the degradation kinetics.[2]

Protocol 2: Inducing Hydrolysis for Enhanced Stability

This protocol describes how to intentionally hydrolyze the thiosuccinimide ring to create a more stable conjugate.[1]

  • Materials:

    • Purified maleimide conjugate

    • Basic buffer (e.g., phosphate buffer, pH 8.5-9.0)

    • Neutralization buffer (e.g., phosphate buffer, pH 7.0-7.5)

    • Mass spectrometer (MS) or HPLC-MS system

  • Procedure:

    • After the initial conjugation reaction and purification, dissolve the conjugate in the basic buffer (pH 8.5-9.0).

    • Incubate the solution at room temperature or 37°C. The incubation time will depend on the specific maleimide derivative and may range from a few minutes to several hours.

    • Monitor the ring-opening hydrolysis by mass spectrometry. You will observe a mass increase of 18 Da corresponding to the addition of a water molecule.[1]

    • Once the desired level of hydrolysis is achieved, neutralize the solution by adding the neutralization buffer to bring the pH to a stable range (7.0-7.5).

    • The resulting hydrolyzed conjugate is now more stable and resistant to the retro-Michael reaction.

Visualizations

retro_michael_reaction Protein_SH Protein-SH Conjugate Thiosuccinimide Conjugate Protein_SH->Conjugate Michael Addition (pH 6.5-7.5) Maleimide_Payload Maleimide-Payload Maleimide_Payload->Conjugate Payload_GSH Payload-GSH (Off-target) Maleimide_Payload->Payload_GSH Thiol Exchange Conjugate->Protein_SH Retro-Michael Reaction Conjugate->Maleimide_Payload Hydrolyzed_Conjugate Stable Hydrolyzed Conjugate Conjugate->Hydrolyzed_Conjugate Hydrolysis (Stabilization) GSH Glutathione (GSH) GSH->Payload_GSH

Caption: Competing pathways of retro-Michael reaction and hydrolysis for a maleimide conjugate.

troubleshooting_workflow Start Start: Maleimide Conjugation Issue Check_Yield Low Conjugation Yield? Start->Check_Yield Check_Stability Conjugate Instability? Check_Yield->Check_Stability No Troubleshoot_Yield Troubleshoot Yield: - Check pH (6.5-7.5) - Fresh Maleimide - TCEP Reduction - Increase Molar Ratio Check_Yield->Troubleshoot_Yield Yes Troubleshoot_Stability Troubleshoot Stability: - Confirm with LC-MS - Optimize Storage (pH, Temp) - Promote Hydrolysis (pH 8.5-9.0) Check_Stability->Troubleshoot_Stability Yes End_Success Successful Conjugate Check_Stability->End_Success No Troubleshoot_Yield->Check_Stability Acceptable Is Conjugate Stability Acceptable? Troubleshoot_Stability->Acceptable Alternative_Chem Consider Alternative Chemistry: - Next-gen Maleimides - Vinyl Sulfones, etc. Acceptable->Alternative_Chem No Acceptable->End_Success Yes End_Redesign Redesign Strategy Alternative_Chem->End_Redesign

Caption: Workflow for troubleshooting and enhancing maleimide conjugate stability.

References

Technical Support Center: Strategies to Reduce Non-Specific Binding of Maleimide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing and minimizing non-specific binding associated with maleimide (B117702) linkers in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding with maleimide linkers?

A1: Non-specific binding in maleimide conjugations primarily stems from two sources:

  • Reaction with other nucleophiles: While maleimides are highly selective for thiol groups (sulfhydryls) on cysteine residues within an optimal pH range of 6.5-7.5, this selectivity diminishes at higher pH values.[1] Above pH 7.5, maleimides can react with other nucleophilic groups, most notably the primary amines on the side chains of lysine (B10760008) residues.[1][][3] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[][4][5]

  • Hydrophobic and electrostatic interactions: The bioconjugation reagents or the biomolecules themselves can possess hydrophobic or charged regions.[1][3] These regions can lead to non-specific adsorption to surfaces of reaction vessels or to other biomolecules.[1]

Q2: How does pH critically affect the specificity and efficiency of maleimide conjugation?

A2: pH is a critical parameter in maleimide chemistry, and maintaining an optimal range of 6.5-7.5 is crucial for a successful conjugation.[1][5][6]

  • Below pH 6.5: The reaction rate significantly slows down because the concentration of the reactive thiolate anion (R-S⁻) is reduced as the thiol group (R-SH) remains predominantly protonated.[1][4][6]

  • Above pH 7.5: The maleimide group becomes increasingly susceptible to two undesirable side reactions:

    • Reaction with primary amines (e.g., lysine residues): This leads to non-specific labeling of your biomolecule and a loss of selectivity.[1][5][6]

    • Hydrolysis: The maleimide ring can be opened by reaction with water, forming an unreactive maleamic acid. This inactivates the maleimide reagent, reducing the efficiency of your conjugation.[1][5][7]

Q3: My maleimide reagent is not labeling my protein. What could be the problem?

A3: A lack of labeling can be attributed to several factors:

  • Maleimide hydrolysis: Maleimides are susceptible to hydrolysis in aqueous solutions, particularly at pH values above 7.5.[1][7] The resulting maleamic acid is unreactive towards thiols. To prevent this, always prepare aqueous solutions of maleimide reagents immediately before use and store stock solutions in a dry, anhydrous organic solvent like DMSO or DMF at -20°C.[1][5][8]

  • Oxidized or inaccessible thiols: The target cysteine residues on your protein may have formed disulfide bonds (-S-S-), which are unreactive with maleimides, or they may be sterically hindered.[1][5][9] It is often necessary to reduce the disulfide bonds to free up the thiol groups for conjugation.[9][10]

  • Incorrect buffer composition: Your buffer may contain thiol-containing compounds (e.g., DTT, 2-mercaptoethanol) or primary amines (e.g., Tris) that compete with your target molecule for the maleimide.[1][4]

Q4: What is the purpose of quenching a maleimide reaction, and what should I use?

A4: Quenching is a critical step to terminate the conjugation reaction and cap any unreacted maleimide groups.[1][4] This prevents the maleimide from reacting non-specifically with other molecules in subsequent steps or applications.[1] Small, thiol-containing molecules such as L-cysteine, β-mercaptoethanol, or DTT are commonly used as quenching agents.[1][4][7]

Q5: How can I remove unreacted maleimide and other small molecules after conjugation?

A5: Purification is essential to obtain a clean conjugate and remove excess reagents.[1][7] Common methods for removing small molecules include:

  • Size-Exclusion Chromatography (SEC): This is a widely used method that separates molecules based on size. The larger conjugate will elute before the smaller, unreacted maleimide and quenching agent.[1]

  • Dialysis/Diafiltration: These methods are effective for removing small molecules from large protein conjugates by exchanging the buffer.[1][11]

Q6: How can I improve the in-vivo stability of my maleimide conjugate?

A6: The thioether bond formed between a maleimide and a cysteine thiol can be reversible through a process known as a retro-Michael reaction, especially in thiol-rich environments like in vivo with glutathione.[3][6][7] This can lead to payload migration and off-target effects.[12][13][14] To improve stability:

  • Induce Post-Conjugation Hydrolysis: After conjugation, the thiosuccinimide ring can be intentionally hydrolyzed to form a more stable, ring-opened succinamic acid thioether, which is not susceptible to the retro-Michael reaction.[3][6] This is typically achieved by incubating the conjugate at a slightly elevated pH (e.g., 8.5-9.0).[3][6][9]

  • Use Modified Maleimides: Next-generation maleimides, such as N-aryl maleimides, have been developed that spontaneously produce more stable thiol conjugates.[3][15]

Q7: What are some general strategies to reduce non-specific binding in assays using maleimide conjugates?

A7: Several general strategies can be employed to minimize non-specific binding:

  • Blocking Agents: Add blocking agents like Bovine Serum Albumin (BSA) at 1-3% or non-ionic surfactants like Tween-20 to your buffers.[1][3] These agents can help shield charged and hydrophobic surfaces, preventing non-specific protein interactions.[3]

  • Increase Salt Concentration: Higher salt concentrations (e.g., 150 mM NaCl) can reduce non-specific binding caused by electrostatic interactions.[3][16][17]

  • PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can increase the hydrophilicity of a molecule and reduce non-specific binding.[3][18]

Troubleshooting Guide

This guide addresses common problems encountered during maleimide conjugation, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conjugation Yield 1. Maleimide Hydrolysis: Reagent was inactivated by hydrolysis before or during the reaction.[3][5][7]- Prepare aqueous solutions of the maleimide reagent immediately before use.[1][3][5] - For storage, dissolve the maleimide in an anhydrous organic solvent (e.g., DMSO, DMF) and keep it at -20°C, protected from moisture.[3][5][8]
2. Incomplete Reduction of Disulfides: Target cysteine residues are in disulfide bonds and unavailable for reaction.[1][4][9]- Pre-reduce the protein with a 10-100 fold molar excess of a non-thiol reducing agent like TCEP for 20-60 minutes.[8][9][10] - Confirm reduction using Ellman's reagent.[3]
3. Thiol Re-oxidation: Free thiols have re-oxidized to disulfide bonds.[3][8]- Use degassed buffers to minimize dissolved oxygen.[8][10] - Include a chelating agent like 1-5 mM EDTA in the reaction buffer to chelate metal ions that catalyze oxidation.[3][8]
4. Incorrect pH: The reaction pH is outside the optimal 6.5-7.5 range.[3][5][9]- Ensure the reaction buffer pH is strictly between 6.5 and 7.5 using a calibrated pH meter.[1][3]
5. Competing Nucleophiles in Buffer: Buffer contains thiols (e.g., DTT) or primary amines (e.g., Tris).[1][4]- Use a non-amine, thiol-free buffer (e.g., PBS, HEPES).[1][4] - If a thiol-containing reducing agent like DTT was used, ensure its complete removal via a desalting column or dialysis prior to adding the maleimide.[5][8][10]
Poor Specificity / Presence of Side Products 1. Reaction with Amines: The reaction pH is too high (> 7.5), leading to conjugation at lysine residues.[1][3][5]- Lower the reaction pH to the optimal range of 6.5-7.5 to ensure selectivity for thiols.[1][5][8]
2. Thiazine (B8601807) Rearrangement: Conjugation to an N-terminal cysteine at neutral or basic pH can lead to rearrangement.[6][7][19]- If possible, avoid using peptides with an N-terminal cysteine.[8] - Perform the conjugation at a more acidic pH (~5.0-6.0) to suppress this rearrangement by keeping the N-terminal amine protonated.[7][8]
3. Hydrophobic Interactions: Hydrophobic molecules (e.g., some fluorescent dyes) are non-specifically adsorbing to the protein.[3]- Add a low concentration of a non-ionic surfactant (e.g., 0.05% Tween-20) to the reaction buffer.[3] - Purify the conjugate using methods like Hydrophobic Interaction Chromatography (HIC).[1]
Precipitation During Conjugation 1. Protein Denaturation: The protein is not stable under the reaction conditions.- Perform the reaction at 4°C for a longer duration (e.g., overnight) instead of at room temperature.[7][8]
2. Solvent Effects: The organic co-solvent (e.g., DMSO, DMF) used to dissolve the maleimide reagent is causing the protein to precipitate.[3]- Minimize the volume of the organic solvent added (typically <10% of the total reaction volume). - Add the maleimide stock solution to the protein solution slowly and dropwise while gently stirring.[3][6]
Loss of Conjugate/Payload In Vivo 1. Retro-Michael Reaction (Thiol Exchange): The thioether bond is reversing, and the payload is being transferred to other thiols like albumin or glutathione.[3][7][12][13]- After conjugation, induce hydrolysis of the thiosuccinimide ring by incubating the purified conjugate at pH 8.5-9.0 to form a more stable, ring-opened structure.[3][6][9] - Consider using next-generation maleimides designed for enhanced stability.[3][20]

Data Summary Tables

Table 1: Effect of pH on Maleimide-Thiol Conjugation

pH RangeEffect on ReactionRecommendation
< 6.5Reaction rate is significantly slower due to low concentration of the reactive thiolate anion.[1][4]Use only if substrate is unstable at higher pH; expect longer reaction times.
6.5 - 7.5 Optimal range. Provides an excellent balance of rapid reaction with thiols and high selectivity over amines.[][4][5][6] Minimizes maleimide hydrolysis.[5][7]Highly recommended for most applications.
> 7.5Rate of maleimide hydrolysis increases significantly, inactivating the reagent.[1][5] Reactivity with primary amines (e.g., lysine) increases, leading to non-specific labeling.[1][5][6]Avoid this pH range to ensure specificity and prevent loss of active reagent.

Table 2: Recommended Reaction Conditions for Maleimide Conjugation

ParameterRecommended RangeRationale & Notes
pH 6.5 - 7.5Balances thiol reactivity with specificity. Below 6.5, the reaction is slow; above 7.5, side reactions with amines and hydrolysis increase.[3]
Maleimide:Protein Molar Ratio 5:1 to 20:1A molar excess is typically used to drive the reaction to completion.[3][4][10] This may need optimization for specific applications (e.g., lower ratios for peptides).[3]
Protein Concentration 1 - 10 mg/mLA common starting range, but can be adjusted based on protein solubility.[3][4][10]
Buffer PBS, HEPES (Thiol-free)Avoid buffers containing competing nucleophiles like thiols (DTT) or primary amines (Tris).[1][4]
Incubation Time 1 - 2 hours at Room Temp. or Overnight at 4°CRoom temperature reactions are faster, while 4°C may be gentler for sensitive proteins.[3][6]
Quenching Agent L-cysteine, β-mercaptoethanolAdded in molar excess to cap any unreacted maleimide groups.[4][7]

Table 3: Common Blocking Agents to Reduce Non-Specific Binding in Assays

Blocking AgentRecommended ConcentrationMechanism of ActionApplications
Bovine Serum Albumin (BSA) 1-3% (w/v)Shields charged and hydrophobic surfaces, preventing non-specific protein adsorption.[1][3]Widely used in ELISAs, Western blotting, and other immunoassays.[3]
Tween-20 0.05-0.1% (v/v)Non-ionic surfactant that disrupts hydrophobic interactions.[1][3]Often used in wash buffers to reduce background signal.[3]
Dextran Sulfate 0.02-0.1% (w/v)Polyanion that competes with negatively charged molecules (like DNA) for electrostatic binding sites.[17]Useful for antibody-oligonucleotide conjugates to reduce nuclear background.[17]

Visualizations

Maleimide_Reactions cluster_0 Desired Thiol-Maleimide Reaction (pH 6.5-7.5) cluster_1 Side Reactions (Reduced Specificity) Protein_SH Protein-SH (Cysteine Thiol) Thioether Stable Thioether Adduct (Desired Conjugate) Protein_SH->Thioether Michael Addition Maleimide Maleimide-Linker Maleimide->Thioether Maleimide_Side Maleimide-Linker Hydrolysis Maleamic Acid (Inactive) Maleimide_Side->Hydrolysis Hydrolysis Amine_Reaction Amine Adduct (Non-specific) Maleimide_Side->Amine_Reaction Protein_NH2 Protein-NH2 (Lysine Amine) Protein_NH2->Amine_Reaction pH > 7.5 H2O H₂O (pH > 7.5) H2O->Hydrolysis

Caption: Key reaction pathways in maleimide chemistry, highlighting the desired thiol-specific reaction and common side reactions.

Troubleshooting_Workflow start Low or No Conjugation Yield q1 Is the reaction pH strictly between 6.5-7.5? start->q1 s1 Adjust pH to 6.5-7.5. Use a non-amine buffer (e.g., PBS, HEPES). q1->s1 No q2 Was the maleimide reagent prepared fresh in anhydrous solvent (DMSO/DMF)? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Prepare fresh maleimide stock. Maleimide may have hydrolyzed. q2->s2 No q3 Were protein disulfides reduced (e.g., with TCEP) prior to conjugation? q2->q3 Yes a2_yes Yes a2_no No s2->q2 s3 Reduce protein with TCEP. Remove any thiol-based reducing agents (e.g., DTT) before adding maleimide. q3->s3 No q4 Is the buffer degassed and free of competing thiols? q3->q4 Yes a3_yes Yes a3_no No s3->q3 s4 Use degassed, thiol-free buffers. Consider adding EDTA to prevent re-oxidation. q4->s4 No end_node Problem Solved / Consider Optimizing Molar Ratio q4->end_node Yes a4_yes Yes a4_no No s4->q4

Caption: A decision tree for troubleshooting low or no conjugation yield in maleimide-based bioconjugation.

Conjugation_Workflow prep 1. Prepare Protein & Buffer - Dissolve protein in degassed, thiol-free buffer (pH 6.5-7.5) - Reduce disulfides with TCEP if necessary reagent 2. Prepare Maleimide Reagent - Dissolve maleimide linker in anhydrous DMSO or DMF immediately before use prep->reagent react 3. Conjugation Reaction - Add maleimide solution to protein (10-20 fold molar excess) - Incubate 1-2h at RT or overnight at 4°C reagent->react quench 4. Quench Reaction - Add excess small molecule thiol (e.g., L-cysteine) to cap unreacted maleimide react->quench purify 5. Purification - Remove excess reagents via Size-Exclusion Chromatography (SEC) or Dialysis quench->purify stabilize 6. (Optional) Stabilization - Adjust pH to 8.5-9.0 to hydrolyze thiosuccinimide ring for improved in-vivo stability purify->stabilize analyze 7. Characterization - Analyze conjugate purity and degree of labeling (e.g., MS, HPLC) stabilize->analyze

Caption: A general experimental workflow for performing a maleimide-thiol conjugation reaction.

Experimental Protocols

Protocol 1: General Maleimide-Thiol Conjugation

This protocol provides a general workflow for conjugating a maleimide-functionalized molecule to a protein containing free thiols.

  • Preparation of Buffers and Reagents:

    • Conjugation Buffer: Prepare a thiol-free, amine-free buffer such as Phosphate Buffered Saline (PBS) or HEPES at a pH of 7.0-7.5.[4]

    • Degas the buffer by applying a vacuum or by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can cause re-oxidation of thiols.[8][10]

    • Maleimide Stock Solution: Immediately before use, dissolve the maleimide-containing reagent in an anhydrous, biocompatible organic solvent such as DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).[7][8][10]

  • Protein Preparation:

    • Dissolve or dilute the thiol-containing protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[4][10]

    • If the protein's cysteine residues are present as disulfide bonds, they must be reduced first (see Protocol 2).

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-20 fold) of the maleimide stock solution to the protein solution while gently stirring or mixing.[3][6][10]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[7][8][10] To protect light-sensitive reagents, the reaction vial can be wrapped in aluminum foil.[4]

  • Quenching Reaction:

    • To stop the reaction and cap any unreacted maleimide, add a small molecule thiol such as L-cysteine or β-mercaptoethanol to the reaction mixture in molar excess.[4][7][8]

  • Purification:

    • Purify the conjugate to remove excess maleimide reagent, quenching agent, and any byproducts using a suitable method such as size-exclusion chromatography (SEC) (see Protocol 5) or dialysis.[1][7][11]

Protocol 2: Reduction of Disulfide Bonds Prior to Conjugation

This protocol describes the reduction of disulfide bonds in a protein to generate free thiols available for maleimide conjugation.

  • Prepare Protein: Dissolve the protein in a degassed buffer (e.g., PBS, pH 7.2).[9]

  • Add Reducing Agent: Add a 10-100 fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) from a stock solution to the protein solution.[8][9] TCEP is often preferred as it does not contain a thiol and typically does not need to be removed before adding the maleimide reagent.[8]

  • Incubate: Incubate the mixture for 20-60 minutes at room temperature.[8][9]

  • Proceed to Conjugation: The reduced protein is now ready for conjugation. If a thiol-containing reducing agent like DTT was used, it is crucial to remove the excess DTT using a desalting column or buffer exchange before adding the maleimide reagent.[8][10]

Protocol 3: Post-Conjugation Hydrolysis to Stabilize Thioether Bond

This protocol is for increasing the in-vivo stability of the maleimide-thiol linkage by hydrolyzing the thiosuccinimide ring.

  • Complete Conjugation and Purification: Follow Protocol 1 to perform the conjugation and purify the conjugate to remove all unreacted small molecules.[6]

  • pH Adjustment: Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., sodium borate) or by the careful addition of a dilute base.[6][9]

  • Incubation: Incubate the solution at room temperature or 37°C for 2-4 hours.[6][9]

  • Monitoring (Recommended): Monitor the ring-opening hydrolysis by mass spectrometry until the reaction is complete.[6][9]

  • Re-neutralize: Adjust the pH of the final stabilized conjugate back to a neutral range (e.g., 7.0-7.5) for storage or downstream applications.[9]

Protocol 4: Using Blocking Agents in a Plate-Based Assay

This protocol describes how to use a blocking agent to reduce non-specific binding of a maleimide conjugate in a plate-based assay (e.g., ELISA).

  • Materials:

    • Microplate (e.g., 96-well high-binding polystyrene plate).[3]

    • Blocking Buffer (e.g., 1-3% BSA in PBS with 0.05% Tween-20).[1][3]

    • Wash Buffer (e.g., PBS with 0.05% Tween-20).[3]

  • Procedure:

    • Coat Plate: If required, coat the microplate wells with the desired antigen or antibody according to your standard protocol.[3]

    • Wash: Wash the wells 3 times with wash buffer to remove any unbound material.[1][3]

    • Block: Add 200-300 µL of blocking buffer to each well, ensuring the surface is completely covered. Incubate for at least 1-2 hours at room temperature or overnight at 4°C. This step saturates non-specific binding sites on the plastic surface.[1][3]

    • Wash: Decant the blocking buffer and wash the wells thoroughly 3-5 times with the wash buffer.[1][3]

    • Incubation with Conjugate: Add your maleimide-conjugated molecule, diluted in blocking buffer, to the wells.[1]

    • Incubate and Detect: Proceed with the remaining steps of your assay (incubation, washing, detection). The blocking step helps ensure that the detected signal is from the specific binding of your conjugate to its target, not to the well surface.[3]

Protocol 5: Purification by Size-Exclusion Chromatography (SEC)

This protocol is for purifying the protein conjugate from smaller, unreacted molecules.

  • Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., a desalting column) with 5-10 column volumes of a suitable, degassed buffer (e.g., PBS).[1]

  • Sample Loading: Load the quenched reaction mixture onto the column.

  • Elution: Elute the sample with the equilibration buffer. The larger protein conjugate will travel through the column faster and elute first, while the smaller unreacted maleimide, quenching agent, and salts will be retained longer and elute later.[1]

  • Fraction Collection: Collect fractions and monitor the protein elution, typically by measuring absorbance at 280 nm.[1]

  • Pooling: Pool the fractions containing the purified protein conjugate.

References

Technical Support Center: Purification of PEGylated Proteins and Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to addressing the challenges associated with the purification of PEGylated proteins and peptides. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered when purifying PEGylated proteins and peptides?

The covalent attachment of polyethylene (B3416737) glycol (PEG) to proteins and peptides, known as PEGylation, results in a heterogeneous mixture, which presents the main purification challenge.[1][2] This complex mixture often contains:

  • Unreacted Protein or Peptide: The original, unmodified biomolecule.[1][2]

  • Unreacted PEG: Excess PEG reagent from the conjugation reaction.[1][2]

  • Multi-PEGylated Species: Proteins or peptides with varying numbers of attached PEG molecules (e.g., mono-, di-, multi-PEGylated).[1][2]

  • Positional Isomers: Molecules with the same number of PEG chains attached at different sites on the protein or peptide.[1][2][]

  • Hydrolysis Fragments: Degradation byproducts from the PEGylation reagents.[]

  • Aggregates: PEGylated molecules can sometimes form high molecular weight aggregates.[2]

Separating these closely related species is difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties—such as size, charge, and hydrophobicity—that are typically exploited for purification.[1][2]

Q2: What are the most common chromatography methods for purifying PEGylated proteins and peptides?

A combination of chromatographic techniques is often necessary to achieve high purity.[1] The most common methods leverage differences in molecular size, charge, and hydrophobicity:

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius.[] SEC is highly effective for removing unreacted PEG and smaller unreacted proteins/peptides from the larger PEGylated conjugates.[1][]

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on their net surface charge.[] The attachment of PEG chains can shield the charges on the protein surface, altering its interaction with the IEX resin.[1][] This property can be used to separate PEGylated species from unreacted protein and to resolve species with different degrees of PEGylation.[1][4]

  • Hydrophobic Interaction Chromatography (HIC): This method separates molecules based on their hydrophobicity.[] Since PEG has hydrophobic characteristics, HIC can be used to separate PEGylated species from their un-PEGylated counterparts.[1][] It can be a useful complementary technique to IEX.[]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their polarity.[] It is a high-resolution technique particularly useful for smaller molecules and for separating positional isomers.[1][]

Q3: How does the size of the PEG chain affect purification?

The molecular weight of the PEG chain significantly influences the purification strategy:

  • Larger PEG chains (>20 kDa): These create a more substantial difference in the hydrodynamic radius between the PEGylated and un-PEGylated molecules, making SEC a very effective separation method.[2] In IEX, larger PEGs result in greater charge shielding, which can also be effectively used for separation.[2]

  • Smaller PEG chains: When using smaller PEG chains, the size difference between the modified and unmodified protein may not be sufficient for effective separation by SEC alone.[5] In such cases, other techniques like IEX or RP-HPLC, which rely on changes in charge or hydrophobicity, may be more suitable.

Q4: How can I monitor the success of the purification process?

Several analytical techniques are essential for assessing the purity and characteristics of the final product:

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A successful PEGylation will result in a significant increase in the apparent molecular weight of the protein, which is visible as a band shift on the gel.[1] The heterogeneity of PEGylation often leads to the appearance of a smear or broad band.[6]

  • High-Performance Liquid Chromatography (HPLC): SEC-HPLC and RP-HPLC are used to quantify the amount of unreacted starting material and determine the purity of the final product.[1][7]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS can confirm the identity and mass of the PEGylated product, verifying the number of attached PEG chains.[1][8] However, the polydispersity of PEG can lead to complex spectra that are challenging to interpret.[8][9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of PEGylated proteins and peptides using various chromatographic techniques.

Size Exclusion Chromatography (SEC)
Problem Potential Cause Suggested Solution
Poor Separation of PEGylated Conjugate and Unreacted Protein/PEG Inappropriate column choice (pore size).[10]Select a column with a suitable pore size that allows the larger conjugate to elute in the void volume while retaining the smaller molecules.[10]
Sample volume too large.[10]The sample volume should ideally not exceed 2-5% of the total column volume to ensure optimal resolution.[10]
Insufficient difference in hydrodynamic radii.[9]For small proteins and large PEG chains, the hydrodynamic radii may not be sufficiently different for good separation. Consider using a different purification technique or predictive modeling to assess suitability beforehand.[9]
Low Recovery of PEGylated Compound Non-specific binding to the column matrix.[1][10]Ensure the column is thoroughly equilibrated with the mobile phase. Consider adding agents like arginine to the mobile phase to suppress hydrophobic interactions.[1][10]
Protein precipitation on the column.[10]Check the solubility of your PEGylated protein in the chosen mobile phase. Adjusting the pH or ionic strength might be necessary.[10]
Distorted Peak Shapes Unwanted interactions with the stationary phase.[9][10]For PEG analysis in organic solvents like THF, distorted peaks can occur. Ensure mobile phase compatibility with the column.[10] Use a column with a biocompatible, hydrophilic coating.[6]
Ion Exchange Chromatography (IEX)
Problem Potential Cause Suggested Solution
Poor Separation of PEGylated Species "Charge shielding" effect of PEG.[10]Optimize the pH of the mobile phase. Small changes in pH can significantly impact the surface charge of the PEGylated protein and its interaction with the resin.[10]
Inappropriate salt gradient.[10]For proteins with small charge differences, a shallow salt gradient is often more effective than a step elution.[1][10]
Low Binding Capacity Steric hindrance from the PEG chain.The dynamic binding capacity for PEGylated proteins can be significantly lower than for the native protein.[5] Consider using a resin with a more open pore structure.
Low Recovery Non-specific binding.Consider adding a small amount of a non-ionic surfactant to the mobile phase.[1]
Hydrophobic Interaction Chromatography (HIC)
Problem Potential Cause Suggested Solution
Poor Resolution Inappropriate salt concentration.[10]The type and concentration of salt (e.g., ammonium (B1175870) sulfate) in the binding buffer are critical and need to be determined empirically.[10]
Weak hydrophobic interaction.[10]For proteins with low hydrophobicity, a more hydrophobic stationary phase (e.g., with longer alkyl chains) may be required.[10]
Low Recovery Protein precipitation at high salt concentrations.Screen different salt types and concentrations to find conditions that promote binding without causing precipitation.

Experimental Protocols

General Workflow for PEGylation and Purification

A typical process involves the PEGylation reaction followed by one or more chromatographic purification steps to isolate the desired PEGylated product.

PEGylation_Workflow cluster_reaction PEGylation Reaction cluster_purification Purification Protein Protein/Peptide Reaction Reaction Mixture (Heterogeneous) Protein->Reaction PEG PEG Reagent PEG->Reaction SEC Size Exclusion Chromatography (SEC) Reaction->SEC Primary Separation (removes free PEG) IEX Ion Exchange Chromatography (IEX) SEC->IEX Polishing Step (separates isoforms) HIC Hydrophobic Interaction Chromatography (HIC) IEX->HIC Optional Polishing Purified Purified PEGylated Product IEX->Purified IEX_Troubleshooting Start Poor Separation in IEX Q1 Is there any binding to the column? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are PEGylated and un-PEGylated species co-eluting? A1_Yes->Q2 Sol1 Check buffer pH and ionic strength. Ensure sample is in low salt buffer. A1_No->Sol1 End Separation Improved Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Optimize pH to maximize charge difference. Use a shallower salt gradient. A2_Yes->Sol2 Q3 Are different PEGylated isoforms (e.g., mono-, di-) not resolving? A2_No->Q3 Sol2->End A3_Yes Yes Q3->A3_Yes Sol3 Use a very shallow gradient. Consider a different IEX resin or orthogonal method (HIC, RP-HPLC). A3_Yes->Sol3 Sol3->End

References

Technical Support Center: Enhancing Thioether Bond Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to thioether bond stability in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the instability of a thioether bond in my bioconjugate?

A1: Thioether bond instability, especially in the common thiosuccinimide linkage derived from maleimide-thiol reactions, is influenced by several factors:

  • Retro-Michael Reaction: This is a major degradation pathway where the thioether bond reverts, leading to the dissociation of the conjugate. This reaction is particularly prevalent in the presence of endogenous thiols like glutathione (B108866).[1]

  • pH: The stability of the thiosuccinimide linkage is pH-dependent. Higher pH levels can promote instability. The optimal pH for maleimide (B117702) conjugation to achieve a stable thioether bond is between 6.5 and 7.5.[1]

  • Oxidation: The sulfur atom in a thioether is susceptible to oxidation, which can form sulfoxides and sulfones, thereby altering the molecule's properties and stability.[1]

  • Local Chemical Environment: The stability of a thioether linkage can be influenced by the surrounding amino acid residues and the overall protein structure.[1]

Q2: I am observing premature cleavage of my antibody-drug conjugate (ADC) in plasma. What is the likely cause?

A2: Premature cleavage of ADCs in plasma is a common issue, often linked to the instability of the linker. If your ADC utilizes a maleimide-based linker, the thioether bond is likely undergoing a retro-Michael reaction. This can be exacerbated by exchange with serum proteins containing free thiols, such as albumin.[1][2] Assessing the plasma stability of your ADC is a critical step in development.[1][2]

Q3: What are the main strategies to enhance the stability of thioether bonds in my therapeutic proteins or peptides?

A3: Several strategies can be employed to stabilize thioether linkages:

  • Hydrolysis of the Succinimide (B58015) Ring: For maleimide-derived thioethers, hydrolyzing the succinimide ring to the corresponding succinamic acid can increase stability and prevent the retro-Michael reaction.[1][3]

  • Use of Alternative Linkers: Employing linkers that form more stable thioether bonds is a primary strategy. For instance, phenyloxadiazole sulfone linkers have demonstrated improved stability in human plasma compared to maleimide linkers.[1][3]

  • Conversion to Methylene (B1212753) Thioacetals: Disulfide bonds can be converted into highly stable methylene thioacetals, which are resistant to reduction and stable across a range of pH and temperatures.[1]

  • Intramolecular Crosslinking: Introducing intramolecular thioether bridges can significantly increase the proteolytic and thermal stability of proteins.[1]

  • Transcyclization: For conjugates with an N-terminal cysteine, a transcyclization reaction can occur, forming a more stable six-membered ring that prevents the retro-Michael reaction.[3]

Q4: How does a sulfone linker improve the stability of an ADC compared to a maleimide linker?

A4: The enhanced stability of sulfone linkers is attributed to their heteroaromatic structure and the methyl sulfone acting as a leaving group. This makes the resulting thioether bond more resistant to thioether exchange with other thiols present in biological systems.[1][4]

Troubleshooting Guides

Problem 1: Low yield during conjugation reaction.

Possible Cause Suggested Solution
Incorrect pH of reaction buffer. Ensure the reaction buffer pH is maintained between 6.5 and 7.5. This range is optimal for the selective reaction of maleimides with thiols, minimizing side reactions.[1]
Presence of competing thiols in the buffer. Use thiol-free buffers such as PBS, HEPES, or Tris. If a reducing agent like DTT was used, ensure its complete removal before adding the maleimide reagent.[1]
Re-oxidation of free thiols to disulfides. Degas buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Consider adding a chelating agent like EDTA to the buffer to prevent oxidation.[1]
Hydrolysis of the maleimide reagent. Prepare fresh maleimide stock solutions in an anhydrous solvent like DMSO or DMF immediately before use. Maleimides are susceptible to hydrolysis in aqueous solutions.[1]

Problem 2: Degradation of the bioconjugate upon storage.

Possible Cause Suggested Solution
Retro-Michael reaction leading to dissociation. For maleimide conjugates, consider hydrolyzing the succinimide ring to the more stable succinamic acid form by adjusting the pH. Alternatively, re-evaluate the linker chemistry and consider more stable alternatives like sulfone-based linkers.[1]
Oxidation of the thioether bond. Store the conjugate under an inert atmosphere and at low temperatures. Avoid exposure to oxidizing agents.[1]
Proteolytic degradation. For therapeutic proteins, consider introducing intramolecular thioether crosslinks to enhance stability against proteases.[1]

Data Presentation

Table 1: Comparative Stability of Maleimide vs. Sulfone Conjugates in Human Plasma

Linker TypeConjugation Site% Intact Conjugate after 72h in Human Plasma at 37°C
MaleimideLC-V205C~80%[4]
SulfoneLC-V205C>90%[1]
MaleimideFc-S396C~20%[4]
SulfoneFc-S396C~66%[1]
Note: The stability of the conjugate is highly dependent on the specific conjugation site on the antibody.[1]

Table 2: Stability of Different Thioether Linkages

Linker TypeConditionStability Characteristics
Thiosuccinimide (from N-alkylmaleimide)Incubation in human plasmaSusceptible to retro-Michael reaction and thiol exchange. Stability is site-dependent.[3]
Ring-Opened ThiosuccinimideIn vivoStabilized against cleavage, with a half-life of over two years.[3]
Thiazine (B8601807) (from N-terminal Cys conjugation)Broad pH range and presence of glutathioneDegrades markedly slower than the thioether conjugate and is over 20 times less susceptible to glutathione adduct formation.[3][5]
Phenyloxadiazole SulfoneIncubation in human plasmaImproved stability over maleimide conjugates and is less site-dependent.[3][4]
BromoacetamideIn ADC profilingMore stable than maleimide, avoiding the equilibrium between the ring-opened and closed forms.[3]

Experimental Protocols

Protocol 1: Conversion of Disulfide Bridges to Methylene Thioacetals

This protocol describes a one-pot conversion of a disulfide bond in a native peptide to a more stable methylene thioacetal.[1][6]

Materials:

  • Peptide containing a disulfide bond

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Dibromomethane (CH₂Br₂)

  • Aqueous buffer (e.g., phosphate (B84403) or Tris buffer)

Procedure:

  • Reduction of Disulfide: Dissolve the peptide in the aqueous buffer. Add a molar excess of TCEP to reduce the disulfide bond to two free thiols.

  • Methylene Thioacetal Formation: To the same reaction mixture, add dibromomethane.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the thioacetal formation by HPLC-MS. The reaction is typically complete within 6.5 hours.[1]

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and lyophilize. Purify the crude thioacetal-modified peptide by preparative HPLC.[1]

Protocol 2: Assessment of ADC Stability in Plasma

This protocol outlines a general workflow for evaluating the stability of an antibody-drug conjugate (ADC) in plasma using LC-MS.[1]

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human plasma (or plasma from other species of interest)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • LC-MS system for analysis

Procedure:

  • Incubation: Incubate the ADC in plasma at a defined concentration at 37°C. Include a control sample of the ADC incubated in PBS.[1]

  • Time Points: At various time points (e.g., 0, 24, 48, 72, 144 hours), withdraw aliquots of the incubation mixture.[1]

  • Sample Preparation: Process the plasma samples to isolate the ADC. This may involve affinity capture using protein A or other appropriate methods.[1]

  • LC-MS Analysis: Analyze the isolated ADC samples by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates instability and drug deconjugation.[1]

  • Data Analysis: Plot the average DAR as a function of time to determine the stability profile of the ADC in plasma.[1]

Visualizations

Instability_Pathways Thioether Thioether Bond (in Bioconjugate) Retro_Michael Retro-Michael Reaction Thioether->Retro_Michael Endogenous Thiols Oxidation Oxidation Thioether->Oxidation Oxidants Hydrolysis Succinimide Ring Hydrolysis Thioether->Hydrolysis Aqueous Environment Dissociation Dissociated Conjugate Retro_Michael->Dissociation Sulfoxide Sulfoxide Oxidation->Sulfoxide Ring_Opened Ring-Opened (Stable) Hydrolysis->Ring_Opened Sulfone Sulfone Sulfoxide->Sulfone Further Oxidation

Caption: Major instability pathways for thioether bonds in bioconjugates.

Stabilization_Strategies cluster_instability Thioether Instability cluster_solutions Stabilization Strategies Unstable Thioether Unstable Thioether (e.g., from Maleimide) Hydrolysis Succinimide Ring Hydrolysis Unstable Thioether->Hydrolysis Alternative_Linkers Use Alternative Linkers (e.g., Sulfones) Unstable Thioether->Alternative_Linkers Stable_Product1 Stable Ring-Opened Product Hydrolysis->Stable_Product1 Stable_Product2 Stable Thioether Product Alternative_Linkers->Stable_Product2 Methylene_Thioacetal Convert Disulfide to Methylene Thioacetal Stable_Product3 Stable Thioacetal Product Methylene_Thioacetal->Stable_Product3 Intramolecular_Crosslinking Intramolecular Crosslinking Stable_Product4 Stabilized Protein Intramolecular_Crosslinking->Stable_Product4 Disulfide Bond Disulfide Bond Disulfide Bond->Methylene_Thioacetal Protein/Peptide Protein/Peptide Protein/Peptide->Intramolecular_Crosslinking

Caption: Overview of strategies to improve thioether bond stability.

Experimental_Workflow cluster_protocol ADC Plasma Stability Assay Workflow Start Start: ADC Sample Incubation Incubate ADC in Plasma at 37°C Start->Incubation Time_Points Collect Aliquots at Various Time Points Incubation->Time_Points Sample_Prep Isolate ADC (e.g., Protein A Capture) Time_Points->Sample_Prep LCMS LC-MS Analysis (Determine DAR) Sample_Prep->LCMS Data_Analysis Plot DAR vs. Time LCMS->Data_Analysis End End: Stability Profile Data_Analysis->End

Caption: Experimental workflow for assessing ADC stability in plasma.

References

Technical Support Center: Optimizing Molar Ratio for Alkyne-PEG4-Maleimide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing the molar ratio in Alkyne-PEG4-maleimide conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio of this compound to the thiol-containing molecule (e.g., protein, peptide)?

A common starting point for the molar excess of this compound to the thiol-containing molecule is 10- to 20-fold.[1][2][3][4] However, the optimal ratio should be determined empirically for each specific protein or peptide. Increasing the molar excess of the maleimide (B117702) linker can help improve conjugation efficiency, especially if low efficiency is observed.[1][2]

Q2: What is the optimal pH for the this compound conjugation reaction?

The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][3][4][5][6][7][8] This pH range provides a good balance between the reaction rate and selectivity.[7]

  • Below pH 6.5: The reaction rate is slower because the thiol group is less likely to be in its reactive thiolate anion form.[4][7]

  • Above pH 7.5: The maleimide group becomes more susceptible to hydrolysis and can react with primary amines (e.g., lysine (B10760008) residues), leading to a loss of selectivity.[1][4][5][6][7][8] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[4][5][8]

Q3: My conjugation efficiency is low. What are the potential causes and how can I troubleshoot this?

Low conjugation efficiency can be caused by several factors:

  • Hydrolyzed Maleimide Reagent: The maleimide group is susceptible to hydrolysis in aqueous solutions, especially at neutral to high pH, which renders it inactive.[1][5][6][8] Always prepare aqueous solutions of maleimide reagents immediately before use.[1][6] For storage, dissolve the reagent in a dry, biocompatible organic solvent like DMSO or DMF.[1][5][6]

  • Inaccessible or Oxidized Thiols: The target cysteine residues on your protein may be inaccessible or have formed disulfide bonds, which do not react with maleimides.[1][5] Consider a pre-reduction step using a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[1][4]

  • Suboptimal pH: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5.[1][4][6][7]

  • Insufficient Molar Ratio: The amount of this compound may be insufficient. Try increasing the molar excess of the maleimide reagent.[1][2][4]

Q4: What are the common side reactions associated with maleimide conjugation, and how can they be minimized?

The primary side reactions include:

  • Maleimide Hydrolysis: The opening of the maleimide ring in aqueous solutions, which is accelerated at higher pH.[5][8][9] To minimize this, perform the reaction at a slightly acidic to neutral pH (6.5-7.5) and use freshly prepared maleimide solutions.[2][5]

  • Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues.[4][5][7][8] Maintaining the pH within the recommended range of 6.5-7.5 ensures high selectivity for thiols.[2][8]

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed can be reversible, especially in the presence of other thiols like glutathione (B108866) in vivo.[1][5][8] To create a more stable bond, the thiosuccinimide ring can be intentionally hydrolyzed to a ring-opened form by incubating the conjugate at a pH of 8.5-9.0 after the initial conjugation.[1][5][6]

  • Thiazine (B8601807) Rearrangement: This can occur when conjugating to a peptide or protein with an N-terminal cysteine.[1][10][11] This side reaction is more prominent at physiological or higher pH.[7][11] To suppress this, the conjugation can be performed at a more acidic pH (e.g., ~5.0).[2][5][7]

Q5: How should I store this compound?

This compound should be stored at -20°C and desiccated.[12][13] It is recommended to avoid prolonged exposure to light.[13] For transportation, it can be at ambient temperature for up to 3 weeks.[13]

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for this compound Conjugation

ParameterRecommended ValueRationale
Molar Ratio (Maleimide:Thiol) 10:1 to 20:1 (starting point)Ensures a sufficient excess of the labeling reagent to drive the reaction to completion.[1][2][3][4]
pH 6.5 - 7.5Balances thiol reactivity with maleimide stability and selectivity.[1][3][4][5][7][8]
Temperature 4°C to 25°C (Room Temperature)Reaction can be performed at room temperature for a few hours or overnight at 4°C.[2][3][4]
Reaction Time 2 hours (Room Temp) to Overnight (4°C)The optimal time may need to be determined empirically for each specific reaction.[2][3][4]

Table 2: Impact of pH on Maleimide-Thiol Conjugation

pH RangeReaction Rate with ThiolsKey Side ReactionsRecommendation
< 6.5SlowThiazine rearrangement can be suppressed at ~pH 5.0.[5][7]Use only if the target molecule is unstable at higher pH; expect longer reaction times.[5]
6.5 - 7.5 Optimal Minimal maleimide hydrolysis and reaction with amines. [5][6]Recommended range for selective thiol conjugation. [5][7]
> 7.5Fast (initially)Increased maleimide hydrolysis; reaction with primary amines.[5][6][7]Avoid for selective thiol conjugation.[5]
8.5 - 9.0-Can be used post-conjugation to intentionally hydrolyze the thiosuccinimide ring for increased stability.[5][6]Post-conjugation treatment to prevent retro-Michael reaction.[1][5]

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Thiol-Containing Protein

  • Protein Preparation:

    • Dissolve the thiol-containing protein in a degassed reaction buffer (e.g., PBS, Tris, or HEPES) at a pH between 7.0 and 7.5 to a concentration of 1-10 mg/mL.[2]

    • If the protein contains disulfide bonds, pre-treat it with a 10-100 fold molar excess of TCEP for 20-60 minutes at room temperature to reduce the disulfides.[1][4]

  • This compound Preparation:

    • Immediately before use, prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF.[1][2][4][5]

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-20 fold).[2][3][4]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[2][3][4]

  • Quenching (Optional):

    • To stop the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) can be added to quench any unreacted maleimide.[4]

  • Purification:

    • Remove excess, unreacted this compound using size-exclusion chromatography (e.g., a desalting column) or dialysis.[2][4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_cleanup Purification protein_prep 1. Protein Preparation (Dissolve in degassed buffer, pH 7.0-7.5) reduction 2. Reduction (optional) (Add TCEP if disulfides are present) protein_prep->reduction maleimide_prep 3. Maleimide Preparation (Dissolve in anhydrous DMSO/DMF) conjugation 4. Conjugation Reaction (Mix protein and maleimide, incubate) reduction->conjugation maleimide_prep->conjugation quenching 5. Quenching (optional) (Add excess thiol) conjugation->quenching purification 6. Purification (Size-exclusion chromatography or dialysis) quenching->purification product Conjugated Product purification->product

Caption: Experimental workflow for this compound conjugation.

troubleshooting_workflow start Low Conjugation Efficiency q1 Is the maleimide reagent fresh? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are thiols reduced? a1_yes->q2 sol1 Prepare fresh maleimide solution in anhydrous solvent. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the buffer pH between 6.5 and 7.5? a2_yes->q3 sol2 Treat with TCEP to reduce disulfide bonds. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the molar ratio of maleimide sufficient? a3_yes->q4 sol3 Adjust buffer pH to the optimal range. a3_no->sol3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Consult further technical support a4_yes->end sol4 Increase molar excess of this compound. a4_no->sol4

Caption: Troubleshooting workflow for low conjugation efficiency.

References

Technical Support Center: Characterizing Multi-PEGylated Species

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the characterization of multi-PEGylated species. This resource is tailored for researchers, scientists, and drug development professionals to provide expert troubleshooting guidance and detailed answers to frequently asked questions encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing multi-PEGylated proteins?

The main difficulties in characterizing PEGylated proteins arise from the heterogeneity of the product.[1][2] This complexity stems from several factors:

  • Degree of PEGylation: The reaction often yields a mixture of proteins with a varying number of polyethylene (B3416737) glycol (PEG) chains attached (e.g., mono-, di-, tri-PEGylated species).[1][3]

  • Positional Isomers: PEGylation can occur at different sites on the protein, creating isomers with potentially different biological activities.[3][4]

  • Polydispersity of PEG: The PEG reagent itself is a polymer with a distribution of molecular weights, which contributes to the complexity and can result in broad peaks or smears in analytical separations.[1][3][5]

These factors complicate the purification, separation, and analysis of PEGylated products.[1][2]

Q2: Why does my PEGylated protein appear as a broad band or smear on an SDS-PAGE gel?

This is a common observation due to the inherent heterogeneity of the PEGylated product.[1] The broad band is a composite of different species, each with a different number of attached PEG chains and arising from the polydispersity of the PEG polymer itself.[1] For more detailed analysis and better resolution, consider using techniques like Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).[1]

Q3: Can PEGylation negatively affect my protein's function?

Yes, while PEGylation offers many benefits, it can have drawbacks. The attached PEG chains can sterically hinder the protein's active site, potentially reducing its biological activity or binding affinity.[1] The chemical process of PEGylation might also induce undesirable modifications such as oxidation.[1]

Q4: Which analytical techniques are most suitable for characterizing PEGylated proteins?

A combination of orthogonal methods is typically required for a comprehensive characterization.[1][4] Commonly used techniques include:

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius and is useful for assessing purity and detecting aggregates.[4][6]

  • Ion-Exchange Chromatography (IEX): Separates based on surface charge, which is altered by PEGylation, making it effective for separating species with different degrees of PEGylation.[4][6][][8][9]

  • Reversed-Phase HPLC (RP-HPLC): Separates based on hydrophobicity and can resolve positional isomers.[1][6]

  • Hydrophobic Interaction Chromatography (HIC): An alternative method that separates based on hydrophobicity under non-denaturing conditions.[1][]

  • Mass Spectrometry (MS): Provides precise molecular weight information, allowing for the determination of the number of attached PEG chains.[2][10][11]

Q5: How can I determine the exact site of PEGylation?

Identifying the specific amino acid residues where PEG is attached requires a peptide-level analysis, typically through peptide mapping using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][12][13] This "bottom-up" approach involves enzymatically digesting the PEGylated protein and analyzing the resulting peptides to pinpoint the modification sites.[5][13]

Troubleshooting Guides

Size-Exclusion Chromatography (SEC)
Problem Potential Cause Troubleshooting Suggestions
Inaccurate Molecular Weight Estimation Standard column calibration is unreliable for PEGylated proteins due to their altered conformation and larger hydrodynamic radius.[1][14][15]Couple SEC with Multi-Angle Light Scattering (SEC-MALS) for direct and accurate molar mass measurement.[1][14][15]
Poor Resolution Between Different PEGylated Species Insufficient separation of species with a small difference in the number of attached PEGs.[1][4]Optimize column length, pore size, and flow rate. Consider orthogonal methods like IEX or RP-HPLC for better separation of isoforms.[1]
Unexpected High Molecular Weight Peaks Presence of aggregates or protein-PEG-protein cross-linked species.[13][15]Use SEC-MALS to determine the absolute molar mass of these species to confirm their identity.[13]
Peak Tailing and Low Recovery Non-specific interactions between the PEG moiety and the silica-based stationary phase of the column.[13]Increase the ionic strength of the mobile phase (e.g., add 100-200 mM NaCl). Add a small amount of organic solvent (e.g., 5-15% isopropanol) to disrupt hydrophobic interactions.[13]
Ion-Exchange Chromatography (IEX)
Problem Potential Cause Troubleshooting Suggestions
Poor Separation of PEGylated Species Charge shielding by the PEG chains may be insufficient to resolve species with a similar number of PEGs.Optimize the pH of the mobile phase to maximize charge differences. Use a shallower salt gradient for elution.[16]
Low Recovery of PEGylated Compound Non-specific binding of the PEGylated protein to the column matrix.[16]Ensure the column is thoroughly equilibrated. Consider adding a small amount of a non-ionic surfactant to the mobile phase.[16]
Mass Spectrometry (MS)
Problem Potential Cause Troubleshooting Suggestions
Broad and Poorly Resolved Mass Spectrum Inherent heterogeneity of the PEGylated protein and polydispersity of the PEG reagent lead to overlapping charge-state patterns.[1][5][11]Add a charge-reducing agent like triethylamine (B128534) (TEA) post-column to simplify the spectrum.[1][5][17] Use a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).[1][5][6][11] Employ advanced deconvolution software to interpret the complex spectra.[1][5]
No Protein Signal, Only a Repeating Pattern of Peaks Separated by 44 Da The signal is characteristic of the PEG chain's ethylene (B1197577) glycol monomer unit (-O-CH₂-CH₂-). This indicates either PEG contamination or that the protein signal is suppressed.[5]Use high-purity, PEG-free reagents and solvents. Thoroughly clean the mass spectrometer's ion source.[1]
Failure to Identify PEGylated Peptides in Peptide Mapping Steric hindrance from the large PEG chain can block protease access to cleavage sites near the PEGylation location.[5]Use a different protease with different cleavage specificity. Optimize digestion conditions (e.g., denaturants, incubation time).

Experimental Protocols

Protocol 1: SEC-MALS for Determination of Degree of PEGylation

This protocol outlines the general steps for analyzing a PEGylated protein using Size Exclusion Chromatography coupled with Multi-Angle Light Scattering.[13]

1. Sample Preparation:

  • Prepare the PEGylated protein sample in a well-filtered and degassed mobile phase.
  • The mobile phase is typically a phosphate (B84403) or saline buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8-7.4).[13]
  • Filter the sample through a 0.1 or 0.22 µm filter to remove particulates.[6]

2. Chromatographic Separation:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate until detector baselines are stable.[13]
  • Inject the prepared sample onto the SEC column.

3. Data Acquisition:

  • Collect data simultaneously from the UV, MALS, and Refractive Index (RI) detectors.[6][13]

4. Data Analysis:

  • Use specialized software (e.g., ASTRA™) to analyze the data from the MALS and RI detectors to calculate the absolute molar mass of the eluting species.[13]
  • The degree of PEGylation can be determined from the calculated molar mass of the conjugate and the known molar masses of the protein and the PEG moiety.[13]

Protocol 2: Peptide Mapping by LC-MS/MS for PEGylation Site Identification

This protocol provides a general workflow for identifying the specific sites of PEGylation on a protein.[13]

1. Protein Digestion:

  • Denature the PEGylated protein using agents like urea (B33335) or guanidinium (B1211019) hydrochloride.
  • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
  • Digest the protein into smaller peptides using a specific protease (e.g., trypsin).

2. LC Separation:

  • Inject the digested peptide mixture onto a reversed-phase nano-LC column.
  • Elute the peptides using a gradient of increasing acetonitrile (B52724) concentration.[13]

3. MS/MS Analysis:

  • The eluting peptides are ionized and analyzed by a high-resolution mass spectrometer in a data-dependent acquisition mode.
  • Precursor ions are selected for fragmentation (MS/MS) to generate fragment ion spectra.[13]

4. Data Analysis:

  • Use a database search engine (e.g., Mascot, Sequest) to match the experimental MS/MS spectra against the known protein sequence.
  • Include the mass of the PEG moiety as a variable modification on potential attachment sites (e.g., lysine, N-terminus) to identify the PEGylated peptides and pinpoint the exact modification site.[13]

Visualizations

Workflow_PEGylation_Characterization cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_results Characterization Results PEG_Reaction PEGylation Reaction Mixture SEC Size-Exclusion Chromatography (SEC) PEG_Reaction->SEC Initial Separation IEX Ion-Exchange Chromatography (IEX) PEG_Reaction->IEX Charge-based Separation MS Mass Spectrometry (MS) PEG_Reaction->MS Direct Infusion LC_MSMS Peptide Mapping (LC-MS/MS) PEG_Reaction->LC_MSMS For Site Identification SEC_MALS SEC-MALS SEC->SEC_MALS Purity Purity & Aggregation SEC->Purity Degree Degree of PEGylation IEX->Degree Mass Molecular Weight MS->Mass SEC_MALS->Mass Site Site of PEGylation LC_MSMS->Site Mass->Degree

Caption: Workflow for the characterization of multi-PEGylated species.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Broad_Peak Broad, Unresolved Peak in MS Heterogeneity Product Heterogeneity Broad_Peak->Heterogeneity Polydispersity PEG Polydispersity Broad_Peak->Polydispersity Charge_States Overlapping Charge States Broad_Peak->Charge_States Chromatography Couple with LC Heterogeneity->Chromatography High_Res_MS Employ High-Resolution MS Polydispersity->High_Res_MS Charge_Reduction Use Charge-Reducing Agent (TEA) Charge_States->Charge_Reduction Deconvolution Use Advanced Deconvolution Software Charge_States->Deconvolution

References

Technical Support Center: Post-Reaction Purification of Alkyne-PEG4-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of excess Alkyne-PEG4-maleimide following its conjugation to biomolecules.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess this compound after the conjugation reaction?

A1: Removing excess, unreacted this compound is a critical step for several reasons. Firstly, the unreacted linker can interfere with downstream applications by reacting with other molecules. Secondly, for applications such as antibody-drug conjugate (ADC) development, precise control over the drug-to-antibody ratio (DAR) is essential, and residual linker can lead to inaccurate characterization. Lastly, excess linker can compete in subsequent "click" chemistry reactions, reducing the efficiency of conjugating the molecule of interest.[1][2]

Q2: What are the most common methods for removing excess this compound?

A2: The most frequently employed and effective methods for purifying the conjugated biomolecule from excess this compound are size-exclusion chromatography (SEC) and dialysis.[1][3] Tangential flow filtration (TFF) is also a viable option, particularly for larger scale preparations.[3]

Q3: How do I choose between size-exclusion chromatography (SEC) and dialysis?

A3: The choice between SEC and dialysis depends on factors such as the scale of your experiment, the stability of your biomolecule, and the required purity. SEC, often performed using desalting columns like PD-10, offers a relatively quick and efficient separation based on molecular size.[1][4] Dialysis is a gentler method that involves exchanging the buffer to remove small molecules, but it is typically a slower process.[1] For water-soluble maleimides, dialysis can be an effective purification method.[5][6]

Q4: Can I use other chromatography techniques for purification?

A4: While SEC is the most common, other chromatography methods like ion-exchange chromatography (IEX) and hydrophobic interaction chromatography (HIC) can also be used, particularly if there is a need to separate different PEGylated species (e.g., mono-PEGylated vs. di-PEGylated).[7][8] The choice of technique will depend on the specific properties of your biomolecule conjugate.

Troubleshooting Guides

This section addresses specific issues that may arise during the removal of excess this compound.

Issue Possible Cause Recommended Solution
Low recovery of the conjugated product after purification. The conjugate may be binding irreversibly to the chromatography column.[8]- For SEC, consider using a column with a different stationary phase that has lower interaction with your biomolecule. - For IEX or HIC, adjust the buffer conditions (e.g., salt concentration, pH) to facilitate elution.[8]
The conjugate may be aggregating and precipitating during purification.[8]- Perform purification steps at a lower temperature (e.g., 4°C).[8] - Screen different buffer conditions (pH, ionic strength) to find the optimal conditions for your conjugate's stability.[8] - Avoid high protein concentrations during purification.[8]
Poor separation between the conjugate and excess this compound. The size difference between the conjugate and the free linker may not be sufficient for complete separation by SEC.- Optimize the SEC column and running conditions. A longer column or a slower flow rate can improve resolution.[8] - Consider using a column with a smaller pore size to better resolve smaller molecules.
The excess reagent concentration is too high.- Ensure the initial molar excess of this compound is within the recommended range (typically 5-20 fold molar excess).[2]
The purified conjugate shows low reactivity in the subsequent "click" chemistry step. The alkyne group may have been compromised during purification.- Ensure that the purification buffers are free of any substances that could react with the alkyne group.
Residual quenching reagent from the maleimide (B117702) reaction is interfering.[1]- If a quenching reagent was used, ensure its complete removal during purification. SEC is generally effective at removing small molecule quenching agents.[3]

Experimental Protocols

Protocol 1: Purification using Size-Exclusion Chromatography (SEC)

This protocol outlines the removal of excess this compound using a desalting column.

Materials:

  • Conjugation reaction mixture

  • Size-exclusion chromatography column (e.g., PD-10 desalting column)

  • Equilibration and elution buffer (e.g., PBS, pH 7.2-7.4)[4]

  • Collection tubes

Methodology:

  • Column Equilibration: Equilibrate the desalting column with 4-5 column volumes of the desired elution buffer.

  • Sample Loading: Apply the reaction mixture to the top of the column. Allow the sample to fully enter the column bed.

  • Elution: Add the elution buffer to the column and begin collecting fractions. The larger conjugated biomolecule will elute first, followed by the smaller, unreacted this compound.

  • Fraction Analysis: Analyze the collected fractions using a suitable method (e.g., UV-Vis spectroscopy at 280 nm for proteins) to identify the fractions containing the purified conjugate.

  • Pooling: Pool the fractions containing the purified product.

Protocol 2: Purification using Dialysis

This protocol describes the removal of excess this compound via dialysis.

Materials:

  • Conjugation reaction mixture

  • Dialysis cassette or tubing with an appropriate molecular weight cut-off (MWCO)

  • Large volume of dialysis buffer (e.g., PBS, pH 7.2-7.4)

  • Stir plate and stir bar

Methodology:

  • Sample Preparation: Transfer the reaction mixture into the dialysis cassette or tubing.

  • Dialysis Setup: Place the dialysis cassette in a beaker containing a large volume of cold (4°C) dialysis buffer. The buffer volume should be at least 100 times the sample volume.

  • Stirring: Place the beaker on a stir plate and stir gently to ensure efficient buffer exchange.

  • Buffer Changes: Change the dialysis buffer every 2-4 hours for the first 8-12 hours, and then leave to dialyze overnight. At least three buffer changes are recommended for efficient removal of the excess reagent.

  • Sample Recovery: Carefully remove the purified conjugate from the dialysis cassette.

Data Presentation

The efficiency of removing excess this compound can be quantified. The following table provides a hypothetical comparison of the two main purification methods.

Purification Method Typical Purity of Conjugate Typical Recovery of Conjugate Time Required
Size-Exclusion Chromatography (SEC)>95%85-95%15-30 minutes
Dialysis>98%90-98%12-24 hours

Note: These values are illustrative and can vary depending on the specific biomolecule, reaction conditions, and experimental setup.

Mandatory Visualizations

Experimental Workflow for Purification

The following diagrams illustrate the logical flow of the purification protocols.

Purification_Workflows cluster_SEC Size-Exclusion Chromatography (SEC) Workflow cluster_Dialysis Dialysis Workflow SEC_Start Reaction Mixture SEC_Equilibrate Equilibrate SEC Column SEC_Load Load Sample SEC_Equilibrate->SEC_Load SEC_Elute Elute with Buffer SEC_Load->SEC_Elute SEC_Collect Collect Fractions SEC_Elute->SEC_Collect SEC_Analyze Analyze Fractions SEC_Collect->SEC_Analyze SEC_Pool Pool Purified Conjugate SEC_Analyze->SEC_Pool SEC_End Purified Conjugate SEC_Pool->SEC_End Dialysis_Start Reaction Mixture Dialysis_Prepare Prepare Dialysis Cassette Dialysis_Start->Dialysis_Prepare Dialysis_Setup Place in Buffer Dialysis_Prepare->Dialysis_Setup Dialysis_Stir Stir Gently Dialysis_Setup->Dialysis_Stir Dialysis_Change Change Buffer (3x or more) Dialysis_Stir->Dialysis_Change Dialysis_Recover Recover Sample Dialysis_Change->Dialysis_Recover Dialysis_End Purified Conjugate Dialysis_Recover->Dialysis_End

Caption: Workflows for removing excess this compound.

Decision-Making Logic for Purification Method Selection

This diagram outlines the key considerations when choosing a purification method.

Purification_Decision_Tree Start Start: Need to remove excess this compound Time_Constraint Is speed a critical factor? Start->Time_Constraint Biomolecule_Stability Is the biomolecule sensitive to shear stress? Time_Constraint->Biomolecule_Stability No SEC Use Size-Exclusion Chromatography (SEC) Time_Constraint->SEC Yes Scale What is the scale of the reaction? Scale->SEC Small to Medium Scale TFF Consider Tangential Flow Filtration (TFF) Scale->TFF Large Scale Biomolecule_Stability->Scale No Dialysis Use Dialysis Biomolecule_Stability->Dialysis Yes

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Preventing Protein Aggregation During Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing protein aggregation during labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during labeling?

Protein aggregation during labeling is often a result of factors that disrupt the protein's native structure and stability. Key causes include:

  • High Protein Concentration: Increased proximity of protein molecules enhances the likelihood of intermolecular interactions and aggregation.[1][2][3]

  • Suboptimal Buffer Conditions: An inappropriate pH (especially near the protein's isoelectric point, pI), low ionic strength, or the absence of stabilizing additives can compromise protein stability.[1][2][3]

  • Hydrophobic Labeling Reagents: The use of hydrophobic dyes or labels can increase the overall hydrophobicity of the protein surface, leading to self-association.[1][4]

  • Over-labeling: A high ratio of labeling reagent to protein can alter the protein's physicochemical properties, increasing its tendency to aggregate.[1][2]

  • Conformational Changes: The labeling reagent itself can induce structural changes in the protein, exposing hydrophobic regions that can initiate aggregation.[1][2]

  • Presence of Impurities: Small amounts of aggregated protein in the initial sample can act as seeds for further aggregation.[1][4]

  • Mechanical and Environmental Stress: Agitation, multiple freeze-thaw cycles, and elevated temperatures can lead to protein unfolding and aggregation.[3][5]

Q2: How does the choice of labeling dye affect protein aggregation?

The properties of the labeling dye can significantly influence protein stability.[4] Highly hydrophobic dyes are more likely to cause aggregation by increasing the non-polar characteristics of the protein surface.[4] It is often beneficial to select a more hydrophilic or sulfonated dye to enhance the water solubility of the final conjugate.[1][4]

Q3: What is the ideal protein concentration for a labeling reaction?

While a higher protein concentration can improve labeling efficiency, it also increases the risk of aggregation.[6] The optimal concentration is protein-dependent and should be determined empirically. A good starting point is a lower concentration (e.g., 1-2 mg/mL).[6] If a high final concentration is required, consider performing the labeling at a lower concentration and then carefully concentrating the labeled protein, preferably with the addition of stabilizing excipients.[2][6]

Q4: How does the dye-to-protein ratio influence aggregation?

The molar ratio of the labeling reagent to the protein is a critical factor.[2][6] Over-labeling can lead to the modification of numerous surface residues, which can significantly alter the protein's physicochemical properties and increase its propensity to aggregate.[2][6] It is essential to perform a titration experiment to determine the optimal ratio that provides sufficient labeling with minimal aggregation.[2] An ideal degree of labeling (DOL) for antibodies is typically between 2 and 10, but this should be empirically determined for each protein-label pair.[1]

Troubleshooting Guides

Issue 1: I observe visible precipitation or cloudiness in my protein solution during or after the labeling reaction.

This indicates significant protein aggregation. Here’s a step-by-step troubleshooting guide:

  • Reduce Protein Concentration: Lower the protein concentration during the labeling reaction.[2]

  • Optimize Buffer Conditions:

    • Ensure the buffer pH is at least 1-1.5 units away from the protein's pI.[7]

    • Increase the ionic strength by adding 150-500 mM NaCl to the buffer.[2]

    • Consider adding stabilizing excipients (see table below).

  • Decrease Labeling Stoichiometry: Reduce the molar ratio of the labeling reagent to the protein.[1]

  • Change the Labeling Reagent: If using a hydrophobic dye, switch to a more hydrophilic or sulfonated alternative.[1]

  • Control Temperature: Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[8]

Issue 2: My labeled protein solution is clear, but subsequent analysis reveals soluble aggregates.

Soluble aggregates can be detected by methods like Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS). To minimize their formation:

  • Refine Buffer Composition: Systematically screen different buffer components, pH values, and additives to find the optimal conditions for your protein.[1]

  • Choose a More Hydrophilic Label: If applicable, switch to a less hydrophobic labeling reagent.[1]

  • Optimize Dye-to-Protein Ratio: Carefully titrate the labeling reagent to find the lowest ratio that still provides adequate labeling.[2]

  • Purification: Use SEC to separate the monomeric labeled protein from aggregates.[1]

Data Presentation

Table 1: Common Stabilizing Excipients for Protein Labeling

Excipient CategoryExamplesTypical ConcentrationMechanism of Action
Salts NaCl, KCl50-500 mMModulates electrostatic interactions that can lead to aggregation.[2]
Osmolytes Glycerol, Sucrose, Trehalose5-20% (v/v) or 0.25-1 MPromote the native, folded state of the protein.[2][7]
Amino Acids L-Arginine, L-Glutamate50-500 mMCan increase protein solubility by interacting with charged and hydrophobic regions.[2][7]
Reducing Agents DTT, TCEP, ß-mercaptoethanol0.5-5 mMPrevents the formation of non-native disulfide bonds.[2][7]
Non-ionic Detergents Tween-20, Polysorbate 800.01-0.1% (v/v)Prevent aggregation by shielding hydrophobic patches.[2][9]

Experimental Protocols

Protocol 1: Detection of Aggregates using Size Exclusion Chromatography (SEC)

  • Column Selection: Choose an SEC column with a fractionation range appropriate for the size of your protein monomer and potential aggregates.[1]

  • Sample Preparation:

    • Centrifuge your labeled protein sample at >10,000 x g for 10 minutes to pellet large, insoluble aggregates.[1]

    • Filter the supernatant through a 0.22 µm syringe filter that is compatible with proteins.[1]

  • Chromatography:

    • Equilibrate the SEC column with at least two column volumes of a suitable mobile phase until a stable baseline is achieved.[1]

    • Inject a sample volume that is typically 1-2% of the total column volume.[1]

  • Data Analysis: Monitor the elution profile at 280 nm and the wavelength corresponding to the label's maximum absorbance. The presence of peaks eluting earlier than the monomeric protein indicates the presence of aggregates.

Protocol 2: Assessment of Polydispersity by Dynamic Light Scattering (DLS)

  • Sample Preparation:

    • Prepare the protein sample at a concentration of approximately 0.5-1.0 mg/mL in a buffer that has been filtered through a 0.1 µm filter.

    • Centrifuge the sample at >10,000 x g for 10 minutes to remove any large particles.

  • DLS Measurement:

    • Transfer the sample to a clean, dust-free cuvette.

    • Equilibrate the sample to the desired temperature within the DLS instrument.

    • Perform multiple measurements to ensure reproducibility.

  • Data Interpretation: The presence of larger species (aggregates) will result in additional peaks at larger hydrodynamic radii or a high polydispersity index (PDI).

Visualizations

G cluster_prep Protein Preparation cluster_label Labeling Reaction cluster_purify Purification cluster_analysis Analysis Prot_prep Prepare Protein Solution (1-5 mg/mL in amine-free buffer) Buffer_ex Buffer Exchange (if necessary) Prot_prep->Buffer_ex Add_reagent Add Reagent to Protein (gentle mixing) Buffer_ex->Add_reagent Reagent_prep Prepare Labeling Reagent (e.g., in DMSO) Reagent_prep->Add_reagent Incubate Incubate (e.g., 1 hr at RT or overnight at 4°C) Add_reagent->Incubate Quench Quench Reaction (optional) Incubate->Quench Purify Remove Excess Label (e.g., Desalting Column, Dialysis) Quench->Purify Analyze Characterize Labeled Protein (e.g., SEC, DLS, Spectroscopy) Purify->Analyze

Caption: A typical experimental workflow for protein labeling and purification.

G cluster_solutions start Protein Aggregation Observed? sol1 Decrease Protein Concentration start->sol1 sol2 Optimize Buffer (pH, Ionic Strength, Additives) start->sol2 sol3 Lower Labeling Stoichiometry start->sol3 sol4 Use Hydrophilic Label start->sol4 sol5 Lower Reaction Temperature start->sol5 q1 Is Protein Concentration High? start->q1 Yes q1->sol1 Yes q2 Is Buffer pH near pI? q1->q2 No q2->sol2 Yes q3 Is Label:Protein Ratio High? q2->q3 No q3->sol3 Yes q4 Is Label Hydrophobic? q3->q4 No q4->sol4 Yes q5 Is Reaction Temp Elevated? q4->q5 No q5->sol5 Yes

Caption: A troubleshooting decision tree for addressing protein aggregation.

References

Technical Support Center: Analytical Techniques for Conjugation Side Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for identifying and troubleshooting conjugation side products. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable answers to common analytical challenges encountered during bioconjugation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions related to the characterization of conjugation reactions and the identification of side products.

Q1: I'm seeing unexpected results in my conjugate analysis. Where do I start troubleshooting?

A1: A systematic approach is crucial when troubleshooting unexpected analytical results. Start by assessing the entire workflow, from the initial reactants to the final purified product. This ensures that potential issues at any stage are not overlooked. The general workflow involves characterizing the starting materials, monitoring the reaction itself, and finally, thoroughly analyzing the purified conjugate for key quality attributes.

A logical workflow helps isolate the source of side products, whether they originate from the starting materials, the conjugation reaction, or the purification process.

Troubleshooting_Workflow cluster_0 Phase 1: Pre-Conjugation cluster_1 Phase 2: Conjugation Reaction cluster_2 Phase 3: Post-Conjugation cluster_3 Troubleshooting Loop Start_Mat Characterize Starting Materials (Antibody, Drug) Reaction Bioconjugation Reaction Start_Mat->Reaction Monitoring In-Process Monitoring (e.g., HPLC) Reaction->Monitoring Purification Purification Monitoring->Purification Final_Char Characterize Final Product (Purity, DAR, Aggregates) Purification->Final_Char Stability Stability Testing Final_Char->Stability Analysis Analyze Data & Identify Side Product Final_Char->Analysis Adjust Adjust Process Parameters Analysis->Adjust Adjust->Reaction Optimize

General workflow for bioconjugation monitoring and troubleshooting.
Q2: What are the most common side products in bioconjugation, and which techniques are best to identify them?

A2: The nature of side products depends heavily on the conjugation chemistry, the biomolecule, and the linker-payload. However, some common undesirable species include aggregates, fragments, unconjugated reactants (free drug or antibody), and product isomers. Selecting the right analytical technique is key to identifying and quantifying these impurities.[1]

The following table summarizes common side products and the primary analytical techniques for their characterization.

Side ProductDescriptionPrimary Analytical Technique(s)Secondary/Orthogonal Technique(s)
Aggregates Covalently or non-covalently associated multimers of the conjugate.Size Exclusion Chromatography (SEC)[2]SEC with Multi-Angle Light Scattering (SEC-MALS)[3], Analytical Ultracentrifugation (AUC)
Fragments Cleavage products of the biomolecule (e.g., antibody light or heavy chain fragments).Reversed-Phase HPLC (RP-HPLC), SDS-PAGECapillary Electrophoresis (CE), Mass Spectrometry (MS)
Unconjugated Drug Free drug or drug-linker that has not attached to the biomolecule.Reversed-Phase HPLC (RP-HPLC)[4], LC-MS[5]Hydrophobic Interaction Chromatography (HIC)
Unconjugated Biomolecule Biomolecule (e.g., antibody) that has not been conjugated with the payload.Hydrophobic Interaction Chromatography (HIC), Ion Exchange Chromatography (IEX)Mass Spectrometry (MS)
Positional Isomers Conjugates with the same number of drugs attached at different sites.[6]Peptide Mapping with LC-MS/MS[7]High-resolution Native Mass Spectrometry[8]
Geometric Isomers Isomers arising from the drug or linker structure itself, potentially affecting activity.[9]High-Resolution LC-MS, Stereospecific assays[9]Nuclear Magnetic Resonance (NMR)
Q3: My SEC profile shows a high molecular weight peak. How can I confirm it's an aggregate and what is a typical protocol?

A3: A high molecular weight (HMW) peak appearing before the main monomer peak in a Size Exclusion Chromatography (SEC) run is a strong indication of aggregation.[2] SEC separates molecules based on their hydrodynamic radius, with larger molecules eluting first.[10] To confirm this, you can use an orthogonal technique like SEC-MALS, which can determine the absolute molar mass of the eluting species.[3]

Troubleshooting Tips:

  • Non-specific Interactions: Hydrophobic drugs on the conjugate can sometimes interact with the SEC column matrix, causing peak tailing or shifts in retention time.[2] Modifying the mobile phase, for instance by adding a small percentage of organic solvent like isopropanol, can help mitigate this.[2]

  • Column Choice: Ensure you are using a column with the appropriate pore size for the size range of your biomolecule and its potential aggregates.

  • Flow Rate: High flow rates can sometimes lead to shear-induced aggregation or poor resolution.[10]

Experimental Protocol: SEC-HPLC for Aggregate Analysis

Objective: To quantify the monomer, aggregate, and fragment content of a purified antibody-drug conjugate (ADC).

Methodology:

  • System Preparation:

    • HPLC System: An HPLC or UPLC system equipped with a UV detector.[11]

    • Column: A size exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWXL or equivalent).[2][10]

    • Mobile Phase: A phosphate-buffered saline (PBS) solution, pH 6.8-7.4, is commonly used. For example, 0.2 M Potassium Phosphate, 0.25 M Potassium Chloride, pH 6.95.[2]

    • System Suitability: Before running samples, inject a protein standard mix (containing, for example, thyroglobulin, IgG, and BSA) to ensure the column is performing correctly and to verify resolution.

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of approximately 1 mg/mL using the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: Monitor UV absorbance at 280 nm.

    • Run Time: Approximately 20-30 minutes, ensuring all species, including fragments, have eluted.

  • Data Analysis:

    • Integrate the peak areas for the HMW species (aggregates), the main peak (monomer), and any low molecular weight (LMW) species (fragments).

    • Calculate the relative percentage of each species by dividing its peak area by the total area of all peaks.

Q4: I suspect there is residual free drug in my final product. What is the best way to detect and quantify it?

A4: The presence of unconjugated, or "free," small molecule drug is a critical quality attribute (CQA) to monitor due to potential toxicity.[12] Reversed-Phase HPLC (RP-HPLC) is the most common and robust method for quantifying free drug.[2][4] The workflow typically involves precipitating the large protein conjugate, leaving the small molecule drug in the supernatant for analysis.

Mass spectrometry detection can significantly increase sensitivity compared to UV-based methods, allowing for the detection of trace-level impurities.[5] For highly complex samples, two-dimensional LC (2D-LC) methods, which combine SEC in the first dimension to remove the protein, followed by RP-HPLC in the second dimension, can provide excellent separation and sensitivity.[12]

Experimental Protocol: RP-HPLC for Free Drug Quantification

Objective: To quantify the amount of unconjugated small molecule drug in an ADC sample.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of your ADC sample, add 900 µL of cold acetonitrile (B52724) (a 1:9 ratio) to precipitate the protein.[4]

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Carefully collect the supernatant, which contains the free drug, for injection.

  • System Preparation:

    • HPLC System: An HPLC system with a UV or MS detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid.[4]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Gradient: A typical gradient might run from 5% to 95% Mobile Phase B over 20 minutes to ensure elution of the hydrophobic drug.[4]

    • Detection: Monitor at the wavelength of maximum absorbance for the drug, or use MS for higher sensitivity.[4]

  • Quantification:

    • Prepare a standard curve by injecting known concentrations of the free drug standard.

    • Plot the peak area against concentration to generate a calibration curve.

    • Determine the concentration of free drug in the sample by comparing its peak area to the standard curve.

Q5: My conjugation chemistry allows for attachment at multiple sites. How can I determine the location of conjugation and identify different isomers?

A5: When conjugation occurs at multiple possible sites (e.g., on lysine (B10760008) residues), a heterogeneous mixture of positional isomers is created.[6][13] Identifying the exact location of conjugation requires a "bottom-up" proteomics approach using Liquid Chromatography-Mass Spectrometry (LC-MS). This technique, often called peptide mapping, provides peptide-level resolution to pinpoint modification sites.

The workflow involves digesting the conjugate into smaller peptides, separating them by chromatography, and then using tandem mass spectrometry (MS/MS) to identify the peptide sequence and the precise amino acid that has been modified.

Peptide_Mapping_Workflow ADC_Sample ADC Sample Denature Denature, Reduce, & Alkylate ADC_Sample->Denature Digest Enzymatic Digestion (e.g., Trypsin) Denature->Digest LC_Separation LC Separation (RP-HPLC) Digest->LC_Separation MS_Analysis Mass Spectrometry (MS & MS/MS) LC_Separation->MS_Analysis Data_Analysis Data Analysis: Identify Modified Peptides MS_Analysis->Data_Analysis

Workflow for identifying conjugation sites via peptide mapping.

Troubleshooting Tips:

  • Incomplete Digestion: Incomplete enzymatic digestion can complicate data analysis. Ensure optimal digestion conditions (pH, temperature, enzyme-to-protein ratio). The presence of the drug-linker may also sterically hinder the enzyme; using a different or combination of proteases can help achieve complete digestion.

  • Ion Suppression: The drug-linker moiety can sometimes suppress the ionization of the peptide it's attached to. Optimizing MS source parameters is critical.[1]

  • Complex Spectra: High-resolution mass spectrometers (like Orbitrap or TOF analyzers) are essential to resolve the complex mixture of modified and unmodified peptides.[14]

References

Validation & Comparative

A Head-to-Head Comparison: Alkyne-PEG4-Maleimide vs. DBCO-PEG4-Maleimide for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Detailed Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioconjugation, the choice of linker is paramount to the success of creating stable and effective molecular conjugates, such as antibody-drug conjugates (ADCs). This guide provides an in-depth, objective comparison of two prominent heterobifunctional linkers used in copper-free click chemistry: Alkyne-PEG4-Maleimide and DBCO-PEG4-Maleimide. We will delve into their reaction mechanisms, kinetics, stability, and provide detailed experimental protocols to assist researchers in making an informed decision for their specific applications.

Executive Summary

Both this compound and DBCO-PEG4-Maleimide are powerful tools for bioconjugation, enabling a two-step sequential conjugation strategy.[1][2] They each possess a maleimide (B117702) group for reaction with thiols (e.g., from cysteine residues on proteins) and a moiety for click chemistry.[1][2] The key difference lies in their click chemistry functionality. This compound has a terminal alkyne, which typically requires a copper(I) catalyst for the azide-alkyne cycloaddition (CuAAC).[3][4] In contrast, DBCO-PEG4-Maleimide contains a dibenzocyclooctyne (DBCO) group, a strained alkyne that undergoes Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with azides without the need for a cytotoxic copper catalyst.[2][5] This makes DBCO-PEG4-Maleimide highly suitable for applications in living systems.[5][6]

Quantitative Data Comparison

The performance of these linkers can be quantitatively assessed by examining their reaction kinetics and the stability of the resulting conjugates.

ParameterThis compoundDBCO-PEG4-MaleimideReferences
Click Reaction Type Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[3][5]
Click Reaction Catalyst Required: Copper(I)Not Required (Copper-Free)[4][6]
SPAAC 2nd Order Rate Constant (with benzyl (B1604629) azide) N/A~0.1 M⁻¹s⁻¹[7]
Biocompatibility of Click Reaction Lower (due to copper cytotoxicity)High (ideal for live cells and in vivo applications)[8][9]
Thiol-Maleimide Reaction pH 6.5 - 7.56.5 - 7.5[4][10]
Maleimide Stability Susceptible to hydrolysis above pH 7.5Susceptible to hydrolysis above pH 7.5[10]
Thioether Bond Stability Susceptible to retro-Michael reaction (thiol exchange)Susceptible to retro-Michael reaction (thiol exchange)[11][12]
Click Reaction Product 1,4-disubstituted 1,2,3-triazoleMixture of regioisomeric triazoles[8][9]

Reaction Mechanisms and Workflows

The overall workflow for both linkers involves a two-step process: (1) conjugation of the maleimide to a thiol-containing biomolecule, and (2) the click reaction with an azide-functionalized molecule.

G cluster_alkyne This compound Workflow cluster_dbco DBCO-PEG4-Maleimide Workflow A1 Thiol-containing Biomolecule A3 Thiol-Maleimide Conjugation (pH 6.5-7.5) A1->A3 A2 This compound A2->A3 A4 Alkyne-Modified Biomolecule A3->A4 A6 CuAAC Click Chemistry (Copper(I) Catalyst) A4->A6 A5 Azide-functionalized Molecule A5->A6 A7 Final Conjugate A6->A7 B1 Thiol-containing Biomolecule B3 Thiol-Maleimide Conjugation (pH 6.5-7.5) B1->B3 B2 DBCO-PEG4-Maleimide B2->B3 B4 DBCO-Modified Biomolecule B3->B4 B6 SPAAC Click Chemistry (Copper-Free) B4->B6 B5 Azide-functionalized Molecule B5->B6 B7 Final Conjugate B6->B7

Comparison of bioconjugation workflows.

The primary distinction in the workflows is the nature of the click chemistry step. The requirement of a copper catalyst for this compound can be a limiting factor for in vivo studies due to copper's cytotoxicity.[8] DBCO-PEG4-Maleimide circumvents this issue, offering a more bioorthogonal approach.[6]

Detailed Experimental Protocols

Below are representative protocols for the conjugation of an antibody (IgG) with a small molecule payload.

Protocol 1: Antibody-Drug Conjugation using DBCO-PEG4-Maleimide

This protocol is divided into two main parts: (1) modification of the antibody with the DBCO linker and (2) conjugation of the DBCO-modified antibody with an azide-functionalized payload.

Part A: Antibody Modification with DBCO-PEG4-Maleimide

Materials:

  • Purified Monoclonal Antibody (mAb)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • DBCO-PEG4-Maleimide

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate Buffered Saline (PBS) with 5 mM EDTA, pH 7.2

  • Desalting Columns (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Prepare the mAb at a concentration of 1-10 mg/mL in the reaction buffer.

  • Antibody Reduction: Add a 10-fold molar excess of TCEP to the antibody solution. Incubate for 30-60 minutes at 37°C to reduce the interchain disulfide bonds.

  • Purification of Reduced Antibody: Immediately after reduction, remove excess TCEP using a pre-equilibrated desalting column.

  • Maleimide Conjugation:

    • Prepare a 10 mM stock solution of DBCO-PEG4-Maleimide in anhydrous DMSO.[13]

    • Add a 5- to 20-fold molar excess of the DBCO-PEG4-Maleimide solution to the reduced antibody.[13]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[2]

  • Purification of DBCO-Modified Antibody: Remove unreacted DBCO-PEG4-Maleimide using a desalting column. The purified DBCO-modified antibody is now ready for the click reaction.

Part B: SPAAC Reaction with Azide-Payload

Materials:

  • DBCO-modified antibody from Part A

  • Azide-functionalized cytotoxic drug

  • Azide-free buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Solutions: Ensure the DBCO-modified antibody is in an azide-free buffer.[14] Dissolve the azide-modified drug in a compatible solvent like DMSO.

  • Click Reaction: Add a 1.5- to 10-fold molar excess of the azide-drug to the DBCO-modified antibody solution.[2]

  • Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight (for at least 12 hours).[15]

  • Purification: Purify the final ADC using Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) to remove excess drug and any aggregates.[2]

Protocol 2: Antibody-Drug Conjugation using this compound

This protocol also follows a two-part procedure: (1) antibody modification with the alkyne linker and (2) the copper-catalyzed click reaction with the azide-payload.

Part A: Antibody Modification with this compound

Materials:

  • Purified Monoclonal Antibody (mAb)

  • TCEP

  • This compound

  • Anhydrous DMSO

  • Reaction Buffer: Phosphate buffer with EDTA, pH 7.0-7.5[1]

  • Desalting Columns

Procedure:

  • Antibody Preparation and Reduction: Follow steps 1-3 from Protocol 1, Part A.

  • Maleimide Conjugation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[1]

    • Add a 5- to 20-fold molar excess of the this compound solution to the reduced antibody.[1][4]

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.[4]

  • Purification of Alkyne-Modified Antibody: Remove excess this compound using a desalting column.

Part B: CuAAC Reaction with Azide-Payload

Materials:

  • Alkyne-modified antibody from Part A

  • Azide-functionalized cytotoxic drug

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate (B8700270) (freshly prepared)

  • Copper Ligand (e.g., THPTA)

  • Degassed Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the azide-drug, CuSO₄, sodium ascorbate, and THPTA.

  • Click Reaction:

    • In a reaction vessel, combine the alkyne-modified antibody and the azide-drug.

    • Add the copper ligand to the mixture.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[4]

  • Incubation: Gently mix and incubate at room temperature for 1-4 hours.[1][4]

  • Purification: Purify the final ADC using SEC or HIC to remove excess reagents and the copper catalyst.[1]

Key Considerations and Stability

  • Maleimide Hydrolysis: The maleimide group on both linkers is susceptible to hydrolysis, especially at pH values above 7.5.[10] It is crucial to perform the thiol conjugation reaction within the optimal pH range of 6.5-7.5 and to use freshly prepared solutions.[10]

  • Thioether Bond Stability: The thioether bond formed from the maleimide-thiol reaction can undergo a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols like glutathione (B108866) in vivo.[12] Strategies to improve stability include the hydrolysis of the succinimide (B58015) ring post-conjugation.[11][16]

G cluster_decision Linker Selection Guide Start Start: Select a Linker Q1 Is the application in live cells or in vivo? Start->Q1 A1_Yes DBCO-PEG4-Maleimide (Copper-Free) Q1->A1_Yes Yes Q2 Are the fastest possible reaction kinetics required? Q1->Q2 No A1_No This compound (CuAAC) Q2->A1_No No A2_Yes Consider IEDDA reactions (e.g., Tetrazine-TCO) as an alternative Q2->A2_Yes Yes

Decision guide for linker selection.

Conclusion

The choice between this compound and DBCO-PEG4-Maleimide hinges on the specific requirements of the experiment. For applications requiring high biocompatibility, such as live-cell imaging or in vivo studies, the copper-free nature of DBCO-PEG4-Maleimide makes it the superior choice.[5][6] Its reaction proceeds efficiently under physiological conditions without the need for a toxic catalyst.[6][17]

For in vitro applications where the presence of a copper catalyst is not a concern, this compound offers a reliable and efficient method for bioconjugation.[3][4] The CuAAC reaction is known for its high efficiency and the formation of a stable, irreversible triazole linkage.[4]

Researchers must also consider the inherent stability of the maleimide-thiol linkage and take appropriate measures to mitigate potential hydrolysis and retro-Michael reactions.[12][18] By carefully considering the factors outlined in this guide, scientists can select the optimal linker to achieve their desired bioconjugation outcomes.

References

A Head-to-Head Comparison of Bioconjugation Linkers: Alkyne-PEG4-maleimide vs. SMCC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical crosslinker is a critical decision in the design of bioconjugates, influencing the stability, efficacy, and safety of therapeutics and diagnostics. This guide provides an objective, data-driven comparison of two prominent heterobifunctional crosslinkers: the modern Alkyne-PEG4-maleimide and the conventional Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

This comparison delves into their respective reaction mechanisms, stability, and key performance characteristics, supported by experimental data. Detailed experimental protocols and visual diagrams are also provided to clearly illustrate the practical aspects of working with each linker.

Executive Summary

This compound and SMCC are both heterobifunctional crosslinkers used to connect two different molecules, typically proteins and smaller molecules like drugs or labels. However, they differ significantly in their reactive ends, the inclusion of a Polyethylene Glycol (PEG) spacer in this compound, and the subsequent conjugation strategies they enable.

This compound features a maleimide (B117702) group that reacts with thiols (sulfhydryl groups) on one molecule, and a terminal alkyne group.[1][2] This alkyne serves as a handle for a highly specific and efficient secondary reaction known as "click chemistry," most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][3] The integrated PEG4 spacer enhances hydrophilicity, which can improve the solubility and stability of the resulting conjugate.[4][5]

SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) , on the other hand, has a maleimide group for reaction with thiols and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like those on lysine (B10760008) residues).[6][7] This allows for the direct conjugation of an amine-containing molecule to a thiol-containing molecule. SMCC is a well-established crosslinker, notably used in the FDA-approved antibody-drug conjugate (ADC), Kadcyla®.[8][9]

A significant consideration for maleimide-based linkers is the potential for the reversibility of the maleimide-thiol linkage through a retro-Michael reaction, which can lead to premature payload release in vivo.[10][11]

Quantitative Data Comparison

The following table summarizes key quantitative data for the reactions involving this compound and SMCC.

ParameterThis compoundSMCCConditionsBiomoleculeReference
Thiol-Maleimide Reaction
Conjugation Efficiency84 ± 4%-30 min, room temp, 10 mM HEPES pH 7.0, 2:1 maleimide:thiolcRGDfK peptide[1]
Conjugation Efficiency58 ± 12%-2 h, room temp, PBS pH 7.4, 5:1 maleimide:protein11A4 nanobody[1]
Reaction Rate (vs. amines)~1000x faster~1000x fasterpH 7.0General[1]
Amine-NHS Ester Reaction
Reaction pH-7.0-9.0Aqueous bufferPrimary amines[6][7]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Rate Acceleration10⁷ to 10⁸ fold-Compared to uncatalyzed reaction-[1]
Optimal pH Range4 - 12-Aqueous conditions-[1]
Linkage Stability
Maleimide-Thiol Half-life~7 days~7 daysADC mimic in human plasma, 37°C-[11]
Maleimide-Thiol Half-life~2 hours~2 hoursPeptide-Oligonucleotide, 37°C, 10 mM GSH-[11]

Reaction Mechanisms and Experimental Workflows

The distinct chemistries of this compound and SMCC dictate their respective conjugation workflows.

Chemical Structures and Reaction Schemes cluster_AlkynePEG4Maleimide This compound Pathway cluster_SMCC SMCC Pathway AlkynePEG4 This compound AlkyneProtein Alkyne-PEG4-Protein AlkynePEG4->AlkyneProtein ProteinThiol Protein-SH (e.g., Cysteine) ProteinThiol->AlkyneProtein Thiol-Maleimide Reaction (pH 6.5-7.5) Step 1 FinalConjugate1 Protein-PEG4-Triazole-Molecule AlkyneProtein->FinalConjugate1 CuAAC 'Click Chemistry' (Cu(I), Ascorbate) Step 2 AzideMolecule Azide-Molecule (Drug, Dye, etc.) AzideMolecule->FinalConjugate1 SMCC SMCC ActivatedProtein Maleimide-Activated Protein SMCC->ActivatedProtein ProteinAmine Protein-NH2 (e.g., Lysine) ProteinAmine->ActivatedProtein Amine-NHS Ester Reaction (pH 7-9) Step 1 FinalConjugate2 Protein-SMCC-Molecule ActivatedProtein->FinalConjugate2 Thiol-Maleimide Reaction (pH 6.5-7.5) Step 2 ThiolMolecule Thiol-Molecule (Drug, etc.) ThiolMolecule->FinalConjugate2 Comparative Experimental Workflow cluster_alkyne This compound Workflow cluster_smcc SMCC Workflow A1 1. Prepare Thiol-containing Protein (pH 6.5-7.5) A2 2. Add this compound (molar excess) A1->A2 A3 3. Incubate (RT, 2-4h or 4°C, overnight) A2->A3 A4 4. Purify Alkyne-modified Protein (e.g., SEC) A3->A4 A6 6. Perform CuAAC Reaction (Add Cu(I) source, ligand, reducing agent) A4->A6 A5 5. Prepare Azide-Molecule A5->A6 A7 7. Incubate (RT, 1-4h) A6->A7 A8 8. Purify Final Conjugate A7->A8 S1 1. Prepare Amine-containing Protein (pH 7-9) S2 2. Add SMCC (dissolved in organic solvent) S1->S2 S3 3. Incubate (RT, 30-60 min) S2->S3 S4 4. Purify Maleimide-activated Protein (e.g., Desalting column) S3->S4 S6 6. Combine Activated Protein and Thiol-Molecule (pH 6.5-7.5) S4->S6 S5 5. Prepare Thiol-Molecule S5->S6 S7 7. Incubate (RT, 1-2h or 4°C, overnight) S6->S7 S8 8. Quench and Purify Final Conjugate S7->S8

References

A Comparative Guide to the Efficiency of Alkyne-PEG4-Maleimide in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of success in bioconjugation. Alkyne-PEG4-maleimide has emerged as a versatile and powerful heterobifunctional linker, enabling the precise and efficient coupling of biomolecules. This guide provides an objective comparison of this compound's performance against other common bioconjugation reagents, supported by experimental data and detailed protocols.

This compound's unique structure, which includes a thiol-reactive maleimide (B117702) group, a terminal alkyne for "click chemistry," and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, offers a robust two-step conjugation strategy.[1][2] This allows for the site-specific modification of proteins and other biomolecules, a crucial factor in preserving their biological activity.[1] The PEG4 spacer enhances the solubility of the conjugate and minimizes steric hindrance.[1][3]

Performance Comparison of Bioconjugation Linkers

The choice of a crosslinker is dictated by the functional groups on the biomolecule of interest, the desired reaction conditions, and the stability requirements of the final conjugate.[4] this compound is frequently used in the development of antibody-drug conjugates (ADCs), protein labeling for imaging, and the construction of advanced drug delivery systems.[1][4]

Below is a quantitative comparison of this compound with other common heterobifunctional linkers.

FeatureThis compoundDBCO-PEG4-NHS EsterAPN-C3-PEG4-alkyne
Target Functional Group Thiol (Cysteine)Primary Amine (Lysine, N-terminus)Thiol (Cysteine)
Reaction Chemistry Michael AdditionAcylationThiol-Click Reaction
Subsequent Reaction Copper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition (CuAAC or SPAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reaction pH 6.5 - 7.5[1][5]7.2 - 8.5Not explicitly stated, but thiol reactions are generally optimal around pH 7
Reaction Time 1 - 4 hours30 minutes - 2 hours2 hours at room temperature or overnight at 4°C[6]
Linkage Stability Thioether bond is generally stable but can undergo retro-Michael reaction.[4][7]Amide bond is highly stable.[4]Thioether linkage is more stable and not prone to reversibility.[6]

Quantitative Data in Bioconjugation

The efficiency of the bioconjugation reactions involving this compound is crucial for achieving desired outcomes.

Thiol-Maleimide Reaction Parameters
ParameterValueConditionsBiomoleculeReference
Conjugation Efficiency 84 ± 4%30 min, room temperature, 10 mM HEPES pH 7.0, 2:1 maleimide:thiol ratiocyclic peptide cRGDfK[1][8]
Conjugation Efficiency 58 ± 12%2 h, room temperature, PBS pH 7.4, 5:1 maleimide:protein ratio11A4 nanobody[1][8]
Reaction Rate ~1000x faster than with aminespH 7.0General[1][9]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Parameters
ParameterValueConditionsReference
Rate Acceleration 10⁷ to 10⁸ foldCompared to uncatalyzed reaction[1]
Optimal pH Range 4 - 12Aqueous conditions[1]

Experimental Workflows and Reaction Mechanisms

The following diagrams illustrate the general workflow for bioconjugation using this compound and the underlying reaction mechanisms.

Bioconjugation_Workflow cluster_step1 Step 1: Thiol-Maleimide Conjugation cluster_step2 Step 2: Azide-Alkyne Click Chemistry Protein Protein with Cysteine Residue (-SH) Protein_Linker Alkyne-Functionalized Protein Protein->Protein_Linker Michael Addition Linker This compound Linker->Protein_Linker Final_Conjugate Final Bioconjugate Protein_Linker->Final_Conjugate CuAAC or SPAAC Azide_Molecule Azide-Modified Molecule (e.g., Drug, Dye) Azide_Molecule->Final_Conjugate

A generalized workflow for two-step bioconjugation using this compound.

Thiol_Maleimide_Reaction cluster_reactants Thiol R-SH (Thiol) Thioether Stable Thioether Bond Thiol->Thioether Nucleophilic Attack Maleimide Maleimide Ring Maleimide->Thioether

The reaction mechanism of thiol-maleimide conjugation.

CuAAC_Reaction Alkyne R1-C≡CH (Terminal Alkyne) Triazole Stable Triazole Ring Alkyne->Triazole [3+2] Cycloaddition Azide (B81097) R2-N3 (Azide) Azide->Triazole Catalyst Cu(I) Catalyst Catalyst->Triazole

The mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

Detailed methodologies are essential for reproducible and efficient bioconjugation.

Protocol 1: Conjugation of this compound to a Thiol-Containing Protein

Materials:

  • Protein containing free cysteine residues

  • This compound

  • Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5)[5]

  • Anhydrous DMSO or DMF[5]

  • Reducing agent (e.g., TCEP), optional[5]

  • Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

  • Purification system (e.g., size-exclusion chromatography column or dialysis cassette)[2]

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[2][5] If necessary, reduce disulfide bonds by adding a 10- to 100-fold molar excess of TCEP and incubating for 20-30 minutes at room temperature.[5]

  • Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution.[5]

  • Conjugation Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution while gently stirring.[2][5] Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[2][5]

  • Quenching (Optional): To stop the reaction, a small excess of a quenching reagent can be added.

  • Purification: Remove excess, unreacted this compound using a size-exclusion chromatography column or by dialysis against a suitable buffer.[2][5]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Alkyne-functionalized protein from Protocol 1

  • Azide-modified molecule of interest

  • Copper(II) sulfate (B86663) (CuSO4)[10]

  • Reducing agent (e.g., sodium ascorbate)[10]

  • Copper-chelating ligand (e.g., THPTA or TBTA)[10]

  • Reaction buffer (e.g., PBS)

Procedure:

  • Preparation of Reagents: Prepare stock solutions of CuSO4, the ligand, and sodium ascorbate (B8700270) in an appropriate buffer.[11]

  • Complex Formation: In a reaction tube, mix the CuSO4 and ligand to form the Cu(I) complex.[11]

  • Reaction Mixture: To the alkyne-functionalized protein solution, add the azide-modified molecule. The molar ratio should be optimized, but a 4-50 fold excess of the azide is a common starting point.[10]

  • Initiation of Click Reaction: Add the pre-formed Cu(I)/ligand complex to the reaction mixture, followed by the sodium ascorbate solution to initiate the reaction.[10][11]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.[10][11]

  • Purification: Purify the final bioconjugate using size-exclusion chromatography or other appropriate methods to remove unreacted reagents and by-products.[11]

Conclusion

This compound is a highly efficient and versatile heterobifunctional linker for bioconjugation.[1] Its dual reactivity allows for a controlled, two-step conjugation process, enabling the precise construction of complex biomolecular architectures.[1] While the stability of the maleimide-thiol linkage can be a concern in certain in vivo applications due to the potential for retro-Michael reactions, alternatives like APN-based linkers offer enhanced stability.[6][7] The subsequent copper-catalyzed azide-alkyne click chemistry step is exceptionally efficient and bio-orthogonal, leading to the formation of a highly stable triazole linkage.[9] The choice between this compound and other linkers will ultimately depend on the specific requirements of the application, including the nature of the biomolecules to be conjugated and the desired stability of the final product.[4]

References

Navigating the Challenges of Serum Stability: A Comparative Guide to Alkyne-PEG4-Maleimide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of bioconjugates in serum is a critical determinant of therapeutic efficacy and safety. This guide provides an objective comparison of the serum stability of Alkyne-PEG4-Maleimide conjugates against alternative linker chemistries, supported by experimental data and detailed protocols.

The covalent linkage of molecules to proteins, peptides, or antibodies is a cornerstone of modern drug development, enabling the creation of targeted therapies such as antibody-drug conjugates (ADCs). This compound is a popular heterobifunctional linker, prized for its ability to first react with a thiol group on a biomolecule via its maleimide (B117702) moiety, and subsequently attach a payload through a "click" reaction with its alkyne group.[1][2][3] However, the stability of the maleimide-thiol linkage in the physiological environment of serum presents a significant challenge.

The primary mechanism of instability for maleimide-thiol conjugates is the reversible retro-Michael reaction.[4][5] This process can lead to the undesirable exchange of the conjugated payload with other thiol-containing molecules abundant in serum, such as glutathione (B108866) and albumin, compromising the therapeutic window and potentially causing off-target toxicity.[6]

Comparative Stability of Thiol-Reactive Chemistries

The stability of the linkage between a payload and a biomolecule is paramount for in vivo applications. The following table summarizes the serum stability of various maleimide-based strategies and their alternatives.

Linker ChemistryBond FormedStability in Serum/Reducing EnvironmentKey Features & Considerations
Conventional N-Alkyl Maleimide Thioether (in a succinimide (B58015) ring)Moderate: Prone to retro-Michael reaction and thiol exchange, leading to payload loss.[7]The succinimide ring can undergo hydrolysis to a more stable ring-opened form, but this is often a slow process.[8][9]
N-Aryl Maleimide Thioether (in a succinimide ring)High: Exhibits significantly improved stability compared to N-alkyl maleimides due to accelerated hydrolysis of the thiosuccinimide ring post-conjugation.[8][10]N-phenyl maleimide conjugates have shown high stability in mouse serum for over a week.[10]
Self-Hydrolyzing Maleimides Thioether (in a succinimide ring)High: Designed to undergo rapid intramolecular hydrolysis after conjugation, forming a stable, ring-opened structure that is resistant to deconjugation.[7][11][12]Incorporates a basic amino group to catalyze the hydrolysis, leading to improved in vivo stability and efficacy.[11]
Next-Generation Maleimides (e.g., Dihalogenated) Thioether (re-bridging disulfide)High: Reacts with two thiols from a reduced disulfide bond, creating a more stable, re-bridged linkage.[7]Offers a strategy for site-specific conjugation and enhanced stability.
Methylsulfonyl Phenyloxadiazoles / Julia-Kocienski-like Reagents ThioetherVery High: Forms highly stable conjugates with significantly greater stability in human plasma compared to maleimide counterparts.[13][14][15]Represents a robust and serum-stable alternative to maleimide chemistry.[14][16][17]
Vinyl Sulfones ThioetherHigh: Forms a stable, irreversible thioether bond.[18]Reaction kinetics are generally slower than with maleimides.[18]
Thiol-yne (Click Chemistry) ThioetherVery High: Forms a highly stable and irreversible thioether linkage.[18]Requires a radical initiator, which may not be suitable for all biomolecules.
Sortase-Mediated Ligation Native Amide BondVery High: The resulting amide bond is as stable as a natural peptide bond.[13][18]An enzymatic method offering high specificity and creating a native-like linkage.[13]

Experimental Protocols

Accurate assessment of conjugate stability is crucial for the selection of the optimal linker chemistry. Below are detailed methodologies for key experiments.

Protocol 1: General Procedure for Maleimide Conjugation

This protocol outlines a typical method for labeling a thiol-containing protein with this compound.

Materials:

  • Thiol-containing protein in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 6.5-7.5)

  • This compound, dissolved in a water-miscible organic solvent (e.g., DMSO or DMF)

  • (Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching reagent: Free cysteine or N-acetyl cysteine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: If the protein's cysteine residues are in a disulfide bond, pre-treat with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature to reduce the disulfide bonds. Remove excess TCEP using a desalting column.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the this compound solution to the protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add a 100-fold molar excess of the quenching reagent to react with any unreacted maleimide. Incubate for 15-30 minutes.

  • Purification: Remove excess reagents by size-exclusion chromatography or dialysis.

  • Characterization: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry.

Protocol 2: Serum Stability Assay

This protocol is designed to assess the stability of a maleimide conjugate in serum, mimicking in vivo conditions.[5][19]

Materials:

  • Purified maleimide conjugate

  • Human or mouse serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical instrument (e.g., HPLC-MS)

  • Quenching solution (e.g., 1% Trifluoroacetic acid (TFA))

Procedure:

  • Incubation: Incubate the purified conjugate in serum (e.g., 50% v/v in PBS) at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to the quenching solution to precipitate serum proteins.

  • Sample Preparation: Centrifuge the quenched sample to pellet the precipitated proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant by HPLC-MS to quantify the amount of intact conjugate remaining and identify any degradation or exchange products.

Visualizing Experimental Workflows and Stability Comparisons

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for assessing serum stability and a logical comparison of linker stability.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Purified This compound Conjugate mix Incubate at 37°C in Serum/PBS mixture start->mix serum Human or Mouse Serum serum->mix timepoint Withdraw Aliquots at Time Points mix->timepoint t = 0, 1, 4, 8... hrs quench Quench Reaction (e.g., with TFA) timepoint->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Analyze by HPLC-MS supernatant->hplc end Quantify Intact Conjugate hplc->end stability_comparison cluster_maleimide Maleimide-Based Linkers cluster_alternatives Alternative Chemistries cluster_stability Relative Serum Stability conv Conventional N-Alkyl Maleimide moderate Moderate conv->moderate aryl N-Aryl Maleimide high High aryl->high hydro Self-Hydrolyzing Maleimide hydro->high ngm Next-Gen Maleimides ngm->high julia Julia-Kocienski- like Reagents very_high Very High julia->very_high vinyl Vinyl Sulfones vinyl->high click Thiol-yne (Click Chemistry) click->very_high sortase Sortase-Mediated Ligation sortase->very_high moderate->high Improved Stability high->very_high Highest Stability

References

A Comparative Guide to Assessing the Purity of Alkyne-PEG4-Maleimide Conjugates by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensure product quality, efficacy, and safety. Alkyne-PEG4-maleimide is a popular heterobifunctional linker used in the creation of complex biomolecules such as antibody-drug conjugates (ADCs).[1] Verifying the purity of the resulting conjugate is a critical step. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, but a comprehensive analysis often involves orthogonal methods like mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] This guide provides an objective comparison of these methods, supported by experimental protocols and data presentation.

Comparative Analysis of Purity Assessment Methods

The choice of analytical technique for purity assessment of this compound conjugates depends on the specific information required. HPLC is excellent for quantification and separation of impurities, MS provides molecular weight confirmation and impurity identification, and NMR offers detailed structural information.[3][4] A multi-faceted approach is often essential for a comprehensive purity assessment.[4]

Feature High-Performance Liquid Chromatography (HPLC) Mass Spectrometry (MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on physicochemical properties (e.g., hydrophobicity, size).[5]Separation of ions based on their mass-to-charge ratio.[1]Measures the magnetic properties of atomic nuclei to elucidate molecular structure.[3]
Primary Application Quantification of purity, separation of product from reactants and impurities, detection of aggregates.[2][6]Confirmation of product identity, determination of molecular weight, identification of impurities.[1][4]Detailed structural elucidation, confirmation of conjugation site, and quantitative purity assessment (qNMR).[3][4]
Key Information Provided Percentage purity, retention time, presence of aggregates or fragments.[6]Molecular mass of the conjugate and impurities, confirmation of successful conjugation.[1]Chemical shifts confirming covalent bond formation, structural integrity, and quantification of conjugation efficiency.[3]
Strengths High resolution, quantitative accuracy, and reproducibility.[2][]High sensitivity and specificity for mass identification.[1][4]Provides absolute structural information and is non-destructive.[3]
Limitations May require reference standards, limited structural information.[3]Quantification can be challenging without standards, potential for ion suppression.[4]Lower sensitivity compared to MS, can be complex for very large molecules.[3]
Quantitative Data Comparison

The following table presents illustrative data for a hypothetical this compound conjugate to demonstrate the typical output from each analytical method.

Analytical Method Parameter Measured Illustrative Result Interpretation
Reversed-Phase HPLC (RP-HPLC) Peak Area PercentageMain Conjugate Peak: 96.5%The sample is 96.5% pure based on hydrophobicity separation.
Unreacted this compound: 1.5%1.5% of the linker remains unreacted.
Hydrolyzed Maleimide (B117702): 2.0%2.0% of the maleimide group has hydrolyzed.
Size-Exclusion HPLC (SEC-HPLC) Peak Area PercentageMonomer Peak: 98.5%The conjugate is primarily monomeric.
Aggregate Peak: 1.5%A small percentage of aggregates is present.
Liquid Chromatography-Mass Spectrometry (LC-MS) Deconvoluted MassExpected Mass: 5382.4 DaThe observed mass confirms the successful conjugation of a 5 kDa peptide with this compound (382.4 Da).[1]
Observed Mass: 5382.5 Da
¹H NMR Spectroscopy Chemical Shift (ppm)Shift of terminal CH₂ protons from ~3.7 to ~4.2 ppm.[3]Confirms the formation of a thioether bond between the maleimide and a cysteine residue.
Disappearance of maleimide vinyl protons (~6.8 ppm).Indicates the reaction of the maleimide group.

Experimental Protocols

Detailed methodologies are crucial for reproducible purity assessment. Below are typical protocols for RP-HPLC and SEC-HPLC analysis of this compound conjugates.

Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Purity Assessment

This method is suitable for separating the conjugate from unreacted starting materials and byproducts based on hydrophobicity.[2]

  • Instrumentation: HPLC system with a UV detector.[2]

  • Column: Wide-pore C4 or C18 (e.g., 300 Å pore size), 4.6 x 150 mm, 3.5 µm particle size.[2][8]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[2][8]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[8]

  • Gradient: A typical starting gradient is a linear progression from 5% to 95% Mobile Phase B over 30 minutes.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 40-60°C.[2]

  • Detection: UV absorbance at 220 nm (for peptide bonds) and 280 nm (for proteins containing Trp and Tyr).[2] The disappearance of the maleimide absorbance around 300 nm can also be monitored.[6]

  • Sample Preparation: Dilute the sample in Mobile Phase A to a concentration of approximately 0.5-1.0 mg/mL.[9]

  • Injection Volume: 10-20 µL.[8]

Protocol 2: Size-Exclusion Chromatography (SEC-HPLC) for Aggregate Analysis

This method separates molecules based on their size in solution and is ideal for quantifying aggregates.[2]

  • Instrumentation: HPLC system with a UV detector.[6]

  • Column: SEC column suitable for the molecular weight range of the conjugate (e.g., 7.8 x 300 mm).[6]

  • Mobile Phase: A buffered saline solution, for example, 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.[6]

  • Flow Rate: 0.5 - 1.0 mL/min.[6][8]

  • Column Temperature: Ambient.[8]

  • Detection: UV absorbance at 280 nm for the protein.[6]

  • Sample Preparation: Dilute the sample in the mobile phase to a concentration of approximately 1 mg/mL.[6]

  • Injection Volume: 20-50 µL.[6][8]

Visualizing the Workflow and Chemistry

Diagrams can clarify complex processes. The following are Graphviz representations of the analytical workflow and the underlying conjugation reaction.

cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_hplc HPLC Analysis cluster_other Orthogonal Methods cluster_data Data Analysis & Purity Assessment prep Aliquot of This compound Conjugate rphplc RP-HPLC prep->rphplc sechplc SEC-HPLC prep->sechplc ms LC-MS prep->ms nmr NMR prep->nmr data_analysis Integrate Data: - Purity (%) - Identity (Mass) - Structure (Shifts) - Aggregation (%) rphplc->data_analysis sechplc->data_analysis ms->data_analysis nmr->data_analysis

General workflow for purity assessment of bioconjugates.

cluster_reaction Reaction cluster_product Product alkyne_peg_mal This compound plus + thiol_molecule Thiol-Containing Molecule (e.g., Cysteine) arrow Michael Addition plus->arrow conjugate Stable Thioether Conjugate arrow->conjugate

Reaction of this compound with a thiol.

References

A Comparative Guide to Heterobifunctional and Homobifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of proteomics, drug development, and diagnostics, the precise and stable covalent linking of biomolecules is a fundamental necessity.[1] Bifunctional crosslinkers are essential reagents that enable the conjugation of proteins, peptides, and other molecules for a wide array of applications, from studying protein-protein interactions to creating antibody-drug conjugates (ADCs).[1][2] The choice between the two primary classes of crosslinkers—homobifunctional and heterobifunctional—is a critical decision that significantly impacts the outcome of a conjugation strategy.[1] This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in making informed decisions.

Distinguishing Heterobifunctional and Homobifunctional Crosslinkers

The fundamental difference between these two types of crosslinkers lies in their reactive ends.[1]

Homobifunctional crosslinkers possess two identical reactive groups.[1][2][3][4] They are typically employed in a single-step reaction to link molecules with the same type of functional group, such as the primary amines of lysine (B10760008) residues.[1][5] This "shotgun" approach is often used to get a broad "snapshot" of all protein interactions within a sample or for intramolecular crosslinking.[1][6] However, this single-step reaction can lead to a lack of control, resulting in undesirable polymerization and self-conjugation.[1][5][6]

Heterobifunctional crosslinkers , in contrast, have two different reactive groups.[1][5][6][7] This feature allows for a more controlled, two-step conjugation process.[1][5][6] One reactive end can be reacted with the first molecule, and after removing the excess crosslinker, the second reactive end is used to conjugate the second molecule.[1] This sequential approach significantly minimizes the formation of unwanted polymers and self-conjugates, leading to a more homogeneous and well-defined final product.[1][6][7]

Performance Comparison: A Data-Driven Overview

While the theoretical advantages of heterobifunctional crosslinkers are clear, quantitative data underscores their practical benefits in achieving higher yields of the desired conjugate and minimizing side products.[1] Direct quantitative comparisons in the literature are often application-specific.[1] However, studies on the development of antibody-drug conjugates (ADCs) consistently highlight the challenges of using homobifunctional linkers for creating well-defined therapeutics.[1]

For instance, when conjugating a drug to an antibody via lysine residues using a homobifunctional NHS-ester crosslinker, the reaction can occur on multiple of the numerous available lysines, leading to a broad distribution of species. In contrast, a heterobifunctional linker like SMCC allows for a more controlled attachment to a specific site, such as a cysteine residue, resulting in a more homogeneous product with a defined Drug-to-Antibody Ratio (DAR).[1]

Here is a summary of the key differences in performance:

ParameterHomobifunctional Crosslinkers (e.g., DSS, BS3)Heterobifunctional Crosslinkers (e.g., SMCC, Sulfo-SMCC)
Reaction Control Low (one-step reaction)High (two-step reaction)
Product Homogeneity Low (heterogeneous mixture of products)[6]High (homogeneous and well-defined product)[1][6]
Side Reactions High (polymerization and self-conjugation)[1][5][6]Low (minimized unwanted polymers and intramolecular crosslinks)[1][6]
Yield of Desired Conjugate Variable, often lowerGenerally higher
Specificity Lower (targets the same functional group)Higher (can target two different functional groups)[7]
Common Applications Protein interaction screening, intramolecular crosslinking, polymer formation[1][2][3][4][6]Antibody-drug conjugates (ADCs), bioconjugation, targeted therapies[1][2][6][7]

Experimental Protocols

The successful application of both types of crosslinkers relies on carefully designed experimental protocols. Below are detailed methodologies for common crosslinking experiments.

Protocol 1: Protein-Protein Interaction Study using a Homobifunctional Crosslinker (BS3)

This protocol describes the use of the amine-reactive homobifunctional crosslinker BS3 (Bis(sulfosuccinimidyl) suberate) to study protein-protein interactions within a purified protein complex.[1]

Materials:

  • Protein complex in a non-amine-containing buffer (e.g., PBS, HEPES) at pH 7.2-8.5.

  • BS3 crosslinker.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).[8]

  • SDS-PAGE analysis reagents.

Procedure:

  • Protein Preparation: Ensure the purified protein complex is in an appropriate buffer. If necessary, perform a buffer exchange.

  • Crosslinker Preparation: Immediately before use, prepare a stock solution of BS3 in an aqueous buffer (e.g., 25 mM).[9]

  • Crosslinking Reaction: Add the BS3 stock solution to the protein sample to achieve a final concentration typically between 0.25-5 mM. A 10- to 50-fold molar excess of crosslinker to protein is commonly used.[8]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[8]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[8]

  • Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species, indicating protein-protein interactions. Further analysis can be performed using mass spectrometry.[8]

Protocol 2: Antibody-Drug Conjugation using a Heterobifunctional Crosslinker (Sulfo-SMCC)

This protocol outlines the two-step conjugation of a small molecule drug containing a thiol group to an antibody using the amine- and sulfhydryl-reactive heterobifunctional crosslinker Sulfo-SMCC.

Materials:

  • Antibody in a non-amine-containing buffer (e.g., PBS, pH 7.2-7.5).

  • Sulfo-SMCC crosslinker.

  • Small molecule drug with a free thiol group.

  • Desalting column.

  • Conjugation buffer (e.g., PBS, pH 6.5-7.5).[10]

Procedure: Step 1: Maleimide-Activation of the Antibody

  • Antibody Preparation: Ensure the antibody is in an appropriate buffer.

  • Crosslinker Preparation: Immediately before use, dissolve Sulfo-SMCC in water to a concentration of 10 mg/mL.[10]

  • Activation Reaction: Add the Sulfo-SMCC solution to the antibody solution to achieve a 10- to 50-fold molar excess of the crosslinker.[10] Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[10]

  • Removal of Excess Crosslinker: Remove unreacted Sulfo-SMCC from the maleimide-activated antibody using a desalting column equilibrated with conjugation buffer.[10]

Step 2: Conjugation to the Thiol-Containing Drug

  • Drug Preparation: Dissolve the thiol-containing drug in an appropriate solvent.

  • Conjugation Reaction: Immediately add the desalted, maleimide-activated antibody to the drug solution.[10]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[10]

  • Purification: Purify the final antibody-drug conjugate (ADC) from unreacted drug and byproducts using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques.[10]

  • Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) and other quality attributes.[7]

Visualizing Crosslinking Workflows and Signaling Pathways

Diagrams illustrating the distinct workflows of homobifunctional and heterobifunctional crosslinkers, as well as a relevant signaling pathway where these tools are applied, can aid in understanding their practical differences.

Homobifunctional_Workflow cluster_reactants Reactants cluster_reaction One-Step Reaction cluster_products Products P1 Protein 1 Reaction Mix & Incubate P1->Reaction P2 Protein 2 P2->Reaction Crosslinker Homobifunctional Crosslinker Crosslinker->Reaction Desired Desired Conjugate (P1-Crosslinker-P2) Reaction->Desired Polymer1 Polymerization (P1-P1) Reaction->Polymer1 Polymer2 Polymerization (P2-P2) Reaction->Polymer2 Self Self-Conjugation Reaction->Self

Homobifunctional crosslinking workflow.

Heterobifunctional_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation P1 Molecule 1 (e.g., Antibody) Reaction1 React with Reactive Group 1 P1->Reaction1 Crosslinker Heterobifunctional Crosslinker Crosslinker->Reaction1 Activated_P1 Activated Molecule 1 Reaction1->Activated_P1 Purify1 Purify (Remove excess crosslinker) Activated_P1->Purify1 Reaction2 React with Reactive Group 2 Purify1->Reaction2 P2 Molecule 2 (e.g., Drug) P2->Reaction2 Desired Desired Conjugate (Molecule 1 - Molecule 2) Reaction2->Desired Purify2 Purify Final Conjugate Desired->Purify2

Heterobifunctional crosslinking workflow.

MAPK signaling pathway, a target for crosslinking studies.

Conclusion and Recommendations

The choice between homobifunctional and heterobifunctional crosslinkers is dictated by the specific goals of the experiment.[1] Homobifunctional crosslinkers are suitable for applications where a general and rapid crosslinking of available functional groups is desired, such as in initial protein-protein interaction screening.[1] However, for applications requiring a high degree of control, specificity, and product homogeneity, such as the development of therapeutic antibody-drug conjugates or the precise construction of multi-protein complexes, heterobifunctional crosslinkers are the superior choice.[1][6] Their two-step reaction mechanism minimizes the formation of undesirable side products, leading to a more defined and efficacious final conjugate.[1]

References

A Comparative Guide to Linkers in Antibody-Drug Conjugates: Balancing Stability and Payload Release

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical step in the design of effective and safe antibody-drug conjugates (ADCs). The linker, a chemical bridge between the monoclonal antibody and the cytotoxic payload, dictates the stability of the ADC in circulation and the efficiency of payload release at the tumor site. This guide provides an objective comparison of different linker technologies, supported by experimental data, to inform the rational design of next-generation ADCs.

The ideal linker must strike a delicate balance: it needs to be stable enough to prevent premature release of the toxic payload in the bloodstream, which could lead to systemic toxicity, yet labile enough to efficiently release the payload once the ADC has reached its target tumor cell.[1][2] This therapeutic index is profoundly influenced by the linker's chemistry. Linkers are broadly classified into two main categories: cleavable and non-cleavable, each with distinct mechanisms of action and characteristics that influence the overall performance of the ADC.[1][2]

Cleavable vs. Non-Cleavable Linkers: A Tale of Two Strategies

Cleavable linkers are designed to be severed by specific triggers present in the tumor microenvironment or within the cancer cell, such as enzymes, acidic pH, or a high concentration of reducing agents.[3] This targeted release mechanism can lead to a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells, a significant advantage in treating heterogeneous tumors.[3]

Non-cleavable linkers, in contrast, rely on the complete degradation of the antibody component within the lysosome to release the payload.[4] This generally results in higher plasma stability and a potentially wider therapeutic window due to reduced off-target toxicity.[4] However, the efficacy of ADCs with non-cleavable linkers is more dependent on high antigen expression and efficient internalization.

Quantitative Comparison of Linker Performance

The following tables summarize key quantitative data from various studies to facilitate a direct comparison of different linker technologies.

Table 1: In Vitro Plasma Stability of Different ADC Linkers

Linker TypeLinker ChemistryADC ModelPlasma SourceStability MetricResultReference(s)
CleavableValine-Citrulline (vc)Trastuzumab-vc-MMAEMouse (C57BL/6)DAR Loss over 7 daysSignificant loss in plasma[5]
CleavableValine-Citrulline (vc)Ab095-vc-MMAEHuman% Free MMAE after 6 days<1%[5]
CleavableValine-Citrulline (vc)Ab095-vc-MMAEMouse (CD1)% Free MMAE after 6 days~25%[5]
CleavableHydrazone (pH-sensitive)--Plasma Half-life~2-3 days[6]
CleavableSilyl Ether (acid-cleavable)-HumanPlasma Half-life>7 days[6]
Non-CleavableThioether (e.g., SMCC)Trastuzumab-MCC-DM1 (Kadcyla®)HumanIn vivo half-lifeGenerally longer than cleavable linkers[5]
CleavableNovel Peptide LinkerAraris Topo 1 ADCRodentPharmacokineticsExposure profile similar to unmodified antibody[7]
CleavableVal-CitTrastuzumab deruxtecan (B607063)Mouse, Cynomolgus, HumanPayload DeconjugationSignificant payload loss over 14 days[7]
CleavableOrtho Hydroxy-Protected Aryl Sulfate (OHPAS)ITC6103ROMouse & HumanIn vitro stabilityStable[8]
CleavableValine-Citrulline-p-aminobenzyloxycarbonyl (VC-PABC)ITC6104ROMouseIn vitro stabilityUnstable[8]

Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers

Linker TypeLinker ChemistryADCTarget AntigenCell LineIC50 (ng/mL)Reference(s)
CleavableValine-Citrulline (vc)Trastuzumab-vc-MMAEHER2SK-BR-30.5 - 5[1][9]
Non-CleavableThioether (SMCC)Trastuzumab-MCC-DM1HER2SK-BR-35 - 20[1][9]
Cleavableβ-galactosidase-cleavableTrastuzumab-MMAEHER2-Lower IC50 than Val-Cit linker ADC[2]
CleavableValine-Citrulline (vc)Trastuzumab-MMAEHER2--[2]
Non-CleavableCX linkerCX-DM1-containing ADCsEGFR, EpCAM-Significantly improved compared to SMCC-DM1 ADCs[2]

Table 3: In Vivo Efficacy of ADCs with Different Linkers in Xenograft Models

Linker TypeADCTumor ModelEfficacy OutcomeReference(s)
CleavableAraris Topo 1 ADC (DAR2)NCI-N87 colon cancerSuperior anti-tumor activity compared to Trastuzumab deruxtecan (DAR8) at the same payload dose.[7]
CleavableTrastuzumab deruxtecan (DAR8)NCI-N87 colon cancer-[7]
Non-CleavableCX-DM1-containing ADCsEGFR and EpCAM xenograftsMore active at lower doses (3 mg/kg) compared to SMCC-DM1 ADCs (15 mg/kg).[2]

Visualizing ADC Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.

ADC_Internalization_Pathway ADC Internalization and Payload Release Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Antigen Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor_Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Payload Lysosome->Payload 4. Linker Cleavage & Payload Release DNA_Damage DNA_Damage Payload->DNA_Damage 5. Target Engagement Apoptosis Apoptosis DNA_Damage->Apoptosis 6. Cell Death

Caption: ADC internalization, trafficking, and payload release signaling pathway.

Experimental_Workflow Experimental Workflow for ADC Linker Evaluation Start ADC with Different Linkers In_Vitro_Stability In Vitro Plasma Stability Assay Start->In_Vitro_Stability In_Vitro_Cytotoxicity In Vitro Cytotoxicity Assay Start->In_Vitro_Cytotoxicity Data_Analysis Data Analysis & Comparison In_Vitro_Stability->Data_Analysis In_Vitro_Cytotoxicity->Data_Analysis In_Vivo_Efficacy In Vivo Xenograft Efficacy Study Conclusion Optimal Linker Selection In_Vivo_Efficacy->Conclusion Data_Analysis->In_Vivo_Efficacy

Caption: A logical workflow for the comprehensive evaluation of ADC linkers.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible comparison of ADC linker technologies.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma by measuring the amount of intact ADC and released payload over time.

Materials:

  • Test ADC

  • Control ADC (with a known stable linker)

  • Plasma from relevant species (e.g., human, mouse)

  • Phosphate-buffered saline (PBS)

  • 37°C incubator

  • Analytical instrumentation (e.g., LC-MS, ELISA)

Procedure:

  • ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in the plasma of the desired species.[10]

  • Time Points: Incubate the samples at 37°C and collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours).[10]

  • Sample Preparation for LC-MS:

    • Immuno-affinity Capture: Use magnetic beads coated with an anti-human IgG (Fc) antibody to capture the ADC from the plasma samples.[10]

    • Elution: Elute the captured ADC from the beads.

    • Analysis: Analyze the eluted ADC by LC-MS to determine the Drug-to-Antibody Ratio (DAR).[11]

  • Sample Preparation for Free Payload Analysis (LC-MS/MS):

    • Protein Precipitation: Precipitate plasma proteins using a cold organic solvent (e.g., acetonitrile).[12]

    • Supernatant Collection: Centrifuge and collect the supernatant containing the free payload.[12]

    • Quantification: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.[12]

  • Data Analysis: Plot the average DAR or the concentration of free payload over time to determine the stability profile of the linker.[12]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the in vitro potency (IC50) of an ADC on target antigen-positive cancer cells.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an optimal density and allow them to adhere overnight.[5]

  • ADC Treatment: Treat the cells with serial dilutions of the test ADC and control antibody.[13]

  • Incubation: Incubate the plates for a period that allows for ADC internalization, linker cleavage, and payload-induced cell death (typically 72-120 hours).[13]

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals.[14]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the data to determine the IC50 value.[13]

Protocol 3: In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of an ADC in a mouse xenograft model.

Methodology:

  • Tumor Implantation: Subcutaneously implant human tumor cells into the flank of immunodeficient mice.[16]

  • Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).[16]

  • Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses) and administer the treatments.[16]

  • Efficacy Endpoints: Measure tumor volume and body weight two to three times per week. The primary efficacy endpoints are typically tumor growth inhibition (TGI) and the number of complete or partial tumor regressions.[17]

  • Study Termination: Conclude the study when tumors in the control group reach a specified size or at a predetermined time point.[17]

  • Data Analysis: Plot the mean tumor volume over time for each group and calculate TGI to assess the statistical significance of the differences between treatment groups.[16]

References

A Comparative Guide to Click Chemistry Reagents for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, drug discovery, and materials science, click chemistry has emerged as a transformative tool, offering a suite of highly efficient, specific, and biocompatible reactions for the covalent linking of molecules.[1] For researchers, scientists, and drug development professionals, the selection of the appropriate click chemistry reagents is a critical decision that dictates the success of applications ranging from cell-surface labeling to the synthesis of antibody-drug conjugates (ADCs).[2][][4] This guide provides an objective comparison of the performance of various click chemistry reagents, supported by experimental data, to facilitate the selection of the optimal reagents for specific research and development needs.

The two most prominent classes of click chemistry are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][5] Another powerful bioorthogonal reaction often considered alongside these is the inverse electron demand Diels-Alder (iEDDA) reaction.[6] The primary distinction between these methodologies lies in the use of a copper catalyst, which significantly impacts their reaction kinetics and biocompatibility.[1]

Quantitative Comparison of Click Chemistry Reagents

The choice between different click chemistry reagents is often a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison of their performance.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Inverse Electron Demand Diels-Alder (iEDDA)
Catalyst Copper(I)NoneNone
**Typical Second-Order Rate Constants (M⁻¹s⁻¹) **10 to 10⁴[7]10⁻³ - 10¹[8]1 to 10⁶[9][10]
Biocompatibility Lower, due to copper cytotoxicity, though ligands can mitigate this.[5][11][12]High, ideal for live systems.High, suitable for in-cell and in-vivo applications.[7]
Reactants Terminal alkynes and azides.Strained cyclooctynes (e.g., DBCO, BCN, DIFO) and azides.[2]Electron-deficient diene (e.g., Tetrazine) and electron-rich dienophile (e.g., TCO, norbornene).[7][9]
Regioselectivity Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[1]Not regioselective, yielding a mixture of regioisomers.[1]Not applicable.
Typical Yields High (>80%)[7]High[7]High[7]

Table 1: General Comparison of Major Click Chemistry Reactions. This table provides a high-level overview of the key characteristics of CuAAC, SPAAC, and iEDDA reactions.

ReagentSecond-Order Rate Constant (k₂) with Benzyl Azide (B81097) (M⁻¹s⁻¹)Key Features
DBCO (Dibenzocyclooctyne) ~0.1 - 1.0Widely used standard for copper-free click chemistry with a good balance of reactivity and stability.[2]
BCN (Bicyclo[6.1.0]nonyne) ~0.01 - 0.1More stable than DBCO in some biological media but with slower kinetics.[2]
DIFO (Difluorinated Cyclooctyne) ~0.1 - 1.0Offers fast kinetics similar to DBCO.
TCO (trans-Cyclooctene) with Tetrazine Up to 10⁶Extremely fast kinetics, making it ideal for reactions with low reactant concentrations.[9][10]

Table 2: Comparison of Common Copper-Free Click Chemistry Reagents. This table focuses on the reaction rates of different reagents used in SPAAC and iEDDA reactions. The reactivity of SPAAC is primarily dictated by the ring strain of the cyclooctyne, with more strained cyclooctynes exhibiting faster reaction kinetics.[5]

Experimental Protocols

Reproducible and reliable comparative data can only be obtained through standardized experimental protocols. Below are representative methodologies for assessing the efficiency of different click chemistry reagents.

Protocol 1: Determination of Second-Order Rate Constant for a SPAAC Reaction via UV-Vis Spectrophotometry

Objective: To determine the reaction rate of a strained alkyne (e.g., DBCO) with an azide.

Materials:

  • DBCO derivative

  • Azide compound

  • Reaction buffer (e.g., phosphate-buffered saline, PBS)

  • UV-Vis spectrophotometer

  • Quartz cuvette

Procedure:

  • Prepare a stock solution of the DBCO derivative and the azide in the reaction buffer.

  • In a quartz cuvette, add a known concentration of the DBCO derivative and measure the initial absorbance at its maximum wavelength (λ_max).

  • Initiate the reaction by adding a known excess of the azide to the cuvette and immediately begin monitoring the absorbance over time.

  • Record the absorbance at regular intervals until the reaction is complete (i.e., the absorbance stabilizes).

  • The second-order rate constant can be calculated from the change in absorbance over time.[5]

Protocol 2: Competitive Labeling Experiment to Compare Reactivity

Objective: To determine the relative reactivity of two different azide compounds in a CuAAC reaction.

Materials:

  • Azide 1

  • Azide 2

  • Terminal alkyne (limiting reagent)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand

  • Solvent (e.g., a mixture of DMSO and aqueous buffer)

  • HPLC or LC-MS for analysis

Procedure:

  • Prepare a stock solution containing an equimolar mixture of Azide 1 and Azide 2.

  • In a reaction vial, combine the azide mixture with the terminal alkyne.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate, followed by a premixed solution of CuSO₄ and the ligand.

  • Allow the reaction to proceed at a constant temperature for a set period (e.g., 1 hour).

  • Quench the reaction if necessary.

  • Analyze the reaction mixture by HPLC or LC-MS to identify and quantify the two different triazole products formed. The ratio of the products will provide a measure of the relative reactivity of the two azides.[5]

Visualizing Click Chemistry in Action

Diagrams are essential for understanding the workflows and biological contexts of click chemistry applications.

Experimental_Workflow cluster_preparation Reagent Preparation cluster_reaction Click Reaction cluster_analysis Analysis Reagent1 Prepare Azide-modified Biomolecule Mix Mix Reagents (with/without Cu(I) catalyst) Reagent1->Mix Reagent2 Prepare Alkyne/Strained Alkyne Reagent Reagent2->Mix Incubate Incubate at Controlled Temperature Mix->Incubate Purify Purification of Conjugate Incubate->Purify Analyze Analyze Product (e.g., SDS-PAGE, MS) Purify->Analyze

Caption: A generalized experimental workflow for bioconjugation using click chemistry.

Signaling_Pathway_Labeling cluster_cell_surface Cell Surface cluster_intracellular Intracellular Signaling Receptor Azide-labeled Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Ligand Ligand Ligand->Receptor Binding Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation nucleus Nucleus TF->nucleus Translocation Probe DBCO-Fluorophore Probe Probe->Receptor Click Reaction (SPAAC)

Caption: Labeling of a cell surface receptor to study its signaling pathway using SPAAC.

Conclusion and Recommendations

The choice between CuAAC and copper-free click chemistry methods is a critical decision that should be guided by the specific requirements of the application. For in vitro applications where reaction speed is paramount and potential cytotoxicity is not a concern, CuAAC is often the superior choice.[5] However, for live-cell imaging and in vivo studies where biocompatibility is non-negotiable, the catalyst-free nature of SPAAC and iEDDA reactions is essential.

Among the copper-free options, the iEDDA reaction between TCO and tetrazine offers the fastest kinetics, making it particularly suitable for applications with very low reactant concentrations or when rapid labeling is required.[9][10] For many other bioorthogonal applications, DBCO provides a reliable balance of reactivity and stability and has become a widely used standard.[2] Ultimately, the selection of the optimal click chemistry reagent will depend on a careful consideration of the trade-offs between reaction kinetics, stability, biocompatibility, and the specific demands of the biological system under investigation.

References

Assessing the Impact of PEGylation on Protein Function: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the multifaceted effects of PEGylation is crucial for optimizing protein-based therapeutics. This guide provides an objective comparison of PEGylated and non-PEGylated proteins, supported by quantitative experimental data, detailed methodologies, and visual workflows to facilitate informed decision-making in biopharmaceutical development.

The covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, a process known as PEGylation, is a well-established and widely used strategy to enhance the therapeutic properties of protein drugs. This modification can significantly improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size and masking surface epitopes. The primary benefits of PEGylation include a significantly extended circulating half-life, reduced immunogenicity, and enhanced stability against proteolytic degradation and thermal stress.

However, the addition of PEG chains is not without potential drawbacks. The steric hindrance caused by the polymer can sometimes interfere with the protein's interaction with its target receptor or substrate, potentially leading to a decrease in its biological activity. Therefore, a thorough and systematic assessment of the impact of PEGylation on protein function is a critical step in the development of any PEGylated biotherapeutic.

Performance Comparison: A Quantitative Overview

The following tables summarize key quantitative data from various studies, highlighting the significant changes observed in the pharmacokinetic profiles, biological activity, and stability of proteins upon PEGylation.

Table 1: Pharmacokinetic Profile Comparison

ProteinParameterNon-PEGylatedPEGylatedFold Change
Interferon α-2a Absorption Half-life2.3 hours50 hours (40 kDa branched PEG)~22x
Interferon α-2b Serum Half-life4 hours40 hours (20 kDa linear PEG)10x
62 hours (40 kDa linear PEG)15.5x
Uricase In vivo Half-life (rats)~2 hours22.8 hours (di-PEGylated)~11.4x
Proticles Blood concentration (1h p.i.)0.06 % ID/g0.23 % ID/g~3.8x

Table 2: Biological Activity Comparison

ProteinParameterNon-PEGylatedPEGylated% Activity Retention
α-Chymotrypsin Catalytic turnover (kcat)BaselineDecreased by up to 50%50%
Recombinant Methioninase (rMETase) Vmax (μmol/min)0.050.04 (47% and 53% PEGylation)~80%
TNF-α (Lysine-deficient) Antitumor activity in miceBaselineHigher with 20 kDa linear PEG and 10 kDa branched PEGActivity lost with 40 kDa branched PEG

Table 3: Thermal Stability Comparison

ProteinModificationAssayTm (°C) - Non-PEGylatedTm (°C) - PEGylated
Granulocyte-Colony Stimulating Factor (G-CSF) N-terminal mono-PEGylation (20 kDa PEG)CD Spectroscopy~56Not significantly altered
Alpha-1 Antitrypsin (AAT) Site-specific mono-PEGylation (linear 30 kDa, linear 40 kDa, 2-armed 40 kDa)CD SpectroscopyNot significantly alteredNot significantly altered
Lysozyme Doubly PEGylatedDSC75.281.4

Experimental Protocols

Detailed methodologies are crucial for accurately characterizing the effects of PEGylation. Below are protocols for key experiments.

1. Characterization of PEGylation Efficiency and Purity by SDS-PAGE

  • Objective: To visualize the increase in molecular weight of the protein after PEGylation and to estimate the degree of PEGylation.

  • Procedure:

    • Sample Preparation: Mix the PEGylated protein sample, the unmodified protein control, and a molecular weight marker with LDS sample buffer.

    • Gel Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis until adequate separation is achieved.

    • Staining: After electrophoresis, stain the gel with a protein stain like Coomassie Brilliant Blue to visualize the protein bands. For specific detection of PEG, a barium iodide staining method can be used.

    • Analysis: Compare the band patterns. The unmodified protein will appear as a sharp band at its expected molecular weight. PEGylated proteins will appear as distinct, higher molecular weight bands. The intensity of these bands can provide a semi-quantitative estimate of the PEGylation efficiency.

2. Assessment of Thermal Stability by Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting temperature (Tm) of the PEGylated and non-PEGylated protein as a measure of thermal stability.

  • Procedure:

    • Sample Preparation: Prepare samples of both the PEGylated and non-PEGylated protein in the same buffer.

    • DSC Measurement: Load the protein sample and a matching buffer reference into the DSC cells.

    • Scan the samples over a defined temperature range (e.g., 20°C to 100°C) at a constant scan rate (e.g., 60°C/hour).

    • Data Analysis: Analyze the resulting thermogram to determine the Tm, which is the temperature at the peak of the unfolding transition. An increase in Tm for the PEGylated protein indicates enhanced thermal stability.

3. Evaluation of Enzymatic Activity

  • Objective: To determine the kinetic parameters (Km and Vmax) of the PEGylated and non-PEGylated enzyme.

  • Procedure:

    • Reaction Setup: Prepare a series of substrate concentrations in the assay buffer.

    • Enzyme Addition: Add a fixed concentration of the PEGylated or non-PEGylated enzyme to initiate the reaction.

    • Kinetic Measurement: Monitor the rate of product formation or substrate depletion over time using a spectrophotometer or fluorometer.

    • Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

4. In Vitro Proteolytic Stability Assay

  • Objective: To assess the increased resistance of a PEGylated protein to proteolytic degradation compared to its unmodified counterpart.

  • Procedure:

    • Reaction Setup: Prepare solutions of the unmodified and PEGylated proteins at the same concentration in a digestion buffer optimal for the chosen protease (e.g., trypsin).

    • Digestion: Add the protease to both the unmodified and PEGylated protein solutions at a specific enzyme-to-substrate ratio (e.g., 1:50 w/w).

    • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots from each reaction.

    • Reaction Quenching: Immediately stop the proteolytic reaction in the aliquots by adding a protease inhibitor or by adding SDS-PAGE sample loading buffer and heating.

    • SDS-PAGE Analysis: Run the samples from each time point on an SDS-PAGE gel.

    • Data Analysis: Stain the gel and quantify the intensity of the intact protein band at each time point using densitometry. Plot the percentage of intact protein remaining versus time.

Visualizing PEGylation Workflows and Biological Pathways

To better understand the processes and relationships involved in the comparative study of PEGylated and non-PEGylated proteins, the following diagrams are provided.

G cluster_0 Protein Preparation & PEGylation cluster_1 Comparative Functional Assessment cluster_2 In Vitro Assays cluster_3 In Vivo Studies Protein Therapeutic Protein Reaction PEGylation Reaction (e.g., Amine or Thiol Chemistry) Protein->Reaction ActivatedPEG Activated PEG Polymer ActivatedPEG->Reaction Purification Purification (e.g., SEC, IEX) Reaction->Purification PEG_Protein PEGylated Protein Conjugate Purification->PEG_Protein PEG_Protein_2 PEGylated Protein Native_Protein Non-PEGylated Protein Binding Binding Affinity (SPR, ELISA) Native_Protein->Binding Activity Biological Activity (Enzyme Kinetics) Native_Protein->Activity Stability Stability (DSC, Proteolysis) Native_Protein->Stability PK Pharmacokinetics Native_Protein->PK PD Pharmacodynamics Native_Protein->PD Immunogenicity Immunogenicity Native_Protein->Immunogenicity PEG_Protein_2->Binding PEG_Protein_2->Activity PEG_Protein_2->Stability PEG_Protein_2->PK PEG_Protein_2->PD PEG_Protein_2->Immunogenicity G cluster_0 Cytokine Signaling Pathway (e.g., Interferon) Ligand PEGylated Interferon Receptor IFN Receptor Complex (IFNAR1/IFNAR2) Ligand->Receptor Binding (Potentially reduced affinity due to steric hindrance) JAK JAK1 / TYK2 Receptor->JAK Activation STAT STAT1 / STAT2 JAK->STAT Phosphorylation IRF9 IRF9 STAT->IRF9 Association ISGF3 ISGF3 Complex IRF9->ISGF3 Forms Complex Nucleus Nucleus ISGF3->Nucleus Translocation ISRE ISRE (DNA) ISGF3->ISRE Binds to Transcription Transcription of Antiviral Genes ISRE->Transcription Initiates

Safety Operating Guide

Essential Safety and Operational Guide for Handling Alkyne-PEG4-maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of Alkyne-PEG4-maleimide. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity. While a specific Safety Data Sheet (SDS) for this compound may not classify it as a hazardous substance, related maleimide (B117702) compounds are known to cause skin and eye irritation, warranting a cautious approach to handling.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Body AreaRequired PPESpecifications & Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended to protect against skin contact. For prolonged or repeated contact, consider double glooving.
Eyes Safety gogglesUse chemical safety goggles to protect against splashes and dust.
Face Face shieldA face shield should be worn in addition to safety goggles, especially when there is a risk of splashing during solution preparation or handling.
Body Laboratory coatA flame-resistant lab coat should be worn to protect skin and clothing from contamination.
Respiratory NIOSH/MSHA-approved respiratorA respirator may be required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine powders. Use in a well-ventilated area is mandatory.
Operational Plan: Step-by-Step Handling Procedure

Safe handling of this compound involves a systematic approach from preparation to experimental use.

  • Preparation:

    • Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible and operational.

    • All handling of solid this compound should be conducted in a chemical fume hood to prevent inhalation of any fine powders.

  • Handling the Solid:

    • Before use, allow the container of this compound to warm to room temperature to prevent condensation, as the compound is moisture-sensitive.[1]

    • When weighing the solid, do so in a chemical fume hood or a designated weighing enclosure.

    • Prepare solutions by slowly adding the solvent to the solid to minimize dust generation.

  • Storage:

    • Store this compound at -20°C in a tightly sealed container, protected from light and moisture.[2][3][4]

    • For long-term storage, storing under an inert gas atmosphere (e.g., Nitrogen or Argon) with a desiccant is strongly recommended.[1][4]

    • Stock solutions should be prepared in a dry, biocompatible organic solvent such as anhydrous DMSO or DMF and stored at -20°C.[5] Aqueous solutions of maleimides are not recommended for storage due to hydrolysis.[5][6]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure a safe laboratory environment.

  • Waste Segregation:

    • Collect all waste materials, including unused compounds, contaminated gloves, pipette tips, and disposable labware, in a designated and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a sealed, clearly labeled hazardous waste container.

    • Aqueous solutions should be treated as chemical waste.

  • Solid Waste:

    • Unused or expired solid this compound should be disposed of in its original container within a larger, labeled hazardous waste container.

  • Final Disposal:

    • Arrange for the pickup of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Experimental Protocols

Thiol-Maleimide Reaction Parameters

The reaction of the maleimide group with a thiol (e.g., cysteine residue on a protein) is pH-dependent. The optimal pH range for this conjugation is between 6.5 and 7.5.[1][7] This range provides a balance between the reaction rate and selectivity. Below pH 6.5, the reaction is slow, while above pH 7.5, the maleimide group is susceptible to hydrolysis and can react with amines.[5][7]

ParameterValueConditionsBiomoleculeReference
Optimal pH Range 6.5 - 7.5Balances thiol reactivity with maleimide stabilityGeneral[5][7]
Reaction Rate (Thiol-Maleimide vs. Amine) ~1000x faster with thiolspH 7.0General[1][6]
Conjugation Efficiency 84 ± 4%30 min, room temperature, 10 mM HEPES pH 7.0, 2:1 maleimide:thiol ratiocyclic peptide cRGDfK[8]
Conjugation Efficiency 58 ± 12%2 h, room temperature, PBS pH 7.4, 5:1 maleimide:protein ratio11A4 nanobody[8]
Detailed Methodology: Two-Step Protein Labeling

This protocol outlines the general steps for conjugating this compound to a protein with available cysteine residues, followed by a click chemistry reaction with an azide-containing molecule.

Protocol 1: Conjugation of this compound to a Thiol-Containing Protein

Materials:

  • Thiol-containing protein (e.g., antibody, peptide)

  • This compound

  • Degassed Reaction Buffer (e.g., PBS, HEPES, MOPS, pH 6.5-7.5)

  • Anhydrous DMSO or DMF

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine)

  • (Optional) Quenching reagent (e.g., free cysteine, N-acetyl cysteine)

  • Purification system (e.g., size-exclusion chromatography column, dialysis cassette)

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed Reaction Buffer to a final concentration of 1-10 mg/mL.[9]

  • (Optional) Disulfide Bond Reduction: If the protein's cysteine residues are in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature.[5][9][10] If necessary, remove excess TCEP using a desalting column.

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10 mM).

  • Conjugation Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the protein solution.[8] The final concentration of the organic solvent should typically be kept below 10% to avoid protein denaturation.[8] Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[8][10]

  • (Optional) Quenching: To stop the reaction, add a quenching reagent to react with any excess maleimide. Incubate for an additional 15-30 minutes.[10]

  • Purification: Remove excess, unreacted this compound and quenching reagent using a size-exclusion chromatography column or by dialysis against a suitable buffer (e.g., PBS).[10]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction

Materials:

  • Alkyne-labeled protein (from Protocol 1)

  • Azide-containing molecule (e.g., fluorescent dye, biotin)

  • Degassed Reaction Buffer (e.g., PBS, pH 7.4)

  • Copper(II) sulfate (B86663) (CuSO₄) solution

  • Copper ligand (e.g., THPTA)

  • Sodium ascorbate (B8700270) solution (freshly prepared)

Procedure:

  • Reagent Preparation: Prepare a stock solution of the azide-functionalized molecule in a suitable solvent (e.g., DMSO or water).

  • Reaction Setup: In a reaction tube, add the alkyne-labeled protein dissolved in the Reaction Buffer. Add the azide-containing molecule.

  • Catalyst Preparation: In a separate tube, prepare the Cu(I) catalyst by mixing the copper(II) sulfate solution and the copper ligand. Allow the mixture to stand at room temperature for a few minutes.

  • Click Reaction: Add the prepared catalyst to the protein-azide mixture. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[8]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.[8]

  • Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove the catalyst and excess reagents.

Visualized Workflows

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_storage Storage cluster_disposal Disposal prep_area Prepare Clean Work Area (Fume Hood) wear_ppe Wear Appropriate PPE prep_area->wear_ppe check_safety Check Safety Equipment (Shower, Eyewash) check_safety->wear_ppe warm_reagent Warm Reagent to RT wear_ppe->warm_reagent weigh_solid Weigh Solid in Fume Hood warm_reagent->weigh_solid dissolve Dissolve in Anhydrous Solvent weigh_solid->dissolve store_solid Store Solid at -20°C (Desiccated, Dark, Inert Gas) weigh_solid->store_solid run_reaction Perform Conjugation Reaction dissolve->run_reaction store_solution Store Stock Solution at -20°C dissolve->store_solution segregate_waste Segregate Waste (Solid & Liquid) run_reaction->segregate_waste label_waste Label Hazardous Waste segregate_waste->label_waste dispose Dispose via EHS label_waste->dispose

Caption: Workflow for the safe handling of this compound.

BioconjugationWorkflow Two-Step Bioconjugation Workflow cluster_step1 Step 1: Thiol-Maleimide Conjugation cluster_step2 Step 2: CuAAC Click Chemistry protein_prep Prepare Thiol-Containing Protein (Optional: Reduce Disulfides with TCEP) maleimide_reaction React with this compound (pH 6.5-7.5) protein_prep->maleimide_reaction purify1 Purify Alkyne-Labeled Protein maleimide_reaction->purify1 azide_prep Prepare Azide-Containing Molecule purify1->azide_prep click_reaction Perform Click Reaction (CuSO4, Ligand, Sodium Ascorbate) purify1->click_reaction azide_prep->click_reaction purify2 Purify Final Conjugate click_reaction->purify2

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.